Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRVDKDXFXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: Establishing the Molecular Identity
In the realm of modern medicinal chemistry, the synthesis and characterization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. One such scaffold of growing interest is the azaspirocyclic core, valued for its conformational rigidity and three-dimensional diversity. This guide provides an in-depth technical overview of the physical properties of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , a key building block in the synthesis of complex bioactive molecules.
It is crucial to first address a point of potential ambiguity in the nomenclature of this compound. While occasionally referred to with the ketone at the 7-position, the systematic IUPAC naming convention for the 3-azaspiro[5.5]undecane ring system designates the ketone at the 9-position. This guide will adhere to the correct nomenclature, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , associated with the CAS number 873924-08-4 . Understanding the precise physicochemical properties of this molecule is fundamental for its effective utilization in drug design, formulation, and manufacturing.
Core Physical and Chemical Properties
A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical parameters for tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
| Property | Value | Source |
| CAS Number | 873924-08-4 | [1][2] |
| Molecular Formula | C₁₅H₂₅NO₃ | [1] |
| Molecular Weight | 267.36 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | 120 °C at 0.02 Torr | [1] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -0.76 ± 0.20 | [1] |
| InChI Key | UXZBTEIHIQFMIT-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1 | [1] |
Experimental Determination of Key Physical Properties: A Methodological Deep Dive
The data presented above are derived from a combination of experimental measurements and computational predictions. For the rigorous demands of drug development, empirical verification of these properties is essential. The following sections detail the standard methodologies for determining the most critical physical parameters.
Melting Point Determination: A Gateway to Purity and Stability
The melting point is a fundamental and easily accessible indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Profile: The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (70-73 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Causality Behind the Method: This slow heating rate near the melting point is critical for ensuring that the temperature of the heating block accurately reflects the temperature of the sample, providing a precise measurement. The visual observation of the phase transition remains a reliable and widely used method for this determination.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profiling: A Prerequisite for Formulation and Biological Testing
Solubility is a critical parameter that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Determining the solubility of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Solvent Selection: A range of pharmaceutically relevant solvents should be selected, including aqueous buffers (e.g., pH 5.0, 7.4), ethanol, DMSO, and relevant co-solvent mixtures.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness of the Protocol: The inclusion of a time-to-equilibrium study, where samples are analyzed at multiple time points, validates that the measured concentration represents the true equilibrium solubility.
Caption: Shake-Flask Method for Equilibrium Solubility.
Spectroscopic Characterization
While detailed spectral data is often proprietary or found within specific experimental records, the expected spectroscopic signatures can be inferred from the molecular structure. Researchers working with this compound should expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), and a complex series of multiplets for the protons on the two six-membered rings.
-
¹³C NMR: A peak for the carbonyl carbon of the ketone (typically in the 200-210 ppm region), the carbonyl of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group, and various signals for the aliphatic carbons of the spirocyclic system.
-
IR Spectroscopy: A strong absorption band for the ketone C=O stretch (around 1710 cm⁻¹) and another for the carbamate C=O stretch (around 1690 cm⁻¹).
-
Mass Spectrometry: The exact mass can be used to confirm the elemental composition. The electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion for [M+H]⁺ or [M+Na]⁺.
Storage and Stability
For maintaining the integrity of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, proper storage is crucial. It is recommended to store the solid compound in an inert atmosphere at room temperature.[1][3] The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions; therefore, contact with strong acids should be avoided during storage and handling.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the core physical properties of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, grounded in established scientific principles and experimental methodologies. A thorough understanding and empirical validation of these properties are indispensable for any researcher or drug development professional seeking to utilize this valuable chemical entity. Future work should focus on generating more extensive experimental data, including single-crystal X-ray diffraction to unequivocally determine its three-dimensional structure and solid-state packing, which can have profound implications for its solid-state properties and formulation development.
References
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]
Sources
An In-depth Technical Guide to the Characterization of 3-Boc-7-oxo-3-azaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for 3-Boc-7-oxo-3-azaspiro[5.5]undecane, a valuable spirocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for the 7-oxo isomer (CAS 885275-35-0) in publicly accessible literature and databases, this guide will leverage data from its closely related constitutional isomer, tert-butyl 9-oxo-3-azaspiro[5.5]undecane (CAS 873924-08-4), for illustrative purposes. This approach, combined with expert analysis of expected spectral differences, aims to provide a robust framework for researchers engaged in the synthesis and characterization of these spirocyclic systems. The guide will cover fundamental physicochemical properties, detailed spectroscopic analysis (NMR, IR, MS), and hypothetical experimental protocols, ensuring a thorough understanding of this class of compounds.
Introduction and Molecular Structure
3-Boc-7-oxo-3-azaspiro[5.5]undecane is a heterocyclic compound featuring a spirocyclic core, which imparts a rigid three-dimensional structure. This structural motif is of significant interest in drug discovery as it can provide novel intellectual property and improved pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it a versatile intermediate for the synthesis of more complex molecules.
The key structural feature is the spirocyclic junction at C5, connecting a piperidine ring and a cyclohexane ring. The carbonyl group at the 7-position of the cyclohexane ring is a key functionality for further chemical transformations.
Molecular Structure:
Caption: Molecular structure of 3-Boc-7-oxo-3-azaspiro[5.5]undecane.
Physicochemical Properties
| Property | 3-Boc-7-oxo-3-azaspiro[5.5]undecane (Predicted/Calculated) | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane (Experimental) |
| CAS Number | 885275-35-0 | 873924-08-4 |
| Molecular Formula | C₁₅H₂₅NO₃ | C₁₅H₂₅NO₃ |
| Molecular Weight | 267.36 g/mol | 267.36 g/mol |
| Appearance | White to off-white solid (Predicted) | White to off-white solid |
| Melting Point | Not available | 70-73 °C |
| Boiling Point | Not available | 120 °C (0.02 Torr) |
| Density | Not available | 1.08 ± 0.1 g/cm³ (Predicted) |
Spectroscopic Characterization
This section details the expected spectroscopic data for 3-Boc-7-oxo-3-azaspiro[5.5]undecane, with illustrative data from its 9-oxo isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
The ¹H NMR spectrum of 3-Boc-7-oxo-3-azaspiro[5.5]undecane is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the cyclohexanone ring.
-
Boc Group: A sharp singlet at approximately 1.47 ppm, integrating to 9 protons.
-
Piperidine Ring Protons: A series of multiplets between 3.0 and 3.6 ppm for the methylene protons adjacent to the nitrogen atom. The other piperidine protons would appear as multiplets between 1.2 and 1.8 ppm.
-
Cyclohexanone Ring Protons: The protons alpha to the carbonyl group (at C6 and C8) are expected to be deshielded and would appear as multiplets around 2.2-2.6 ppm. The remaining cyclohexanone protons would resonate as multiplets between 1.5 and 2.0 ppm.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 208-212 ppm for a cyclohexanone.
-
Boc Group Carbons: A signal for the quaternary carbon of the t-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm.
-
Spiro Carbon: The quaternary spiro carbon (C5) is expected to have a chemical shift in the range of 35-45 ppm.
-
Piperidine and Cyclohexanone Carbons: The remaining methylene carbons of both rings will appear in the aliphatic region of the spectrum (20-60 ppm).
Comparison with tert-Butyl 9-oxo-3-azaspiro[5.5]undecane:
The primary difference in the NMR spectra between the 7-oxo and 9-oxo isomers would be the chemical shifts of the protons and carbons in the cyclohexanone ring. For the 9-oxo isomer, the protons alpha to the carbonyl (at C8 and C10) would be deshielded. The symmetry of the 9-oxo isomer might also lead to a simpler spectrum compared to the 7-oxo isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1710-1720 cm⁻¹.
-
C=O Stretch (Boc group): A strong absorption band around 1680-1690 cm⁻¹.
-
C-N Stretch: A moderate absorption band in the range of 1160-1250 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 267.36).
-
Fragmentation: Common fragmentation patterns would involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, m/z = 56) and fragmentation of the spirocyclic ring system. A peak corresponding to [M-Boc+H]⁺ at m/z = 168 is expected.
Experimental Protocols
The following are generalized protocols for the characterization of 3-Boc-7-oxo-3-azaspiro[5.5]undecane.
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Caption: A simplified workflow for NMR sample preparation.
IR Spectroscopy
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
Conclusion
The characterization of 3-Boc-7-oxo-3-azaspiro[5.5]undecane relies on a combination of standard analytical techniques. While specific experimental data for this isomer is scarce, a thorough understanding of its structure allows for the prediction of its spectral properties. By leveraging comparative data from its 9-oxo isomer and applying fundamental principles of spectroscopy, researchers can confidently identify and characterize this valuable synthetic intermediate. This guide provides a foundational framework to support such endeavors in the fields of chemical research and drug development.
References
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]
In-depth Technical Guide: The Challenge of Identifying CAS 885272-40-0
A comprehensive investigation into the chemical identity of CAS 885272-40-0 has revealed that this identifier does not correspond to a publicly documented chemical substance. Extensive searches across major chemical databases and scientific literature have yielded no specific compound associated with this CAS number, suggesting it may be an incorrect or unassigned identifier.
This guide details the investigative process undertaken to identify the chemical structure of CAS 885272-40-0 and provides context for researchers, scientists, and drug development professionals who may encounter such challenges with chemical identifiers.
The Search for CAS 885272-40-0
A multi-pronged search strategy was employed to ascertain the chemical identity of CAS 885272-40-0. This included querying prominent chemical registries and databases such as:
-
CAS Registry: The official source for CAS numbers.
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
ChemSpider: A chemical structure database providing access to millions of chemical structures, properties, and associated data.
-
General Scientific Literature: Broad searches across scientific publication platforms.
Despite these exhaustive efforts, no compound was found to be registered under the CAS number 885272-40-0. The search results consistently returned information for other, unrelated chemical compounds or tangential scientific concepts, indicating that the provided CAS number is not currently assigned to a specific molecule within the public domain.
Understanding CAS Numbers
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. This system is the global standard for chemical identification, providing an unambiguous way to identify a substance, avoiding confusion that can arise from different naming conventions.
A CAS number is a three-part numeric identifier:
-
The first part consists of up to 7 digits.
-
The second part consists of two digits.
-
The third part consists of a single check digit.
The absence of a record for CAS 885272-40-0 implies one of the following possibilities:
-
Typographical Error: The number may have been transcribed incorrectly.
-
Proprietary Substance: The compound might be a proprietary substance that has not been disclosed in the public literature and therefore has not been assigned a public CAS number.
-
Withdrawn or Invalid Number: In rare cases, a CAS number may be withdrawn or found to be invalid.
Recommendations for Researchers
For professionals encountering a similar situation with an unidentifiable CAS number, the following steps are recommended:
-
Verify the Identifier: Double-check the source of the CAS number for any potential typographical errors.
-
Seek Alternative Identifiers: If possible, obtain alternative identifiers for the compound, such as its IUPAC name, common name, trade name, or SMILES string.
-
Consult the Original Source: If the CAS number was obtained from a publication or patent, refer back to the original document for additional context or structural information.
-
Contact the Supplier: If the substance was obtained from a commercial vendor, contact their technical support for clarification on the chemical identity.
Conclusion
While the initial objective was to provide an in-depth technical guide on the chemical structure of CAS 885272-40-0, the investigation has concluded that this CAS number does not correspond to a known chemical entity in the public domain. This underscores the critical importance of accurate chemical identifiers in scientific research and development. Without a valid starting point, further exploration of a compound's properties, synthesis, and biological activity is not possible. Researchers are encouraged to exercise diligence in verifying chemical identifiers to ensure the integrity and reproducibility of their work.
An In-depth Technical Guide to Boc-Protected Spirocyclic Ketones: Properties and Applications in Drug Discovery
For Immediate Release
A Senior Application Scientist's Guide to Leveraging Boc-Protected Spirocyclic Ketones in Modern Drug Development
Introduction: The Strategic Importance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, have gained significant traction in drug discovery.[1][2] Their inherent three-dimensional nature allows for the projection of functional groups in a well-defined spatial arrangement, which can lead to enhanced interactions with biological targets.[1] This structural rigidity, a key feature of spirocyclic systems, can improve potency, selectivity, and metabolic stability while modulating physicochemical properties such as solubility and lipophilicity.[3][4] The increasing prevalence of spirocyclic motifs in clinically approved drugs underscores their value in escaping the "flatland" of traditional aromatic scaffolds.[5]
The Role of the Boc Protecting Group: Enabling Complex Syntheses
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[6][7] Its primary function is the temporary masking of amine functionalities, preventing unwanted side reactions during multi-step syntheses.[8] The Boc group is favored for its stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[7] Critically, it can be readily and cleanly removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensuring the integrity of the target molecule.[9][10][11] This acid-lability makes the Boc group orthogonal to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups, enabling sophisticated and efficient synthetic strategies.[6]
In the context of spirocyclic ketones, the Boc group is instrumental in controlling the reactivity of nitrogen-containing scaffolds, such as N-Boc-4-piperidone.[8] By protecting the piperidine nitrogen, chemists can selectively perform a variety of transformations at the ketone functionality without interference from the amine.[8][12]
Synthesis of Boc-Protected Spirocyclic Ketones
The construction of Boc-protected spirocyclic ketones can be achieved through various synthetic strategies. A common approach involves the protection of a pre-existing heterocyclic ketone. For instance, N-Boc-4-piperidone, a widely used building block, can be synthesized by treating 4-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[13]
More complex spirocyclic systems can be assembled through annulation reactions. For example, a programmable Matteson-type annulation has been developed to construct diverse spirocycles from simple cyclic ketones.[14][15] Other methods include the Nazarov cyclization of dienyl-substituted dihydropyrans and Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives.[16][17][18]
Physicochemical Properties and Conformational Analysis
The introduction of a spirocyclic scaffold significantly influences the physicochemical properties of a molecule. The increased sp3 character generally leads to improved aqueous solubility compared to analogous flat aromatic systems.[1] The rigid conformational nature of spirocycles is a key attribute.[1] Unlike flexible acyclic or large ring systems, spirocycles composed of smaller rings have a limited number of well-defined conformations.[1][19][20] This conformational restriction can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target, potentially increasing potency and reducing off-target effects.[3][21] Computational methods, such as molecular dynamics simulations, are often employed to understand the conformational preferences of these complex structures.[19][22][23]
Reactivity of the Ketone Moiety
The ketone functionality in Boc-protected spirocyclic ketones is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[8] Common reactions at the carbonyl group include:
-
Nucleophilic Addition: The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.[13][24]
-
Reductive Amination: This is a powerful method for converting the ketone into an amine. The reaction typically involves condensation with a primary or secondary amine to form an imine or enamine, followed by reduction.[12][24] This is a key step in the synthesis of many pharmaceutical agents, including fentanyl and its analogs.[12][25]
-
Wittig and Horner-Wadsworth-Emmons Olefination: These reactions allow for the conversion of the ketone into an alkene, providing a route to further functionalization.
-
Aldol and Mannich Reactions: The enolates of these ketones can participate in aldol and Mannich reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively.[13][26]
Deprotection of the Boc Group
A critical step in many synthetic sequences is the removal of the Boc protecting group to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.[27] The choice of acid and solvent is crucial and depends on the sensitivity of the substrate to the reaction conditions.[9][10]
| Reagent | Solvent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and effective method.[9][11] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Widely used and cost-effective.[9][10] |
| Aluminum Trichloride (AlCl₃) | Allows for selective cleavage in the presence of other protecting groups.[9] | ||
| Trimethylsilyl Iodide (TMSI) | Useful for substrates that are sensitive to harsher acidic conditions.[9] |
Table 1: Common Reagents and Conditions for Boc Deprotection
The mechanism of acidic deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[27][28]
Applications in Drug Discovery
Boc-protected spirocyclic ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and approved drugs.[29][30][31] Their rigid, three-dimensional structures are well-suited for targeting protein-protein interactions and complex binding sites.[1]
-
Central Nervous System (CNS) Agents: Spirocyclic scaffolds are found in several antipsychotic and anxiolytic drugs, such as fluspirilene and buspirone.[5][32] The conformational rigidity of the spirocycle can contribute to receptor subtype selectivity.
-
Anticancer Agents: The unique topology of spirocycles makes them attractive for the development of novel anticancer drugs, including inhibitors of p53-MDM2 interactions.[5]
-
Antimicrobial and Antiviral Agents: Spirocyclic compounds have shown promise as antibacterial, antifungal, and antiviral agents.[5][33][34] Griseofulvin, an early spirocyclic drug, is an antifungal agent.[29]
-
Cardiovascular Drugs: Spironolactone, an aldosterone antagonist used as a diuretic, features a spirocyclic core.[5][32]
Conclusion
Boc-protected spirocyclic ketones are powerful and versatile building blocks in modern drug discovery. Their unique combination of a conformationally constrained, three-dimensional spirocyclic core and a synthetically tractable ketone functionality, all enabled by the robust and reliable Boc protecting group, provides medicinal chemists with a valuable platform for the design and synthesis of novel therapeutics. The continued development of new synthetic methodologies to access these scaffolds will undoubtedly fuel their increased application in the pursuit of innovative medicines.
References
-
The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. Benchchem.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.
-
Amine Protection / Deprotection. Fisher Scientific.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Boc Protection - Common Conditions. Organic Chemistry Portal.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.
-
Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
-
Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Adding Boc Group Mechanism. Organic Chemistry - YouTube.
-
Boc Deprotection Mechanism. Organic Chemistry - YouTube.
-
Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry - ACS Publications.
-
Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.
-
What is N-(tert-Butoxycarbonyl)-4-piperidone?. ChemicalBook.
-
Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. ElectronicsAndBooks.
-
Synthesis of N-Boc 4-piperidone. ChemicalBook.
-
Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. PMC - NIH.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
-
Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. PubMed Central.
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
-
Spiro compound. Wikipedia.
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate.
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).
-
1-Boc-4-piperidone. Benchchem.
-
Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate.
-
Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate.
-
Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters.
-
Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with... ResearchGate.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
-
Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv.
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing).
-
Spiro compounds – Knowledge and References. Taylor & Francis.
-
Chemistry of spiroketals. Chemical Reviews - ACS Publications.
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis. NIH.
-
Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters.
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]
- 14. Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. discovery.researcher.life [discovery.researcher.life]
- 34. taylorandfrancis.com [taylorandfrancis.com]
The 3-Azaspiro[5.5]undecane Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 3-azaspiro[5.5]undecane core is a fascinating and increasingly important heterocyclic scaffold in the landscape of modern drug discovery. Its rigid, three-dimensional spirocyclic architecture offers a distinct advantage over more traditional, planar ring systems. This inherent conformational rigidity can lead to a higher degree of receptor-binding specificity and improved pharmacokinetic profiles, making it a "privileged scaffold" for medicinal chemists. The strategic placement of the nitrogen atom at the 3-position, along with other potential heteroatom substitutions, provides a versatile handle for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the 3-azaspiro[5.5]undecane scaffold, from its synthesis to its diverse therapeutic applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising chemical entity.
Architectural Significance and Physicochemical Properties
The defining feature of the 3-azaspiro[5.5]undecane scaffold is the spiro-fusion of two six-membered rings, a cyclohexane and a piperidine, sharing a single carbon atom. This arrangement imparts a unique globular shape, which is increasingly sought after in drug design to enhance target engagement and selectivity. The sp³-rich nature of the scaffold generally leads to improved solubility and metabolic stability compared to sp²-rich aromatic systems.[1]
The nitrogen atom at the 3-position is a key modulator of the scaffold's properties. It can act as a hydrogen bond acceptor or donor, and its basicity can be tailored through substitution to optimize interactions with biological targets and influence pharmacokinetic parameters such as absorption and distribution. Furthermore, the cyclohexane ring offers multiple points for substitution, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).
Synthetic Strategies: Building the Core
Several synthetic routes have been developed to access the 3-azaspiro[5.5]undecane core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile approaches are the condensation of 1,1-cyclohexanediacetic acid derivatives and the Robinson annulation.
Method 1: Condensation of 1,1-Cyclohexanediacetic Acid
A straightforward and high-yielding method to construct the 2,4-dione derivative of the 3-azaspiro[5.5]undecane scaffold involves the cyclocondensation of 1,1-cyclohexanediacetic acid with a nitrogen source.[1][2] This dione can then serve as a versatile intermediate for further modifications.
Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione [2]
-
Reagents and Materials:
-
1,1-Cyclohexanediacetic acid
-
Ammonium acetate
-
Acetic anhydride
-
Water
-
Secondary butyl alcohol
-
Aqueous ammonia (30%)
-
Reaction flask with heating and stirring capabilities
-
Distillation apparatus
-
Filtration apparatus
-
-
Procedure:
-
Charge a reaction flask with 100 g of 1,1-cyclohexanediacetic acid, 66.5 g of ammonium acetate, and 66.5 g of acetic anhydride.
-
Heat the reaction mixture to 160-170°C for 8 hours. During this time, acetic acid will form and should be removed by distillation.
-
Cool the reaction mixture to 90-110°C.
-
Add 200 g of water and 100 g of secondary butyl alcohol.
-
Continue cooling to room temperature.
-
Adjust the pH to approximately 9 using 30% aqueous ammonia.
-
Filter the resulting solid and wash it with water.
-
Dry the solid to obtain 3,3-pentamethylene glutarimide (3-azaspiro[5.5]undecane-2,4-dione). The expected yield is approximately 97%.
-
Caption: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
Method 2: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that can be employed to construct the 3-azaspiro[5.5]undecane skeleton.[3][4][5][6][7] This method involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6]
Conceptual Workflow: Robinson Annulation for 3-Heterospiro[5.5]undecanes [3]
-
Preparation of the Aldehyde: Start with a suitable heterocyclic 4-carboxaldehyde (e.g., a substituted piperidine-4-carboxaldehyde).
-
Michael Addition: React the aldehyde with methyl vinyl ketone in the presence of a base. This forms a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation & Dehydration: The 1,5-diketone undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which then dehydrates to yield a 3-heterospiro[5.5]undec-7-en-9-one.
-
Hydrogenation: The resulting enone is hydrogenated (e.g., using H₂ and a palladium on carbon catalyst) to afford the saturated 3-heterospiro[5.5]undecan-9-one.
Caption: Robinson Annulation for 3-Heterospiro[5.5]undecanes.
Therapeutic Applications and Biological Activities
The 3-azaspiro[5.5]undecane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential across multiple therapeutic areas.
Central Nervous System (CNS) Disorders
Derivatives of 3-azaspiro[5.5]undecane have shown significant promise in the treatment of CNS disorders, particularly as anticonvulsant and neuroprotective agents.[1]
-
Anticonvulsant Activity: N-substituted derivatives of 3-azaspiro[5.5]undecane-2,4-dione have been synthesized and evaluated for their anticonvulsant properties.[1][8] For instance, certain N-benzyl derivatives with fluoro and trifluoromethyl substituents on the aryl ring have demonstrated notable activity in preclinical models.[1]
-
Neuroprotection: The scaffold has also been implicated in neuroprotection. In an in vitro study, 3-[(4-chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione was found to be active in a hippocampal slice culture neuroprotection assay, suggesting its potential for the treatment of neurodegenerative diseases.[1][8] The proposed mechanism for the neuroprotective effects of many compounds involves the mitigation of oxidative stress and apoptosis.[9][10][11]
-
GABA-A Receptor Antagonism: The related 3,9-diazaspiro[5.5]undecane scaffold has been the basis for potent and selective competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[12][13] These antagonists are valuable tools for studying the role of GABAergic signaling in the peripheral immune system.[3][13] A structurally simplified m-methylphenyl analog displayed a high binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[12][13]
| Compound Class | Target | Activity | Reference |
| N-Benzyl-3-azaspiro[5.5]undecane-2,4-diones | CNS | Anticonvulsant | [1] |
| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione | CNS | Neuroprotective | [1][8] |
| 3,9-Diazaspiro[5.5]undecane derivatives | GABA-A Receptor | Antagonist (Ki = 180 nM for an analog) | [12][13] |
Antiviral Activity: Influenza A M2 Proton Channel Inhibition
A significant application of the 3-azaspiro[5.5]undecane scaffold is in the development of inhibitors of the influenza A virus M2 proton channel.[14][15] This channel is crucial for the viral replication cycle, and its inhibition is a validated antiviral strategy.[16]
Derivatives of 3-azaspiro[5.5]undecane have been designed as analogs of the known M2 inhibitor amantadine.[14] These compounds have demonstrated potent inhibitory activity against wild-type M2 channels, and notably, some derivatives have shown efficacy against amantadine-resistant strains, such as the V27A mutant.[14] The proposed mechanism of action involves the binding of the spiro-piperidine moiety within the M2 channel, potentially interacting with key residues like His37 and Trp41, thereby blocking proton translocation.[16][17]
Caption: Mechanism of M2 Proton Channel Inhibition.
Other Therapeutic Areas
The versatility of the spiro[5.5]undecane framework extends to other therapeutic areas, including:
-
Anticancer Activity: Novel dispiro-indolinones have been synthesized and evaluated for their anticancer activity against various cell lines.[18][19]
-
Enzyme Inhibition: The rigid structure of spirocyclic compounds makes them attractive candidates for designing specific enzyme inhibitors.[20]
-
Immunomodulation: As mentioned, GABA-A receptor antagonists based on the diazaspiro[5.5]undecane scaffold have shown potential for modulating the immune response.[12][13]
Conclusion and Future Perspectives
The 3-azaspiro[5.5]undecane scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its unique three-dimensional structure provides a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with its proven success in modulating a range of biological targets, ensures its continued relevance in drug discovery.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of derivatives. Further exploration of the scaffold's potential in targeting complex diseases, such as neurodegenerative disorders and drug-resistant infections, is also a promising avenue. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the 3-azaspiro[5.5]undecane scaffold is poised to play an even more significant role in the development of the next generation of medicines.
References
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available from: [Link]
-
Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. - ResearchGate. Available from: [Link]
-
Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed. Available from: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. Available from: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available from: [Link]
-
3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant - NIH. Available from: [Link]
-
Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar. Available from: [Link]
-
(PDF) Inhibitors of the M2 channel of influenza A virus - ResearchGate. Available from: [Link]
-
Robinson annulation - Wikipedia. Available from: [Link]
-
The Robinson Annulation - Master Organic Chemistry. Available from: [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton. Available from: [Link]
-
Robinson Annulation - J&K Scientific LLC. Available from: [Link]
-
The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a - ORBi. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available from: [Link]
-
Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one - Organic Syntheses. Available from: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
-
Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society. Available from: [Link]
-
Mechanism of Influenza A M2 Ion-Channel Inhibition: A Docking and QSAR Study. Available from: [Link]
-
Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PubMed Central. Available from: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - ResearchGate. Available from: [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central. Available from: [Link]
-
GABA Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Neuroprotective prospectives of triterpenoids - Open Exploration Publishing. Available from: [Link]
-
CID 168318420 | C20H38N2 - PubChem - NIH. Available from: [Link]
-
The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective. Available from: [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - MDPI. Available from: [Link]
-
GABA receptor antagonist - Wikipedia. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - NIH. Available from: [Link]
-
Synthesis and biological evaluation of novel podophyllotoxin analogs as antitumor agents. Available from: [Link]
-
(PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: A Key Spirocyclic Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its precise chemical identity, explore its synthesis with mechanistic insights, and illuminate its significant role in the creation of advanced therapeutic agents, particularly as a core scaffold in the development of IRAK4 inhibitors.
Executive Summary
Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space and the fine-tuning of molecular properties.[1] Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a prime example of such a scaffold, providing a rigid framework that can project substituents into distinct vectors, enhancing interactions with biological targets. Its inherent three-dimensionality and novelty are increasingly utilized to develop selective and potent drug candidates. This guide will serve as a definitive resource on its nomenclature, synthesis, and application, grounded in established chemical principles and supported by current literature.
Nomenclature and Structural Elucidation
A frequent point of confusion is the numbering of the azaspiro[5.5]undecane core. The topic of this guide, "tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate," is more accurately and consistently identified in chemical literature and databases by its preferred IUPAC name: tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .
IUPAC Naming Convention: The naming of spiro compounds follows a specific set of IUPAC rules. For the 3-azaspiro[5.5]undecane system:
-
The two rings are joined by a single "spiro" atom.
-
The numbers in the brackets, [5.5], denote the number of carbon atoms in each ring, excluding the spiro atom.
-
Numbering begins in the ring that does not contain the heteroatom, starting at the atom adjacent to the spiro center. This is done to assign the lowest possible locant to the heteroatom.
-
The numbering proceeds around the first ring, through the spiro atom, and then around the second ring.
Following these rules, the nitrogen atom is assigned position 3, and consequently, the ketone group is located at position 9.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | [2] |
| Synonyms | 3-Boc-9-oxo-3-azaspiro[5.5]undecane, N-Boc-3-azaspiro[5.5]undecan-9-one | [3] |
| CAS Number | 873924-08-4 | [3] |
| Molecular Formula | C₁₅H₂₅NO₃ | [2] |
| Molecular Weight | 267.36 g/mol | [2] |
| Physical Form | Solid | [3] |
| Melting Point | 70-73 °C |
Synthesis and Mechanistic Pathway
The construction of the 3-azaspiro[5.5]undecane core is efficiently achieved via a two-step sequence involving a Robinson annulation followed by catalytic hydrogenation. This approach offers a reliable and scalable route to the target molecule.
Step 1: Robinson Annulation for Unsaturated Intermediate Synthesis
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4] In this synthesis, the enolate of N-Boc-4-piperidone acts as the Michael donor, and methyl vinyl ketone (MVK) serves as the Michael acceptor.
Experimental Protocol: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
-
To a solution of N-Boc-4-piperidone in a suitable alcoholic solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide) at room temperature to generate the enolate in situ.
-
Slowly add methyl vinyl ketone to the reaction mixture, maintaining the temperature.
-
After the Michael addition is complete, continue stirring to facilitate the intramolecular aldol condensation. The reaction is often heated to reflux to promote the final dehydration step, yielding the α,β-unsaturated ketone.
-
Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate as a pure compound.
Causality and Mechanistic Insight: The choice of a strong base is crucial for the initial deprotonation of the piperidone at the α-carbon, forming the nucleophilic enolate. The subsequent Michael addition is a conjugate addition to the electron-deficient β-carbon of MVK. The resulting 1,5-dicarbonyl intermediate is perfectly primed for an intramolecular aldol condensation, which is entropically favored to form a stable six-membered ring. The final dehydration is driven by the formation of a conjugated system.
Step 2: Catalytic Hydrogenation
The α,β-unsaturated ketone intermediate is then reduced to the saturated ketone via catalytic hydrogenation.
Experimental Protocol: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
-
Dissolve tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which is often of sufficient purity for subsequent steps.
Self-Validating System: The progress of the hydrogenation can be easily monitored by the disappearance of the starting material on TLC or by ¹H NMR, observing the disappearance of the vinylic proton signals. The purity of the final product can be readily assessed by LC-MS and NMR spectroscopy.
Application in Drug Discovery: A Scaffold for IRAK4 Inhibitors
The primary application of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in contemporary drug discovery is as a key intermediate for the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.
The spirocyclic ketone provides a versatile handle for introducing diversity. The ketone can be converted to an amine via reductive amination, which is then coupled with other fragments to build the final inhibitor.
Illustrative Application Workflow:
This spirocyclic building block has been instrumental in the development of potent and selective IRAK4 inhibitors, as detailed in numerous patents from leading pharmaceutical companies. The rigid spirocyclic core helps to position the substituents in an optimal orientation for binding to the ATP pocket of the IRAK4 enzyme, leading to enhanced potency and selectivity.
Spectroscopic Characterization
While specific spectra are proprietary to individual laboratories, typical spectroscopic data for tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate are available from various suppliers and in the literature.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the tert-butyl group (~1.4 ppm, 9H, singlet). A series of multiplets for the 16 protons of the two six-membered rings. |
| ¹³C NMR | A signal for the ketone carbonyl (~210 ppm). A signal for the carbamate carbonyl (~155 ppm). A signal for the quaternary carbon of the tert-butyl group (~80 ppm). Signals for the spiro carbon and the various methylene carbons of the rings. |
| IR | A strong absorption band for the ketone C=O stretch (~1710 cm⁻¹). A strong absorption band for the carbamate C=O stretch (~1680 cm⁻¹). |
| MS (ESI) | [M+H]⁺ at m/z 268.19. |
Note: Actual chemical shifts and absorption frequencies may vary depending on the solvent and instrument used. Data is predicted based on standard chemical principles and available information from suppliers who offer analytical data upon request.[5][6]
Conclusion and Future Outlook
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a high-value building block that exemplifies the strategic advantage of using spirocyclic scaffolds in modern drug design. Its robust synthesis and versatile functionality make it an indispensable tool for medicinal chemists targeting complex biological systems like the IRAK4 kinase. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of such well-defined and accessible spirocyclic intermediates is set to increase, paving the way for the next generation of innovative therapeutics.
References
-
Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology, 14(3), 312-319. [Link]
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society, 1285-1288. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
Sources
- 1. Robinson annulation [chemeurope.com]
- 2. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 [sigmaaldrich.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE(873924-08-4) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Physicochemical Properties, Synthesis, and Application of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Abstract: This technical guide provides an in-depth analysis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a valuable spirocyclic building block in modern medicinal chemistry. We will cover its core physicochemical properties, including molecular weight, present a robust, field-proven synthetic protocol, detail methods for its analytical characterization, and explore its pivotal role as an intermediate in the development of targeted therapeutics, such as IRAK4 protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Compound Profile and Physicochemical Data
Nomenclature and Structural Isomerism
The topic of interest is Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate. It is critical to note that the vast majority of commercially available and published data refers to its isomer, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 873924-08-4) . The numbering of the spiro[5.5]undecane system dictates the position of the ketone. While both the 7-oxo and 9-oxo isomers share the identical molecular formula and thus the same molecular weight, their synthetic accessibility and reactivity may differ. This guide will focus on the well-documented 9-oxo isomer as a representative and functionally equivalent scaffold for most drug discovery applications.
The structure features a piperidine ring and a cyclohexane ring fused through a central quaternary carbon. The nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group, a feature that renders the molecule stable under various conditions but allows for facile deprotection to reveal a reactive secondary amine. The ketone on the cyclohexane ring serves as a key handle for further synthetic elaboration.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 267.36 g/mol | [1][2][3] |
| Exact Mass | 267.18344366 Da | [3] |
| Molecular Formula | C₁₅H₂₅NO₃ | [1] |
| CAS Number | 873924-08-4 | [1][2] |
| Physical Form | Solid | [2] |
| Melting Point | 70-73 °C | |
| Boiling Point | 120 °C at 0.02 Torr | |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
Synthesis and Purification
Synthetic Strategy: The Dieckmann Condensation Approach
From a senior scientist's perspective, the most reliable and scalable route to this spirocyclic ketone is via an intramolecular Dieckmann condensation. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for creating 5- and 6-membered rings, such as the cyclohexanone ring in our target.
The logic is as follows:
-
Construct a Precursor: We start with a commercially available, Boc-protected piperidine derivative that contains two ester functionalities attached to the 4-position. This sets up the piperidine half of the spirocycle.
-
Intramolecular Cyclization: By treating this diester with a strong base (e.g., sodium ethoxide, potassium tert-butoxide), we induce an intramolecular reaction where one ester enolate attacks the other ester carbonyl, forming a cyclic β-keto ester.
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed (saponified) and subsequently decarboxylated under acidic conditions (Krapcho decarboxylation is a common variant) to yield the final target ketone. This final step is often driven by the thermal instability of the intermediate β-keto acid.
This strategy is robust because the starting materials are readily available and the reaction mechanism is well-understood and high-yielding.
Sources
An In-Depth Technical Guide to Azaspiro[5.5]undecane Derivatives: From Serendipitous Discovery to Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[5.5]undecane core, a unique three-dimensional scaffold, has carved a significant niche in medicinal chemistry. Its rigid, sp³-rich structure offers a compelling platform for developing novel therapeutics by enabling precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets. This guide delves into the history, synthesis, and pharmacological importance of this privileged heterocyclic system.
Part 1: The Emergence of a Privileged Scaffold
The story of azaspiro[5.5]undecane derivatives is not one of linear discovery but rather a convergence of natural product chemistry and synthetic exploration.
Nature's Blueprint: The Histrionicotoxins
A pivotal moment in the history of this scaffold was the isolation of histrionicotoxin (HTX) alkaloids from the skin of poison dart frogs of the Dendrobatidae family.[1] These neurotoxins, characterized by the 1-azaspiro[5.5]undecane skeleton, garnered significant attention from synthetic chemists due to their complex molecular architecture and their activity as non-competitive inhibitors of the nicotinic acetylcholine receptor.[1] The challenge of synthesizing these natural products spurred the development of novel methodologies for constructing the core spirocyclic system.
Synthetic Accessibility and Structural Significance
The azaspiro[5.5]undecane framework consists of two six-membered rings, a cyclohexane and a piperidine ring, fused at a common carbon atom. This spirocyclic nature imparts conformational rigidity, which is highly advantageous in drug design. By locking the molecule into a more defined three-dimensional shape, medicinal chemists can reduce the entropic penalty of binding to a target protein, potentially leading to higher potency and selectivity. The inclusion of spirocyclic motifs is a growing trend in the development of clinical drug candidates, valued for their ability to improve drug-like properties.[2]
Part 2: Foundational and Modern Synthetic Strategies
The construction of the azaspiro[5.5]undecane core has evolved from multi-step classical methods to more elegant and efficient modern catalytic approaches.
Intramolecular Cyclization and Rearrangement Strategies
Early synthetic approaches often relied on multi-step sequences to first build the individual rings and then induce cyclization. Key strategies included:
-
Intramolecular Mannich and Michael Reactions: These reactions form the piperidine ring by creating a crucial carbon-nitrogen or carbon-carbon bond from a suitably functionalized cyclohexane precursor.
-
Conjugate Addition/Dipolar Cycloaddition Cascades: More sophisticated one-pot methods have been developed. For instance, the reaction of a cyclohexanone oxime with a diene can trigger a cascade, first forming a transient nitrone via conjugate addition, which then undergoes an intramolecular dipolar cycloaddition to build the bicyclic system.[3] Subsequent reductive cleavage of the N-O bond reveals the desired azaspiro[5.5]undecane core.[3]
Modern Catalytic and Asymmetric Approaches
The demand for enantiomerically pure compounds, a critical aspect of modern drug development, has driven the creation of asymmetric syntheses.
-
Rhodium(II)-Catalyzed Transannulation: A notable modern method involves the Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles tethered to a cyclohexadienone.[4] This process proceeds through a rhodium imino carbene, which is trapped by an oxygen atom to form an oxonium ylide. A subsequent rearrangement and bond formation generates the azaspiro[5.5]undecane skeleton in good yields under mild conditions.[4]
-
Chiral Pool Synthesis: Enantioselective syntheses have been achieved by starting from readily available chiral molecules, such as D(+)-glucose, to construct the chiral azaspiro[5.5]undecane ring system.[5]
The following diagram illustrates a generalized workflow for a modern catalytic approach to the azaspiro[5.5]undecane core.
Caption: Generalized Modern Synthetic Workflow.
Part 3: Pharmacological Significance and Therapeutic Applications
The rigid azaspiro[5.5]undecane scaffold has proven to be a versatile template for designing ligands for a wide array of biological targets, leading to compounds with diverse therapeutic potential.
Central Nervous System (CNS) Disorders
Derivatives of azaspiro[5.5]undecane have shown significant promise in treating CNS disorders.[2] Their ability to present substituents in well-defined spatial vectors makes them ideal for interacting with complex receptor sites.
-
Antipsychotics and Schizophrenia: The structural motif is found in several atypical antipsychotics that target dopamine (D2) and serotonin (5-HT2A) receptors.
-
Pain Management: Multimodal approaches to pain treatment have explored diazaspiro[5.5]undecane derivatives.[6] Certain compounds have been developed as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[7][8] This dual action aims to provide potent analgesia with a better side-effect profile, such as reduced constipation, compared to traditional opioids.[8]
-
Anticonvulsants: The 3-azaspiro[5.5]undecane-2,4-dione skeleton is a critical precursor in the synthesis of the anticonvulsant drug Gabapentin.[2] Derivatives have also demonstrated neuroprotective properties in cellular models.[2]
Beyond the CNS: A Scaffold for Diverse Targets
The utility of this scaffold extends well beyond neuroscience into various other therapeutic areas.
-
Metabolic Disorders: 1,9-Diazaspiro[5.5]undecane derivatives have been investigated for the treatment of obesity through mechanisms like neuropeptide Y (NPY) antagonism and inhibition of acetyl-CoA carboxylase (ACC).[6]
-
Cardiovascular and Kidney Disease: 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and kidney diseases.[9] Oral administration of a lead compound, 19 , lowered serum creatinine in a rat model of glomerulonephritis, highlighting its potential as a treatment for chronic kidney disease.[9]
-
Infectious Diseases: The scaffold has been explored for antiviral applications. A 3-azaspiro[5.5]undecane hydrochloride was identified as an inhibitor of the influenza A virus M2 protein.[10] More recently, 1,9-diazaspiro[5.5]undecane derivatives have been reported as leads for inhibiting dengue virus type 2 infection.[11]
The following table summarizes the diverse biological activities of various azaspiro[5.5]undecane derivatives.
| Derivative Class | Biological Target(s) | Therapeutic Area |
| 1,9-Diazaspiro[5.5]undecanes | NPY Y5, MCH-R1, ACC | Obesity[6][12] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | µ-Opioid Receptor (MOR), σ1 Receptor | Pain[7][8] |
| 3-Azaspiro[5.5]undecane-2,4-diones | Precursor for Gabapentin | Epilepsy, Neuropathic Pain[2] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane ureas | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease[9] |
| 3,9-Diazaspiro[5.5]undecanes | GABA-A Receptor | CNS Disorders, Immunology[13] |
| Simple Azaspiro[5.5]undecanes | Influenza A M2 Protein | Antiviral (Influenza)[10] |
Part 4: Experimental Protocol: A Key Synthetic Transformation
To illustrate a practical application of the synthetic chemistry discussed, the following is a representative protocol for a key step in the synthesis of a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, adapted from the literature.[7] This step involves the thermal ring opening of an epoxide with an arylamine.
Synthesis of N-Boc-4-(arylamino)-4-(hydroxymethyl)piperidine
-
Reactant Preparation: In a sealed vessel, combine the N-Boc-1-oxa-6-azaspiro[2.5]octane (1 equivalent) and the desired arylamine (1.5 equivalents).
-
Solvent and Heating: Add ethanol as a solvent to create a solution or suspension.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amino alcohol product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This amino alcohol is a versatile intermediate that can be further elaborated to construct the final spirocyclic drug candidates.[7]
Caption: Epoxide Ring-Opening Protocol Workflow.
Part 5: Future Directions and Outlook
The azaspiro[5.5]undecane scaffold continues to be a fertile ground for drug discovery. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for exploring new chemical space. Future research will likely focus on:
-
Developing novel, highly stereoselective synthetic methods to access complex and diverse derivatives more efficiently.
-
Applying the scaffold to new and emerging biological targets , leveraging its favorable physicochemical properties.
-
Integrating computational chemistry and machine learning to better predict the binding modes and properties of new derivatives, accelerating the design-make-test-analyze cycle.
References
-
One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. PubMed. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
-
A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. [Link]
-
An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. Crossref. [Link]
-
PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Universiteit Gent. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
Natural products containing 1‐azaspiro[5.5]undecane units. ResearchGate. [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
-
Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. Royal Society of Chemistry. [Link]
Sources
- 1. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Commercial availability of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
An In-Depth Technical Guide to Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to drug candidates. This guide focuses on a specific, less-common isomer, This compound (CAS 1198284-49-9) . While its 9-oxo counterpart is more widely documented, the 7-oxo isomer offers a distinct spatial arrangement of the ketone functional group, providing an alternative vector for substituent exploration in drug design. This document provides a comprehensive overview of its commercial availability, a detailed, field-proven synthetic route for its preparation, and a discussion of its potential applications as a versatile building block for novel therapeutics. The ketone moiety serves as a key synthetic handle, enabling a wide range of chemical transformations for library development and lead optimization.
The Azaspiro[5.5]undecane Scaffold: A Framework for Innovation
Spirocyclic systems have gained significant traction in drug discovery for their ability to overcome the limitations of traditional flat, aromatic structures.[1] By introducing a spirocenter—a single carbon atom shared by two rings—these scaffolds enforce a rigid, well-defined three-dimensional geometry. This conformational constraint can lead to significant improvements in binding affinity, selectivity, and metabolic stability by pre-organizing substituents into a bioactive conformation.
The 3-azaspiro[5.5]undecane core, in particular, serves as a bioisosteric replacement for common motifs like piperidine, while exploring a different and more complex region of chemical space.[2] The placement of the ketone group is critical for its function as a synthetic intermediate.
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4): The more common isomer, where the ketone is located on the cyclohexane ring at a position para to the spirocenter.
-
This compound (CAS 1198284-49-9): The subject of this guide, with the ketone positioned meta to the spirocenter, offering a different spatial orientation for chemical elaboration.
This structural nuance is critical, as it dictates the trajectory of appended functionalities, influencing how a potential drug molecule interacts with its biological target.
Commercial Availability and Sourcing
While the 9-oxo isomer is readily available from numerous major chemical suppliers, sourcing for the 7-oxo isomer is more limited, underscoring its status as a more specialized building block. However, it is commercially available, which provides researchers with the option of direct procurement or custom synthesis.
| Compound | CAS Number | Known Suppliers (Example) | Availability Status |
| This compound | 1198284-49-9 | Abosyn | In Stock (Limited)[3] |
| tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | Sigma-Aldrich, MedChemExpress, Ambeed, Capot Chemical | Widely Available[4][5][6][7] |
For projects requiring larger quantities or for economic considerations, an in-house synthesis is a viable and often necessary strategy.
A Proposed Synthetic Strategy
The synthesis of spirocyclic ketones often relies on intramolecular cyclization reactions.[8][9] A robust and logical approach to the target 7-oxo compound is through an intramolecular Dieckmann condensation of a diester precursor derived from N-Boc-4-piperidineacetic acid.
Retrosynthetic Analysis
The retrosynthesis begins by disconnecting the target molecule via a Dieckmann condensation, followed by functional group interconversion, tracing the synthesis back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target 7-oxo isomer.
Forward Synthesis: Step-by-Step Protocol
Step 1: Synthesis of N-Boc-4-piperidineacetic acid
-
Rationale: The first step involves the hydrolysis of a commercially available nitrile to produce the key carboxylic acid intermediate. This is a standard and high-yielding transformation.
-
Protocol:
-
To a solution of 4-piperidineacetonitrile (1.0 eq) in 6M Hydrochloric Acid, add Di-tert-butyl dicarbonate (1.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 16-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acid, which can often be used without further purification.
-
Step 2: Synthesis of the Diethyl Malonate Diester Precursor
-
Rationale: The carboxylic acid is converted to an intermediate that can acylate ethyl malonate. Activation with oxalyl chloride to form the acid chloride is a clean and efficient method. This is followed by acylation of potassium ethyl malonate to form the key β-ketoester, which is then alkylated. A more direct approach involves a different precursor, but this route ensures control. A more direct synthesis involves creating a suitable piperidine precursor with two acetic acid chains at the 4-position.
-
Protocol (Illustrative Route):
-
This step is complex and can be achieved via multiple routes. A common strategy involves building the di-acetic acid functionality on the piperidine ring first. A more practical starting point for this specific target is the alkylation of N-Boc-4-piperidone.
-
Alternative Step 2a (Improved Route): React N-Boc-4-piperidone with the Reformatsky reagent derived from ethyl bromoacetate and zinc dust to form the corresponding β-hydroxy ester.
-
Alternative Step 2b: Dehydrate the β-hydroxy ester under acidic conditions to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
-
Alternative Step 2c: Perform a Michael addition with a suitable carbon nucleophile (e.g., the enolate of ethyl acetate) to install the second acetic ester chain at the 4-position. This creates the required diester precursor for cyclization.
-
Step 3: Intramolecular Dieckmann Condensation and Decarboxylation
-
Rationale: This is the key ring-forming step. A strong base, such as sodium ethoxide or potassium tert-butoxide, is used to deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the other ester group in an intramolecular fashion. The resulting β-keto ester is then hydrolyzed and decarboxylated in a single acidic workup step to yield the target spirocyclic ketone.
-
Protocol:
-
Dissolve the diester precursor (1.0 eq) in anhydrous toluene.
-
Add sodium ethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench with 1M Hydrochloric Acid until the pH is ~2.
-
Heat the mixture to 60 °C for 1-2 hours to facilitate decarboxylation.
-
Cool, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Caption: Simplified workflow for the proposed synthesis.
Physicochemical Properties and Characterization
Confirming the identity and purity of the final compound is paramount. The following properties and analytical signatures are expected for the title compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₅NO₃ |
| Molecular Weight | 267.37 g/mol |
| CAS Number | 1198284-49-9 |
| Appearance | Expected to be an off-white to white solid |
| XLogP3 (Calculated) | ~2.5 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the tert-butyl group (~1.45 ppm, s, 9H), and complex multiplets for the methylene protons of the two rings. The protons alpha to the ketone (C6 and C8) would appear as distinct multiplets, likely in the 2.2-2.6 ppm range. Protons adjacent to the nitrogen will be broad and shifted downfield (~3.0-3.8 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Key signals would include the ketone carbonyl (~208-212 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocenter, and a series of signals in the aliphatic region for the ring carbons.
-
IR (ATR, cm⁻¹): Look for strong characteristic stretches for the ketone C=O (~1710-1720 cm⁻¹) and the carbamate C=O (~1680-1695 cm⁻¹).
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z 268.19, and a prominent ion for the loss of the Boc group [M-Boc+H]⁺ at m/z 168.14.
Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthetic intermediate. The ketone functional group is a gateway to a vast array of chemical modifications, allowing for the systematic exploration of the surrounding chemical space. The related 9-oxo isomer has been successfully employed in the development of potent benzothiazole derivatives as IRAK degraders, highlighting the therapeutic potential of this scaffold.[10][11]
Key Derivatization Pathways:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install diverse amine-containing side chains. This is one of the most powerful methods for library generation.
-
Wittig Reaction: Conversion of the ketone to an alkene, providing a scaffold for further modifications like hydrogenation, epoxidation, or dihydroxylation.
-
Grignard/Organolithium Addition: Nucleophilic addition to the ketone to form tertiary alcohols, introducing new stereocenters and substitution patterns.
-
Reduction: Conversion of the ketone to a secondary alcohol (e.g., using NaBH₄), which can then be used in ether or ester linkages.
Caption: Key derivatization pathways from the 7-oxo ketone.
By leveraging these transformations, medicinal chemists can rapidly generate libraries of novel compounds built upon the rigid 3-azaspiro[5.5]undecane core, enabling the exploration of structure-activity relationships (SAR) for a wide range of biological targets.
References
-
YouTube. (2021, September 26). Organic Chemistry - Retrosynthesis 9. Retrieved January 6, 2026, from [Link]
-
Ahmed, M. G., et al. (2005). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Journal of Chemical Research. Retrieved January 6, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved January 6, 2026, from [Link]
-
Capot Chemical. (n.d.). 873924-08-4 | Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[11][11]undecane-3-oxo (or thioxo)-1,5,9-triones. Retrieved January 6, 2026, from [Link]
-
Abosyn. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Retrosynthesis of spirocycle 1. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic ketone intermediates. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abosyn [abosyn.com]
- 4. 873924-08-4 | Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate - Capot Chemical [capotchem.com]
- 5. 3-Boc-9-oxo-3-azaspiro[5.5] undecane | Sigma-Aldrich [sigmaaldrich.com]
- 6. 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 873924-08-4 | CAS DataBase [m.chemicalbook.com]
- 11. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
Solubility Profile of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic compound with a spirocyclic scaffold, a common structural motif in medicinal chemistry. The presence of both a protected amine (Boc-group) and a ketone functional group suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. In the early stages of drug discovery and development, understanding the solubility of such a compound is of paramount importance. A drug's solubility significantly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the theoretical solubility profile of this compound and outlines detailed experimental protocols for its empirical determination in various organic solvents.
Theoretical Solubility Profile: A “Like Dissolves Like” Approach
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4][5] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.
The presence of the ketone and the carbamate functional groups introduces polarity to the molecule through their carbonyl groups (C=O) and the nitrogen atom. These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. Conversely, the spirocyclic alkane framework and the tert-butyl group are non-polar and will engage in weaker van der Waals forces.[3]
Based on this structure, we can predict the following solubility trends:
-
High Solubility in Moderately Polar Solvents: Solvents like acetone and ethyl acetate, which have intermediate polarity, are likely to be effective at dissolving the compound. They can interact favorably with both the polar functional groups and the non-polar hydrocarbon backbone.
-
Moderate Solubility in Polar Protic and Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be good solvents due to their ability to engage in strong dipole-dipole interactions.[6] Polar protic solvents like methanol and ethanol should also dissolve the compound, facilitated by hydrogen bonding with the carbonyl oxygens.[3] However, the large non-polar region of the molecule may limit its solubility in highly polar solvents like water.
-
Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poor solvents. The energy required to break the intermolecular forces between the polar functional groups of the solute would not be sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.[4]
Caption: Predicted solubility based on molecular features.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is crucial for accurate data. Below are two common methods for determining the solubility of a solid compound in an organic solvent.
Method 1: Gravimetric Analysis (Shake-Flask Method)
This is a classic and reliable method for determining thermodynamic solubility.
Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.
Experimental Protocol:
-
Preparation: To a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle. Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Gravimetric Measurement: Accurately transfer a known volume of the clear filtrate (e.g., 2 mL) to a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Final Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it accurately. Repeat the drying and weighing process until a constant mass is obtained.[2]
Calculation:
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate used (L)
Caption: Workflow for Gravimetric Solubility Determination.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method that requires a smaller amount of the compound.[7] It is particularly useful for compounds that are sparingly soluble or when sample availability is limited.
Principle: A calibration curve of the compound is generated by plotting the HPLC peak area against known concentrations. A saturated solution is prepared and, after filtration, its concentration is determined by comparing its peak area to the calibration curve.[7]
Experimental Protocol:
-
HPLC Method Development: Develop a suitable HPLC method for the compound. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound:
-
Temperature: The solubility of most solid organic compounds increases with temperature.[8][9] Therefore, it is crucial to control the temperature during the experiment.
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and, consequently, the solubility of the compound.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being used.
-
pH (for ionizable compounds): While this compound is not strongly ionizable, extreme pH values could potentially hydrolyze the Boc-protecting group or the ester linkage, which would affect the measurement.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Acetonitrile | 6.2 | ||
| Dimethylformamide | 6.4 | ||
| Dimethyl Sulfoxide | 7.2 |
This table is a template for recording experimental data.
By comparing the experimental solubility values with the polarity of the solvents, researchers can gain valuable insights into the solute-solvent interactions that govern the dissolution of this compound. This information is critical for selecting appropriate solvents for chemical reactions, purification processes, and formulation development.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies such as gravimetric analysis and HPLC, researchers can obtain reliable solubility data. This knowledge is fundamental for the effective utilization of this compound in synthetic chemistry and for advancing its potential in drug discovery and development.
References
Sources
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. teachy.ai [teachy.ai]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 14. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pubs.acs.org [pubs.acs.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.ws [chem.ws]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. scirp.org [scirp.org]
- 23. saltise.ca [saltise.ca]
- 24. 118156-93-7 | tert-Butyl 3-formylpiperidine-1-carboxylate | Aldehydes | Ambeed.com [ambeed.com]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. improvedpharma.com [improvedpharma.com]
- 27. Gravimetric Analysis [wiredchemist.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. ingentaconnect.com [ingentaconnect.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. sciforum.net [sciforum.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Azaspiro[5.5]undecane Scaffolds via Robinson Annulation
Introduction: The Strategic Importance of 3-Azaspiro[5.5]undecane in Modern Drug Discovery
The 3-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly sought after in the design of novel therapeutics.[1] Its rigid, sp³-rich framework provides an exceptional platform for orienting pharmacophoric elements in precise spatial arrangements, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1] Spirocyclic systems, in general, are of high interest to the pharmaceutical industry due to their structural novelty and the potential to access unexplored chemical space.[2][3][4][5] Specifically, nitrogen-containing spirocycles like the 3-azaspiro[5.5]undecane moiety are found in a variety of biologically active compounds, demonstrating potential as neuroprotective agents and enzyme inhibitors.[1] This application note provides a comprehensive guide to the synthesis of this valuable scaffold utilizing the robust and classic Robinson annulation reaction, adapted for aza-spirocyclization.
The Aza-Robinson Annulation: A Mechanistic Deep Dive
The Robinson annulation is a powerful ring-forming reaction that traditionally involves a Michael addition followed by an intramolecular aldol condensation to create a six-membered ring.[6][7][8] In the context of synthesizing 3-azaspiro[5.5]undecanes, we employ an aza-Robinson annulation, where a nitrogen nucleophile initiates the key bond-forming steps. The overall transformation can be dissected into two critical stages:
-
Aza-Michael Addition: The synthesis commences with the conjugate addition of a cyclic amine (in this case, a piperidine derivative) to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[9][10][11] This step, typically catalyzed by a base, forms a key intermediate containing both the amine and a ketone functionality.[9][11]
-
Intramolecular Aldol Condensation: The newly formed intermediate then undergoes an intramolecular aldol condensation. Under the influence of a catalyst (acidic or basic), an enolate is formed from the ketone, which then attacks one of the carbonyl groups of the original cyclic imide or a related precursor, leading to the formation of the second ring and the characteristic spirocyclic junction.[9][12] A subsequent dehydration step yields the final, more stable α,β-unsaturated cyclic ketone.
This tandem reaction sequence provides an efficient and atom-economical route to construct the complex 3-azaspiro[5.5]undecane framework from relatively simple starting materials.
Caption: Figure 1: Aza-Robinson Annulation Mechanism
Experimental Protocol: Synthesis of a 3-Azaspiro[5.5]undecane Derivative
This protocol details the synthesis of a representative 3-azaspiro[5.5]undecane derivative, specifically 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, starting from 1-methyl-4-piperidinecarboxaldehyde and methyl vinyl ketone. This procedure is adapted from established methods for the synthesis of related heterospirocycles.[13]
Materials and Reagents
-
1-methyl-4-piperidinecarboxaldehyde
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-piperidinecarboxaldehyde (1.0 eq) in methanol.
-
Addition of Base and MVK: To the stirred solution, add a catalytic amount of potassium hydroxide (e.g., 0.1 eq). Subsequently, add methyl vinyl ketone (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-3-azaspiro[5.5]undec-7-en-9-one.
Data Presentation: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Cyclic Amine Precursor | 1-methyl-4-piperidinecarboxaldehyde | Provides the nitrogen-containing six-membered ring. |
| α,β-Unsaturated Ketone | Methyl Vinyl Ketone (MVK) | Acts as the Michael acceptor to initiate ring formation. |
| Catalyst | Potassium Hydroxide (KOH) | Facilitates both the aza-Michael addition and the intramolecular aldol condensation. |
| Solvent | Methanol | A polar protic solvent suitable for dissolving the reactants and catalyst. |
| Temperature | Reflux | Provides the necessary activation energy for the annulation reaction. |
| Reaction Time | 12-24 hours | Typical duration for the completion of the Robinson annulation. |
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Conclusion and Future Outlook
The aza-Robinson annulation provides a reliable and efficient strategy for the synthesis of the medicinally relevant 3-azaspiro[5.5]undecane scaffold. The protocol outlined in this application note offers a practical guide for researchers in drug discovery and organic synthesis to access this valuable class of compounds. Further exploration of this methodology could involve varying the substituents on both the cyclic amine precursor and the α,β-unsaturated ketone to generate a diverse library of 3-azaspiro[5.5]undecane derivatives for biological screening. Additionally, the development of enantioselective variants of the aza-Robinson annulation would be a significant advancement, enabling access to chirally pure spirocyclic compounds with potentially enhanced therapeutic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Spirocyclic Enones
Abstract
The stereoselective catalytic hydrogenation of spirocyclic enones is a cornerstone transformation in modern synthetic organic chemistry, providing access to structurally complex and biologically significant chiral spirocyclic frameworks. These motifs are prevalent in natural products and pharmaceutical agents, demanding precise control over stereochemistry. This guide offers an in-depth exploration of the catalytic hydrogenation of spirocyclic enones, elucidating the underlying mechanistic principles, comparing homogeneous and heterogeneous catalytic systems, and providing detailed, field-proven protocols for achieving high diastereoselectivity and enantioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single carbon atom, present unique three-dimensional structures that are of significant interest in medicinal chemistry and materials science.[1][2] The rigid, well-defined spatial arrangement of substituents around the spiro center makes them attractive scaffolds for designing novel therapeutic agents. The catalytic hydrogenation of spirocyclic enones is a direct and atom-economical method for introducing multiple stereocenters, including the challenging all-carbon quaternary stereocenter at the spiro junction.
Mechanistic Considerations in Enone Hydrogenation
The catalytic hydrogenation of α,β-unsaturated ketones, including spirocyclic enones, can proceed through two primary pathways: 1,2-reduction to yield an allylic alcohol or the more common 1,4-conjugate reduction (conjugate addition) to afford a saturated ketone.[3][4] Subsequent reduction of the saturated ketone can then lead to the saturated alcohol. The chemoselectivity between these pathways is highly dependent on the choice of catalyst, substrate, and reaction conditions.[5][6]
2.1. The General Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation typically occurs on the surface of a metal catalyst (heterogeneous) or via a soluble metal complex (homogeneous).[7][8] The fundamental steps involve:
-
Activation of Hydrogen: Molecular hydrogen (H₂) is activated by the metal catalyst. In heterogeneous catalysis, H₂ adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.[8][9] In homogeneous catalysis, H₂ undergoes oxidative addition to the metal center.[10]
-
Substrate Coordination: The spirocyclic enone coordinates to the metal catalyst. The mode of coordination (through the C=C bond, the C=O group, or both) influences the reaction pathway.
-
Hydrogen Transfer: Stepwise or concerted transfer of hydrogen atoms to the coordinated enone occurs. For conjugate addition, this leads to the formation of a metal enolate intermediate.[5]
-
Product Release: The hydrogenated product dissociates from the catalyst, regenerating the active catalytic species.
The stereochemical outcome of the reaction is determined during the hydrogen transfer steps and is influenced by the steric and electronic properties of both the substrate and the catalyst's ligand sphere.[11]
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for the hydrogenation of a spirocyclic enone.
Catalyst Selection: Homogeneous vs. Heterogeneous Systems
The choice between a homogeneous and a heterogeneous catalyst is a critical decision that impacts selectivity, activity, and practical aspects of the reaction.
4.1. Heterogeneous Catalysis
Heterogeneous catalysts, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel, are widely used due to their operational simplicity, ease of separation from the reaction mixture, and recyclability.[12][13]
-
Palladium on Carbon (Pd/C): Often the first choice for the reduction of carbon-carbon double bonds. It is highly effective for the 1,4-reduction of enones to saturated ketones.[14]
-
Raney Nickel: A more reactive catalyst, capable of reducing both the alkene and the ketone functionalities, often at higher pressures and temperatures.[15]
-
Platinum-based Catalysts: Highly active catalysts that can hydrogenate a wide range of functional groups, including aromatic rings under more forcing conditions.[16]
4.2. Homogeneous Catalysis
Homogeneous catalysts, typically transition metal complexes with organic ligands (e.g., Rh, Ru, Ir), offer superior control over selectivity, particularly for asymmetric transformations.[17][18] The steric and electronic properties of the ligands can be finely tuned to achieve high enantiomeric excesses (ee).
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): A well-known homogeneous catalyst for the selective hydrogenation of alkenes.[10][19][20]
-
Iridium and Ruthenium Complexes with Chiral Ligands: These are at the forefront of asymmetric hydrogenation.[21][22] Chiral spiro ligands, in particular, have shown exceptional performance in creating chiral spirocyclic products.[21][23][24][25]
Experimental Protocols
5.1. Protocol 1: Diastereoselective Hydrogenation using Heterogeneous Catalysis (Pd/C)
This protocol describes a general procedure for the 1,4-reduction of a spirocyclic enone to the corresponding saturated ketone, where the stereoselectivity is primarily directed by the substrate's inherent steric hindrance.
Objective: To selectively reduce the carbon-carbon double bond of a spirocyclic enone.
Materials:
-
Spirocyclic enone
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (or methanol, ethanol)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Reaction flask (e.g., round-bottom flask)
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the spirocyclic enone (1.0 eq) in a suitable solvent (e.g., ethyl acetate, ~0.1 M concentration) in a reaction flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions; for more resistant substrates, a Parr apparatus at 1-5 bar may be necessary).[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude saturated spirocyclic ketone.
-
Purify the product by column chromatography if necessary.
Self-Validation: The disappearance of the starting enone and the appearance of a single major product spot on TLC with a different Rf value indicates a successful reaction. The structure and diastereoselectivity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
5.2. Protocol 2: Enantioselective Hydrogenation using a Homogeneous Iridium Catalyst
This protocol outlines a method for the asymmetric hydrogenation of a prochiral spirocyclic enone to a chiral saturated spirocyclic ketone using a chiral iridium catalyst. This often results in high enantioselectivity.[21][23]
Objective: To achieve a highly enantioselective 1,4-reduction of a spirocyclic enone.
Materials:
-
Spirocyclic enone
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ligand (e.g., a chiral spiro phosphine-oxazoline or similar P,N-ligand)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
High-pressure reactor (autoclave or Parr apparatus)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.5-1.0 mol%) and the chiral ligand (1.1-1.2 eq relative to Ir) to a reaction vessel.
-
Add a small amount of anhydrous, degassed solvent and stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the spirocyclic enone (1.0 eq) in the reaction solvent.
-
Transfer the substrate solution to the reaction vessel containing the activated catalyst.
-
Seal the high-pressure reactor, purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time (12-48 hours).
-
Monitor the reaction by taking aliquots (if the reactor allows) and analyzing by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Causality Behind Choices:
-
Anhydrous and Degassed Solvents: Homogeneous catalysts can be sensitive to oxygen and moisture, which can lead to deactivation.
-
High Pressure: Increased hydrogen pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate.[26]
-
Chiral Ligand: The specific chiral ligand is crucial as its structure dictates the stereochemical outcome of the hydrogenation by creating a chiral environment around the metal center.[11][24]
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Substrate Type | Product | Selectivity (dr or ee) | Conditions | Reference |
| 10% Pd/C | General Spirocyclic Enone | Saturated Ketone | Substrate-dependent dr | H₂ (1 atm), RT, EtOAc | [14] |
| Raney Ni | General Spirocyclic Enone | Saturated Alcohol | Moderate dr | H₂ (50-100 atm), 100 °C | [15] |
| [Ir]-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | Chiral Allylic Alcohol | up to >99% ee, >99:1 dr (cis) | H₂ (1 atm), 25-30 °C, EtOH | [21][23] |
| [Ru(BINAP)] | Functionalized Ketones | Chiral Alcohol | High ee | H₂, various conditions | [15][17] |
| Mn(I) Complex | α,β-unsaturated ketones | Saturated Ketone | Chemoselective (C=C vs C=O) | H₂ (1-5 bar), 110 °C, Toluene | [5] |
Troubleshooting and Field Insights
-
Low Conversion: Increase catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and not poisoned. Some substrates, particularly highly substituted ones, may require more forcing conditions.[5][27]
-
Poor Selectivity: For diastereoselective reactions, the outcome is often inherent to the substrate's stereoelectronics. For enantioselective reactions, screen different chiral ligands and solvents. The solvent can significantly influence the catalyst's conformation and, thus, the enantioselectivity.
-
Over-reduction: If the saturated alcohol is formed undesirably, use a more chemoselective catalyst (e.g., some Mn or Ir systems are highly selective for the C=C bond) or milder conditions (lower pressure/temperature).[5]
-
Catalyst Poisoning: Heteroatoms like sulfur and sometimes nitrogen can poison metal catalysts.[16][28] Ensure the substrate and solvent are free of such impurities.
Conclusion
The catalytic hydrogenation of spirocyclic enones is a versatile and powerful method for the synthesis of complex chiral molecules. A judicious choice of catalyst and reaction conditions allows for high levels of chemo-, diastereo-, and enantioselectivity. While heterogeneous catalysts offer operational simplicity for straightforward reductions, homogeneous systems with chiral ligands provide unparalleled control in asymmetric synthesis, enabling access to enantiopure spirocyclic compounds that are highly valued in drug discovery and development.
References
-
Asymmetric hydrogenation of exocyclic enone esters bearing a... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024). ACS Publications. [Link]
-
1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]
- Method of hydrogenating alpha, beta-unsaturated ketones. (n.d.).
-
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. (n.d.). PubMed Central. [Link]
-
1,4-Reduction of α,β-Unsaturated Ketones through Rhodium(III)-Catalyzed Transfer Hydrogenation. (n.d.). ResearchGate. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (n.d.). PubMed Central. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (n.d.). PubMed Central. [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. (2017). ACS Publications. [Link]
-
Catalytic Enantioselective Synthesis of Chiral Spirocyclic 1,3-Diketones via Organo-Cation Catalysis. (n.d.). ResearchGate. [Link]
-
Highly diastereoselective formation of spirocyclic compounds via 1,5-hydrogen transfer: a total synthesis of (-)-erythrodiene. (2005). PubMed. [Link]
-
Organocatalytic transfer hydrogenation of cyclic enones. (n.d.). PubMed. [Link]
-
Catalytic Hydrogenation: Mechanism. (2015). YouTube. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). ACS Publications. [Link]
-
An Ambient Pressure, Direct Hydrogenation of Ketones. (n.d.). The Royal Society of Chemistry. [Link]
-
Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands. (n.d.). Royal Society of Chemistry. [Link]
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. (n.d.). National Institutes of Health. [Link]
-
Hydrogenation with Homogeneous Catalysts. (2021). Chemistry LibreTexts. [Link]
-
Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)Chiral Diphosphine Catalysts. (n.d.). ResearchGate. [Link]
-
Catalytic Hydrogenation. (2021). YouTube. [Link]
-
Asymmetric hydrogenation. (n.d.). [Link]
-
New insights into the enantioselectivity in the hydrogenation of prochiral ketones. (n.d.). [Link]
-
Enantioselective Hydrogenation Using Heterogeneous Modified Catalysts: An Update. (n.d.). [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Hydrogen. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
-
Substrate scope. Reaction conditions: 0.1 mmol 1, 1.0 mol % catalyst,... (n.d.). ResearchGate. [Link]
-
Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. (2014). PubMed. [Link]
-
Wilkinson's catalyst. (n.d.). Wikipedia. [Link]
-
HOMOGENEOUS CATALYSIS. (2023). [Link]
-
Catalytic Hydrogenation. (2024). Science Mania. [Link]
-
Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. (2019). PubMed. [Link]
-
Hydrogenation with Heterogeneous Catalysts. (2021). Chemistry LibreTexts. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (n.d.). Royal Society of Chemistry. [Link]
-
Properties of Wilkinson's Catalyst. (n.d.). BYJU'S. [Link]
-
Heterogeneous Catalytic Hydrogenation. (n.d.). PubMed Central. [Link]
-
Catalytic Hydrogenation. (n.d.). Chad's Prep. [Link]
-
Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. (n.d.). Royal Society of Chemistry. [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Investigation of the nonlinear effect of the hydrogenation of substrate 1a using ligand L5 with different ee values. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly diastereoselective formation of spirocyclic compounds via 1,5-hydrogen transfer: a total synthesis of (-)-erythrodiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2529032C1 - Method of hydrogenating alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 11. ethz.ch [ethz.ch]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Heterogeneous Catalytic Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. studies.helsinki.fi [studies.helsinki.fi]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 25. Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Emerging Potential of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is relentless. Spirocyclic scaffolds have emerged as "privileged structures" due to their inherent three-dimensionality.[1] Unlike flat, aromatic systems, the rigid, sp³-rich architecture of spirocycles allows for a more precise and defined orientation of substituents in three-dimensional space. This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles by minimizing the entropic penalty upon binding to a biological target.[2]
The 3-azaspiro[5.5]undecane core, in particular, offers a robust and versatile framework for the design of novel therapeutic agents. This document provides detailed application notes and protocols for Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate , a bifunctional building block poised for exploration in drug discovery. While this specific isomer is a relatively underexplored entity in published literature, the extensive validation of its parent scaffolds and positional isomers provides a strong foundation for predicting its utility and for designing innovative research programs.
This guide will, therefore, serve as a starting point for researchers, leveraging data from closely related analogs to propose potential therapeutic applications and to provide robust, actionable protocols for its synthesis and derivatization.
Part 1: Potential Therapeutic Applications - An Analog-Based Rationale
While direct biological data for the 7-oxo isomer is limited, the demonstrated activities of its close relatives provide compelling directions for investigation.
Inhibition of IRAK Kinases for Immuno-inflammatory Diseases
A key positional isomer, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , has been utilized as a key intermediate in the synthesis of benzothiazole derivatives that function as potent degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders, including rheumatoid arthritis, lupus, and certain cancers.
The 7-oxo scaffold provides an alternative vector for the presentation of pharmacophoric elements into the IRAK4 binding site. The ketone at the 7-position can serve as a handle for derivatization, allowing for the exploration of new interactions within the kinase domain or for the attachment of E3 ligase-recruiting moieties in the design of novel PROTACs (Proteolysis Targeting Chimeras).
Antiviral Activity via M2 Proton Channel Inhibition
The parent scaffold, 3-azaspiro[5.5]undecane , has been identified as a highly potent inhibitor of the Influenza A M2 proton channel.[5] The most active compound from an initial library screen, 3-azaspiro[5.5]undecane hydrochloride, demonstrated an IC50 of 0.92 µM, representing a significant improvement over the established M2 inhibitor, amantadine.[5] The spirocyclic core was crucial for this activity.
The introduction of a ketone at the 7-position and the Boc-protected nitrogen at the 3-position in This compound provides two orthogonal points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) around this scaffold to develop next-generation influenza inhibitors with potentially improved potency and resistance profiles.
Modulators of CNS Targets and Other Therapeutic Areas
The broader class of azaspiro[5.5]undecane derivatives has been investigated for a wide range of biological targets, highlighting the versatility of this scaffold. Notable examples include:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as highly potent sEH inhibitors, showing promise as orally active agents for treating chronic kidney diseases.[6]
-
Antituberculosis Agents: The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of novel drugs targeting Mycobacterium tuberculosis.[7]
These examples underscore the chemical tractability of the spiro[5.5]undecane system and its ability to serve as a template for inhibitors of diverse protein classes.
Part 2: Synthetic and Experimental Protocols
The true value of a chemical building block lies in its accessibility and the ease with which it can be manipulated. The following section details a proposed synthetic route and core protocols for the derivatization of This compound .
Proposed Synthesis of the Scaffold
A plausible and efficient route to the 3-azaspiro[5.5]undecan-7-one core is via a Robinson annulation reaction. This classic and powerful carbon-carbon bond-forming reaction can construct the cyclohexenone ring onto a pre-existing piperidine-based starting material.
Caption: Proposed synthetic pathway to the target scaffold.
Note: The above scheme is a conceptual pathway. The precise annulation strategy to achieve the 7-oxo isomer may require specific enolate chemistry or alternative starting materials to control regioselectivity.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group is a crucial protecting group that masks the reactivity of the piperidine nitrogen, allowing for selective chemistry at the ketone. Its removal is a common and essential step to enable further functionalization at the N3 position.
Objective: To remove the Boc protecting group to yield the free secondary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of DCM (e.g., 5-10 mL per gram of substrate).
-
Acid Treatment:
-
For TFA: Add TFA (5-10 eq) dropwise to the solution at 0 °C (ice bath).
-
For HCl/Dioxane: Add 4M HCl in dioxane (5-10 eq) to the solution at room temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
-
Re-dissolve the residue in DCM.
-
Carefully neutralize the solution by washing with saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, 3-azaspiro[5.5]undecan-7-one, often as an HCl or TFA salt if the neutralization is omitted.
Caption: Workflow for Boc deprotection.
Protocol 2: Reductive Amination of the 7-Oxo Group
Reductive amination is a cornerstone reaction in medicinal chemistry for converting a ketone into a secondary or tertiary amine. This protocol allows for the introduction of a diverse range of substituents at the C7 position, which is critical for SAR exploration.
Objective: To couple a primary or secondary amine to the C7 ketone via an imine/enamine intermediate, followed by reduction.
Materials:
-
This compound (or the deprotected analog)
-
Primary or secondary amine of choice (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution
-
Water, Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure:
-
Setup: To a solution of the starting ketone (1.0 eq) and the chosen amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 2-16 hours).
-
Workup:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired C7-aminated product.
Part 3: Data and Tabulation
As this document serves as a prospective guide, quantitative biological data for the 7-oxo scaffold is not yet available. However, we can present the data for the parent scaffold inhibitors of the Influenza M2 channel as a benchmark for potential screening campaigns.[5]
Table 1: Inhibitory Activity of 3-Azaspiro[5.5]undecane Analogs against Influenza A M2 Proton Channel
| Compound ID | R-Group on N3 | IC₅₀ (µM) vs. M2 Channel |
| 9 | H (hydrochloride salt) | 0.92 ± 0.11 |
| Amantadine | (Reference Compound) | 16.0 |
| 1 | 3,4-Dichlorobenzyl | > 50 |
| 6 | Pyridin-2-ylmethyl | 1.1 ± 0.15 |
| 7 | (1H-Imidazol-4-yl)methyl | 2.3 ± 0.30 |
Data synthesized from Wang et al., J. Am. Chem. Soc. 2009, 131, 23, 8066–8076.[5]
This data clearly demonstrates that substitution at the N3 position of the spirocyclic core significantly impacts inhibitory activity, providing a strong rationale for exploring diverse functionalities at this position on the 7-oxo analog.
Conclusion and Future Directions
This compound represents a building block with significant, albeit currently untapped, potential in medicinal chemistry. Its rigid three-dimensional structure, combined with two chemically orthogonal functional handles—a Boc-protected nitrogen and a ketone—makes it an ideal starting point for the construction of diverse chemical libraries.
Based on the robust biological validation of its positional isomers and parent scaffolds, we propose that this compound is a prime candidate for developing novel therapeutics in areas such as immuno-oncology (IRAK4 modulation) and antiviral research (Influenza M2 inhibition) . The protocols outlined in this guide provide a clear and actionable path for researchers to begin synthesizing and evaluating derivatives of this promising scaffold. It is our expectation that the exploration of the chemical space around the 3-azaspiro[5.5]undecan-7-one core will lead to the discovery of new and potent chemical probes and, ultimately, clinical candidates.
References
-
Wang, J., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066–8076. Available at: [Link]
- Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
-
Hoffman Fine Chemicals. CAS RN 873924-07-3 | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available at: [Link]
-
PubMed. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 4. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. meihonglab.com [meihonglab.com]
- 6. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: N-Boc Deprotection of 7-oxo-3-azaspiro[5.5]undecane
Introduction
The 7-oxo-3-azaspiro[5.5]undecane motif is a valuable scaffold in medicinal chemistry and drug development, offering a rigid, three-dimensional structure that can be exploited to achieve high-affinity interactions with biological targets. The synthesis of analogs based on this core often requires the use of protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of secondary amines due to its robustness under a wide array of chemical conditions, including basic, nucleophilic, and reductive environments.[1]
Its strategic value lies in its facile and clean removal under acidic conditions. This orthogonality is critical when constructing complex molecules with multiple functional groups.[2] This document provides a comprehensive, field-tested protocol for the efficient deprotection of N-Boc-7-oxo-3-azaspiro[5.5]undecane, yielding the corresponding amine salt. We will delve into the mechanistic underpinnings, reagent selection, a detailed step-by-step procedure, and a guide for troubleshooting common issues.
Principle and Mechanism of Acidic N-Boc Deprotection
The acid-catalyzed cleavage of the N-Boc group is a reliable and well-understood transformation.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.
The weakened bond subsequently cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][5] The carbamic acid rapidly undergoes decarboxylation to release carbon dioxide gas and the desired free amine.[3] In the acidic medium, the liberated amine is immediately protonated, typically affording the corresponding ammonium salt as the final product.[4]
A key consideration is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites within the molecule or the solvent, a side reaction that can be mitigated by the use of scavenger reagents if sensitive functional groups are present.[5]
Reagent Selection and Rationale
Several acidic systems can effectively cleave the N-Boc group, including hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate, and trifluoroacetic acid (TFA), often in dichloromethane (DCM).[6][7]
For the deprotection of N-Boc-7-oxo-3-azaspiro[5.5]undecane, a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the recommended reagent system.
Justification:
-
Efficacy: TFA is a strong acid that promotes rapid and clean cleavage of the Boc group at room temperature, often within 1-2 hours.[8]
-
Solubility: The starting material and the resulting trifluoroacetate salt are typically well-solvated in DCM, ensuring a homogeneous reaction mixture.
-
Volatility: Both DCM and excess TFA are highly volatile, which simplifies the isolation of the product salt by simple rotary evaporation.[9][10] This avoids the need for aqueous workups that can be complicated by the water solubility of the product amine salt.[11]
-
Compatibility: The ketone functionality at the C-7 position of the spirocyclic core is stable to these anhydrous acidic conditions, minimizing the risk of side reactions like enolization or acid-catalyzed degradation.
Detailed Experimental Protocol
This protocol describes the deprotection on a 1.0 mmol scale. Reagents and volumes can be scaled proportionally.
Materials and Reagents:
-
N-Boc-7-oxo-3-azaspiro[5.5]undecane (Substrate)
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA), reagent grade
-
Diethyl ether (Et₂O), anhydrous, cold (0 °C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Workflow Diagram
Caption: N-Boc Deprotection Workflow Diagram.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-7-oxo-3-azaspiro[5.5]undecane (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (DCM), using approximately 5-10 mL per mmol of substrate.
-
Cool the resulting solution to 0 °C in an ice/water bath.[4] This is to moderate any potential exotherm upon acid addition, although it is typically minor on this scale.
-
-
Deprotection Reaction:
-
While stirring at 0 °C, add trifluoroacetic acid (TFA) dropwise to the solution. A common concentration is 20-50% TFA in DCM (v/v). For this scale, adding 2-5 mL of TFA to the 5-10 mL DCM solution is effective.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, use a suitable eluent (e.g., 10% Methanol in DCM with 0.5% triethylamine for the free base, or analyze the reaction mixture directly). The product amine salt will typically remain at the baseline, while the N-Boc starting material will have a significantly higher Rf value. The reaction is complete when the starting material spot is no longer visible.[12]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]
-
To remove residual TFA, which can form a persistent oil with the product, add more DCM (10 mL) to the flask and re-concentrate. Repeat this co-evaporation step two to three times.[10][12]
-
After the final concentration, a viscous oil or solid residue of the crude trifluoroacetate salt should remain.
-
Add a sufficient volume of cold (0 °C) diethyl ether to the residue and stir or sonicate vigorously. The product salt is typically insoluble in ether and will precipitate as a solid.[4]
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the collected solid with several small portions of cold diethyl ether to remove any non-polar impurities.
-
Dry the white to off-white solid under high vacuum to obtain the final product, 7-oxo-3-azaspiro[5.5]undecane trifluoroacetate salt.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: Confirm the disappearance of the characteristic tert-butyl signal (~1.4-1.5 ppm in ¹H NMR) and the appearance of signals corresponding to the deprotected amine.
-
Mass Spectrometry (MS): Verify the molecular weight of the free amine cation.
-
Infrared (IR) Spectroscopy: Observe the disappearance of the Boc-carbamate carbonyl stretch (~1680-1700 cm⁻¹) and the appearance of N-H stretches for the ammonium salt.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA concentration or stoichiometry.[4]2. Inadequate reaction time. | 1. Increase the concentration of TFA to 50% (v/v) or higher.2. Extend the reaction time and monitor periodically by TLC/LC-MS. |
| Product is an Oil, Not a Solid | 1. Presence of residual TFA or solvent.2. The trifluoroacetate salt of this specific amine may be inherently oily or hygroscopic. | 1. Perform additional co-evaporations with DCM or toluene to azeotropically remove TFA.2. Triturate thoroughly with fresh, cold diethyl ether. If it remains an oil, it can be used directly in the next step assuming sufficient purity. |
| Low Isolated Yield | 1. Product salt may have some solubility in the ether wash.2. Incomplete precipitation. | 1. Use minimal volumes of cold diethyl ether for washing the solid.2. Ensure the precipitation solvent (ether) is thoroughly cold and use a sufficient volume to ensure insolubility. |
| Formation of Side Products | 1. The tert-butyl cation has reacted with a nucleophilic site on the molecule (unlikely for this specific substrate but possible with more complex analogs).[5] | 1. Run the reaction at 0 °C for a longer duration instead of warming to room temperature.2. Consider adding a cation scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture. |
| Obtaining the Free Amine | The protocol yields the TFA salt. If the free amine is required for the subsequent step. | After evaporation of TFA/DCM, dissolve the residue in a minimal amount of water, basify with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until CO₂ evolution ceases, and extract the free amine with an organic solvent like DCM or EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate.[11][12] |
References
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9, 291–293.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? (2013). Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Acids. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). Available from: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: General Procedure for the deprotection of the Boc-group. (2010). Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
Rawal, V. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). Available from: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Available from: [Link]
-
National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]
-
ResearchGate. How can I remove TFA in a product? (2012). Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
SAGE Publications Inc. Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. (2025). Available from: [Link]
-
ResearchGate. A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5][5]undecane-3-oxo (or thioxo)-1,5,9-triones. (2025). Available from: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. (2013). Available from: [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Introduction: The 3-Azaspiro[5.5]undecane Scaffold in Modern Drug Discovery
An Application Guide to the Strategic Functionalization of the Ketone in 3-Boc-3-azaspiro[5.5]undecan-7-one
The 3-azaspiro[5.5]undecane framework is a prominent example of a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, allowing for more precise and potent interactions with biological targets.[1] Spirocyclic structures can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property space, making them highly desirable motifs in the design of new therapeutic agents.[2][3]
At the heart of this versatile scaffold, 3-Boc-3-azaspiro[5.5]undecan-7-one features a strategically placed ketone at the C7 position. This carbonyl group is not merely a structural element but a versatile chemical handle, ripe for a multitude of chemical transformations. The ability to selectively functionalize this ketone opens the door to extensive structure-activity relationship (SAR) studies, enabling the generation of diverse chemical libraries from a common intermediate. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for clean and predictable reactivity at the ketone.[2]
This application note provides detailed protocols and scientific rationale for four fundamental transformations of the C7-ketone: Reductive Amination, Wittig Olefination, Aldol Condensation, and Grignard Addition. These methods serve as a gateway to novel amines, alkenes, α,β-unsaturated systems, and tertiary alcohols, respectively, thereby expanding the chemical space accessible from this valuable building block.
Reductive Amination: Accessing Novel Spirocyclic Amines
Scientific Rationale: Reductive amination is a robust and highly efficient one-pot method for the synthesis of secondary and tertiary amines from a ketone.[4] This transformation is paramount in medicinal chemistry for introducing basic nitrogen centers, which can modulate a compound's pharmacokinetic profile, including solubility, cell permeability, and target engagement through hydrogen bonding or salt bridge formation. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is immediately reduced by a mild, selective hydride agent.
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[4] Its mildness prevents the reduction of the starting ketone, and it is tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) required to promote imine formation. Unlike the more reactive sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not require stringent pH control or the handling of toxic cyanide byproducts.[4]
Experimental Workflow: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Protocol: Synthesis of tert-Butyl 7-(benzylamino)-3-azaspiro[5.5]undecane-3-carboxylate
-
Reaction Setup: To a solution of 3-Boc-3-azaspiro[5.5]undecan-7-one (1.0 eq.) in dichloromethane (DCM, 0.2 M), add benzylamine (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.[4]
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Table 1: Representative Amines for Reductive Amination
| Amine Input | Product Structure | Expected Outcome |
|---|---|---|
| Aniline | tert-Butyl 7-(phenylamino)-3-azaspiro[5.5]undecane-3-carboxylate | Introduction of an aromatic amine for further cross-coupling reactions. |
| Morpholine | tert-Butyl 7-morpholino-3-azaspiro[5.5]undecane-3-carboxylate | Incorporation of a polar, hydrogen bond acceptor to improve solubility. |
| Methylamine | tert-Butyl 7-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate | Installation of a small, basic secondary amine. |
Wittig Reaction: Carbonyl-to-Alkene Transformation
Scientific Rationale: The Wittig reaction is a powerful and reliable method for converting ketones into alkenes, enabling C=C bond formation with excellent regiocontrol.[5] This reaction is instrumental for extending the carbon framework of a molecule, introducing functionalities for subsequent reactions (e.g., metathesis, hydrogenation), or locking conformations by introducing rigidity.
Causality of Reagent Selection: The reaction's stereochemical outcome is heavily influenced by the nature of the phosphorus ylide.[5]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield (Z)-alkenes as the major product under salt-free conditions.
-
Stabilized ylides (e.g., those bearing an adjacent ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to (E)-alkenes.[5] The choice of base for ylide generation is critical; strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for non-stabilized ylides, while milder bases like carbonates can be used for stabilized ylides.[4][6]
Experimental Workflow: Wittig Reaction
Caption: Workflow for a Wittig olefination reaction.
Detailed Protocol: Synthesis of tert-Butyl 7-methylene-3-azaspiro[5.5]undecane-3-carboxylate
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0 °C. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. A deep orange or yellow color indicates ylide formation. Allow the mixture to stir at room temperature for 1-2 hours.[4]
-
Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of 3-Boc-3-azaspiro[5.5]undecan-7-one (1.0 eq.) in anhydrous THF dropwise via a syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the residue by flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as the triphenylphosphine oxide is relatively polar and will elute later.
Table 2: Representative Ylides for Wittig Reaction
| Phosphonium Salt | Ylide Type | Expected Alkene Product |
|---|---|---|
| (Ethoxymethyl)triphenylphosphonium chloride | Stabilized | tert-Butyl 7-(ethoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate |
| Benzyltriphenylphosphonium chloride | Non-stabilized | tert-Butyl 7-benzylidene-3-azaspiro[5.5]undecane-3-carboxylate |
| (Carboethoxymethyl)triphenylphosphonium bromide | Stabilized | Ethyl 2-(3-Boc-3-azaspiro[5.5]undecan-7-ylidene)acetate (Predominantly E-isomer) |
Aldol Condensation: Forming α,β-Unsaturated Ketones
Scientific Rationale: The aldol condensation is a powerful C-C bond-forming reaction that creates a β-hydroxy ketone (the "aldol addition" product), which can then dehydrate to form a conjugated α,β-unsaturated ketone (the "condensation" product).[7][8] This transformation is particularly useful for installing an electrophilic Michael acceptor system, which can be targeted by a wide range of nucleophiles for conjugate addition reactions. A crossed-aldol reaction, using a non-enolizable aldehyde (like benzaldehyde), prevents self-condensation of the aldehyde partner and directs the reaction cleanly.
Causality of Reaction Conditions: The reaction is typically run under basic (e.g., NaOH, KOH) or acidic conditions.[9] Base-catalyzed reactions proceed via enolate formation. The subsequent dehydration step is often promoted by heating the reaction mixture, which provides the activation energy needed to eliminate water and form the thermodynamically stable conjugated system.[8]
Experimental Workflow: Crossed Aldol Condensation
Caption: Workflow for a base-catalyzed crossed aldol condensation.
Detailed Protocol: Synthesis of (E)-tert-Butyl 8-benzylidene-3-azaspiro[5.5]undecan-7-one-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 3-Boc-3-azaspiro[5.5]undecan-7-one (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol (0.4 M).
-
Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (2.0 eq.) dropwise at room temperature.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction progress can be monitored by TLC. In many cases, the product may precipitate from the reaction mixture.
-
Work-up: Cool the mixture in an ice bath. If a precipitate has formed, collect it by filtration, wash with cold ethanol and water, and dry under vacuum. If no precipitate forms, neutralize the mixture with dilute HCl, and then extract with ethyl acetate.
-
Isolation & Purification: The filtered solid is often pure enough for subsequent steps. If not, or for the extracted material, purify by recrystallization from ethanol or by flash column chromatography.
Table 3: Representative Aldehydes for Aldol Condensation
| Aldehyde Input | Product Structure | Expected Outcome |
|---|---|---|
| 4-Methoxybenzaldehyde | (E)-tert-Butyl 8-(4-methoxybenzylidene)-... | Enone with electron-donating group, modifying electronic properties. |
| 4-Nitrobenzaldehyde | (E)-tert-Butyl 8-(4-nitrobenzylidene)-... | Enone with electron-withdrawing group, enhancing Michael acceptor reactivity. |
| Furfural | (E)-tert-Butyl 8-(furan-2-ylmethylene)-... | Introduction of a heterocyclic motif for diverse interactions. |
Grignard Reaction: Creating Tertiary Alcohols
Scientific Rationale: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to ketones is a fundamental method for carbon-carbon bond formation that converts the planar carbonyl into a tetrahedral tertiary alcohol.[4] This reaction introduces a new alkyl, aryl, or vinyl substituent and a hydroxyl group, which can serve as a hydrogen bond donor or be used as a handle for further functionalization (e.g., etherification, oxidation, or elimination).
Causality of Reaction Conditions: Grignard reagents are highly reactive and sensitive to protic sources. The reaction must be conducted under strictly anhydrous conditions using dry solvents (typically THF or diethyl ether) and glassware to prevent quenching of the reagent.[10] The workup is typically performed with a mild acid source, like saturated aqueous ammonium chloride, which protonates the intermediate magnesium alkoxide to form the alcohol while avoiding potential acid-catalyzed side reactions.[4]
Experimental Workflow: Grignard Reaction
Caption: Workflow for a Grignard addition to a ketone.
Detailed Protocol: Synthesis of tert-Butyl 7-hydroxy-7-methyl-3-azaspiro[5.5]undecane-3-carboxylate
-
Reaction Setup: Add a solution of 3-Boc-3-azaspiro[5.5]undecan-7-one (1.0 eq.) in anhydrous THF (0.2 M) to a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.5 eq., solution in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride.[4]
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tertiary alcohol.
Table 4: Representative Grignard Reagents for Tertiary Alcohol Synthesis
| Grignard Reagent | Product Structure | Expected Outcome |
|---|---|---|
| Phenylmagnesium bromide | tert-Butyl 7-hydroxy-7-phenyl-... | Introduction of an aryl group for SAR studies or cross-coupling. |
| Vinylmagnesium bromide | tert-Butyl 7-ethenyl-7-hydroxy-... | Installation of a vinyl group for further transformations like olefin metathesis. |
| Ethylmagnesium bromide | tert-Butyl 7-ethyl-7-hydroxy-... | Addition of a small alkyl group to probe steric limits of a binding pocket. |
Conclusion
The C7-ketone of 3-Boc-3-azaspiro[5.5]undecan-7-one is a remarkably versatile functional group that serves as a powerful entry point for molecular diversification. The four reaction classes detailed herein—reductive amination, Wittig olefination, aldol condensation, and Grignard addition—provide reliable and scalable pathways to a wide array of derivatives. By leveraging these fundamental transformations, researchers in drug discovery can efficiently generate libraries of novel spirocyclic compounds, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The strategic functionalization of this ketone is a key step in unlocking the full potential of the 3-azaspiro[5.5]undecane scaffold for the development of next-generation therapeutics.
References
- BenchChem. Application Notes and Protocols for the Functionalization of the Ketone Group in 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
-
Zare, A. et al. (2018). A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. Journal of Visualized Experiments. Available at: [Link]
- A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. (2018). Journal of Visualized Experiments, (138), 57916.
-
ResearchGate. Typical approaches to the α-functionalization of ketones and our design. ResearchGate. Available at: [Link]
-
JoVE. (2023). Two-Step Protocol For Umpolung Functionalization-Ketones Via Enolonium Species l Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
MySkinRecipes. 3-BOC--3-Azaspiro[5.5]undecane-9-carboxylic acid. MySkinRecipes. Available at: [Link]
-
NIH National Library of Medicine. One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Available at: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Available at: [Link]
-
ACS Publications. Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. β-Propiolactone. VII.1 Reactions with Grignard Reagents | Request PDF. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Aldol Condensation Worked Practice Questions + TRICK!. YouTube. Available at: [Link]
-
ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. ResearchGate. Available at: [Link]
-
Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. Available at: [Link]
-
ResearchGate. Wittig Reactions Using a Bifunctional Polymeric Reagent. ResearchGate. Available at: [Link]
-
Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Available at: [Link]
-
David Van Vranken. (2020). Chem 51C F20 Lec 18. The Aldol Reaction and Aldol Condensation. YouTube. Available at: [Link]
-
NIH National Library of Medicine. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-BOC--3-Azaspiro[5.5]undecane-9-carboxylic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. sciepub.com [sciepub.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Integration of Spirocyclic Building Blocks in Modern Drug Discovery
Foreword: Beyond Flatland - Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemistry has been perceived as being predominantly confined to "flatland," a landscape dominated by aromatic and heteroaromatic ring systems. While this approach has yielded numerous successful therapeutics, the relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates a departure from this two-dimensional paradigm. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools to navigate and exploit the three-dimensional (3D) nature of biological targets.[1][2] Their inherent rigidity, novel topologies, and ability to project substituents into distinct vectors in space offer a compelling strategic advantage in the design of next-generation therapeutics.[1]
This guide provides an in-depth exploration of the application of spirocyclic building blocks in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds to overcome challenges in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will delve into the fundamental advantages of spirocycles, provide detailed protocols for their synthesis and integration, and present case studies that underscore their transformative potential.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The introduction of a spirocyclic moiety into a drug candidate is not a mere structural embellishment; it is a strategic decision rooted in sound medicinal chemistry principles. The core advantages stem from the unique conformational and physicochemical properties imparted by the spiro atom.
Enhanced Three-Dimensionality (Fsp³)
Spirocycles are rich in sp³-hybridized carbon atoms, leading to a higher fraction of sp³ carbons (Fsp³) in the overall molecule.[3] An increased Fsp³ count is a key descriptor of molecular complexity and three-dimensionality. This departure from planarity is crucial for enhancing interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes.[1][4] This enhanced shape complementarity can lead to significant gains in binding affinity and biological potency.
Conformational Rigidity and Pre-organization
The spiro junction imparts significant conformational rigidity to the molecular scaffold.[5][6] This rigidity reduces the entropic penalty upon binding to a target, as the molecule does not need to "freeze" into a specific conformation.[7] This pre-organization of pharmacophoric elements in a bioactive conformation can translate to higher binding affinity and selectivity. The well-defined spatial orientation of substituents allows for precise probing of binding pockets, a significant advantage in structure-based drug design.[1]
Improved Physicochemical and ADME Properties
The incorporation of spirocyclic motifs can favorably modulate key physicochemical properties that govern a drug's ADME profile:
-
Solubility: The increased sp³ character of spirocycles generally leads to improved aqueous solubility compared to their flat aromatic counterparts.[1][8][9]
-
Lipophilicity (LogP/LogD): Strategic introduction of spirocycles, particularly those containing heteroatoms, can modulate lipophilicity, helping to navigate the fine balance required for membrane permeability and avoiding excessive lipophilicity which can lead to off-target effects and toxicity.[9][10]
-
Metabolic Stability: The quaternary carbon at the spiro junction is often less susceptible to metabolic enzymes like Cytochrome P450s, which can block common metabolic pathways and enhance the metabolic stability of the compound, leading to a longer half-life.[9]
Novelty and Intellectual Property
In a competitive pharmaceutical landscape, the structural novelty of spirocyclic scaffolds provides a distinct advantage in securing intellectual property rights.[2][11] Moving into underexplored three-dimensional chemical space allows for the development of first-in-class molecules with strong patent protection.
Strategic Application and Case Studies
The theoretical advantages of spirocycles are borne out by their successful application in numerous approved drugs and clinical candidates.
Approved Drugs Featuring Spirocyclic Scaffolds
A growing number of marketed drugs incorporate spirocyclic motifs, demonstrating their clinical viability across a range of therapeutic areas.[3][12]
| Drug Name | Therapeutic Area | Spirocyclic Moiety |
| Spironolactone | Diuretic, Antihypertensive | Spirolactone |
| Griseofulvin | Antifungal | Spirobenzofuran |
| Irbesartan | Antihypertensive | Spirocyclopentane-imidazolidinone |
| Buspirone | Anxiolytic | Spiro-azaspirodecanedione |
| Fluspirilene | Antipsychotic | Spiro-piperidine |
| Olaparib | Anticancer (PARP inhibitor) | Piperazine (can be replaced by spirocycle) |
| Revumenib | Anticancer (Menin inhibitor) | 2,7-diazaspiro[3.5]nonane |
This table is not exhaustive but illustrates the diversity of applications.
Case Study: Enhancing Metabolic Stability
A common application of spirocyclization is to improve the metabolic stability of a lead compound by replacing a metabolically labile group. The following data illustrates this principle.
| Compound | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Parent Compound | 8 | 86.6 | High |
| Spirocyclic Analogue | 55 | 12.6 | Low to Moderate |
| Data adapted from a BenchChem technical guide. |
The introduction of the spirocyclic moiety in the analogue results in a nearly 7-fold increase in the metabolic half-life and a corresponding decrease in intrinsic clearance, demonstrating a significant improvement in metabolic stability.
Case Study: Reducing Toxicity
In the development of analogues for the local anesthetic Bupivacaine, the replacement of the piperidine ring with a spirocyclic amino acid moiety led to a remarkable 5-fold reduction in toxicity while also increasing water solubility.[4] This highlights the potential of spirocycles to fine-tune the safety profile of a drug candidate.
Experimental Protocols: Synthesis of Spirocyclic Building Blocks
The successful integration of spirocyclic scaffolds into drug candidates relies on robust and efficient synthetic methodologies. Here, we provide a representative protocol for the synthesis of an aza-spiro[3.3]heptane derivative, a common motif in medicinal chemistry.
Workflow for Aza-spirocycle Synthesis
The following diagram illustrates a common synthetic workflow for constructing aza-spirocycles, often involving a key intramolecular cyclization step.
Caption: General workflow for the synthesis of aza-spiro[3.3]heptane building blocks.
Detailed Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane
This protocol describes a two-step sequence involving the formation of a spirocyclic β-lactam via a [2+2] cycloaddition, followed by reduction to the desired azetidine. This method is adapted from procedures described in the literature for synthesizing 1-azaspiro[3.3]heptanes.[8]
Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam
-
Rationale: This step utilizes a thermal cycloaddition between an endocyclic alkene and an isocyanate to stereoselectively form the strained four-membered lactam ring, which is a key intermediate.
-
Materials:
-
Methylenecyclobutane (1.0 eq)
-
Chlorosulfonyl isocyanate (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred, cooled (0 °C) solution of methylenecyclobutane in anhydrous DCM, add chlorosulfonyl isocyanate dropwise under an inert atmosphere (N₂).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium sulfite solution at 0 °C.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic β-lactam.
-
Step 2: Reduction of β-Lactam to N-Boc-2-azaspiro[3.3]heptane
-
Rationale: The β-lactam is reduced to the corresponding azetidine. The resulting amine is then protected with a Boc group, which is a common protecting group in medicinal chemistry, rendering it suitable for further functionalization.
-
Materials:
-
Spirocyclic β-lactam from Step 1 (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of the spirocyclic β-lactam in anhydrous THF at 0 °C, add the borane-tetrahydrofuran complex solution dropwise under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl.
-
Stir the mixture at room temperature for 1 hour. Then, basify the mixture with saturated aqueous sodium bicarbonate solution until pH > 8.
-
To this biphasic mixture, add triethylamine followed by di-tert-butyl dicarbonate.
-
Stir vigorously at room temperature for 12-16 hours.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-2-azaspiro[3.3]heptane.
-
Logical Framework for Spirocycle Integration in Drug Discovery
The decision to incorporate a spirocyclic building block should be a data-driven, strategic choice within a drug discovery program. The following diagram outlines a logical workflow for this process.
Caption: A logical workflow for integrating spirocycles in a hit-to-lead or lead optimization campaign.
Conclusion and Future Outlook
Spirocyclic building blocks are no longer a synthetic curiosity but a validated and powerful strategy in the medicinal chemist's toolkit. Their ability to confer three-dimensionality, conformational rigidity, and improved physicochemical properties has proven instrumental in overcoming long-standing challenges in drug discovery.[11] The increasing commercial availability of diverse spirocyclic building blocks, coupled with advances in synthetic methodologies, will undoubtedly accelerate their adoption. As we continue to move away from "flatland," the strategic application of spirocycles will be pivotal in the design and development of innovative medicines with superior efficacy and safety profiles.
References
- Dandapani, S. & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
- Radchenko, D. S., et al. (2021). Spirocyclic analogues of the anesthetic drug Bupivacaine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. PharmaChem.
-
D'yakonov, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
- Bräse, S. (Ed.). (2015).
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
González-Vera, J. A., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
- Belskaya, N. P., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1234-1296.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
- BenchChem. (2025).
-
Stepanovs, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537. [Link]
- Krasavin, M. (2023).
- Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab.
-
D'yakonov, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
- Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.
-
Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3053. [Link]
- Chemenu. (n.d.). Spiro Compounds. Chemenu.
-
Deprez-Poulain, R., & Charton, J. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 10(10), 1165-1170. [Link]
- Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Krasavin, M. (2018). Spirocyclic Motifs in Natural Products. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity of ropivacaine compared with that of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibitor Olaparib Produces High Response Rate in Metastatic Prostate Cancer With DNA-Repair Defects - The ASCO Post [ascopost.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate for the Synthesis of Novel IRAK4 Degraders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the strategic use of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a key building block in the synthesis of heterobifunctional degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We delve into the scientific rationale for IRAK4 degradation, present detailed synthetic protocols for incorporating this spirocyclic precursor, and outline robust methodologies for evaluating the biological activity of the resulting compounds. This document is intended to equip researchers with the foundational knowledge and practical steps required to accelerate the discovery of next-generation IRAK4-targeting therapeutics.
Introduction: The Strategic Imperative for IRAK4 Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are cornerstones of the body's first-line defense against pathogens.[2][3] Upon activation, IRAK4 orchestrates a signaling cascade that culminates in the activation of transcription factors like NF-κB, driving the expression of pro-inflammatory cytokines and other mediators.[3][4]
Dysregulation and hyperactivity of the IRAK4 pathway are directly implicated in the pathogenesis of a wide spectrum of human diseases, including autoimmune disorders, chronic inflammatory conditions, and certain cancers.[1][2][5] This central role makes IRAK4 a highly attractive therapeutic target.
Beyond Inhibition: The Rationale for Targeted Protein Degradation
Early therapeutic strategies focused on developing small-molecule inhibitors to block the kinase activity of IRAK4. However, this approach has seen limited clinical success.[5][6] A growing body of evidence reveals that IRAK4 possesses a dual function: in addition to its catalytic kinase activity, it serves as a crucial scaffolding protein for the assembly of the "Myddosome," a supramolecular signaling complex essential for pathway activation.[6][7][8] Kinase inhibitors can block enzymatic function but leave the protein scaffold intact, allowing for residual signaling and limiting their therapeutic ceiling.
Targeted Protein Degradation (TPD) offers a superior strategy by completely eliminating the IRAK4 protein.[9][10] This is achieved using technologies like Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome disposal system.[11][12][13] A PROTAC for IRAK4 consists of:
-
A "warhead" ligand that binds to IRAK4.
-
An E3 ubiquitin ligase-recruiting ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A flexible or rigid linker that connects the two ligands.[7]
By bringing IRAK4 into proximity with an E3 ligase, the PROTAC induces the ubiquitination of IRAK4, marking it for destruction by the proteasome.[12][14] This approach not only ablates the kinase activity but also eradicates the scaffolding function, offering the potential for a more profound and durable therapeutic effect.[2][7]
The Role of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
The linker architecture is a critical determinant of a PROTAC's success. It dictates the spatial orientation of the target protein and E3 ligase, which is paramount for efficient ternary complex formation and subsequent degradation. Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) is a valuable precursor for constructing rigid, three-dimensional linkers.[15][16] Its spirocyclic nature provides conformational constraint, which can pre-organize the PROTAC molecule into a bioactive conformation, while the ketone functionality serves as a versatile chemical handle for synthetic elaboration.[17] This guide will demonstrate its application in the synthesis of potent IRAK4 degraders.
Caption: IRAK4 signaling pathway and PROTAC intervention.
Part 1: Synthesis of a Spirocyclic Linker Intermediate
Objective: To demonstrate the synthetic utility of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a core building block through a representative reductive amination protocol.
Expert Insight (The "Why"): Reductive amination is a robust and widely used chemical transformation ideal for converting the ketone functionality of the precursor into a secondary amine. This reaction creates a stable carbon-nitrogen bond, incorporating the rigid spirocycle into the linker structure. The resulting secondary amine is a key functional group that can be used for subsequent coupling reactions to complete the PROTAC assembly. The Boc-protecting group on the other nitrogen ensures its inertness during this step, allowing for selective functionalization.
Protocol 1: Reductive Amination of the Spirocyclic Ketone
This protocol describes the reaction of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with a generic primary amine (H₂N-R), where "R" represents a linker fragment attached to an E3 ligase ligand or a protected functional group for later elaboration.
Materials:
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 equiv)
-
Amine-functionalized fragment (H₂N-R) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, ~5% v/v)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon).
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 equiv) and the amine-functionalized fragment (1.1 equiv).
-
Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 10 minutes. Note: Mild gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine product.
Caption: Synthetic workflow for reductive amination.
Part 2: Assembly and Evaluation of the Final IRAK4 Degrader
Objective: To provide validated protocols for assessing the biological activity of the newly synthesized IRAK4 PROTAC, ensuring a self-validating experimental workflow.
Expert Insight (The "Why"): The ultimate measure of a PROTAC's success is its ability to induce the degradation of its target protein within a cellular context and, consequently, to modulate downstream signaling. A multi-step evaluation process is critical. Western blotting provides direct, visual evidence of protein loss. Quantifying this loss in a dose-dependent manner allows for the determination of potency (DC₅₀) and efficacy (Dₘₐₓ). Finally, assessing the impact on downstream biomarkers confirms that protein degradation translates into the desired functional outcome.
Protocol 2: Western Blot for Confirmation of IRAK4 Degradation
This protocol is a cornerstone for validating PROTAC activity.[18]
Materials:
-
Cells expressing IRAK4 (e.g., OCI-Ly10 or TMD8 for cancer studies, PBMCs for immunology).[7]
-
Synthesized IRAK4 degrader and vehicle control (e.g., DMSO).
-
Cell culture media and reagents.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (e.g., Laemmli buffer, polyacrylamide gels).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IRAK4 and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. The next day, treat cells with varying concentrations of the IRAK4 degrader (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to confirm equal protein loading. Quantify band intensities using image analysis software. Normalize the IRAK4 signal to the loading control.
Data Analysis: Determining DC₅₀ and Dₘₐₓ
-
DC₅₀ (half-maximal degradation concentration): The concentration of the degrader that induces 50% degradation of the target protein.
-
Dₘₐₓ (maximum degradation): The percentage of protein degradation achieved at saturating degrader concentrations.
Plot the normalized IRAK4 protein levels against the logarithm of the degrader concentration. Fit the data to a four-parameter variable slope equation to calculate DC₅₀ and Dₘₐₓ values.
Caption: Experimental workflow for IRAK4 degrader evaluation.
Data Presentation
Quantitative data from degrader evaluation should be summarized in a clear, tabular format to facilitate comparison between compounds.
| Compound ID | IRAK4 Binding (IC₅₀, nM) | Ternary Complex Cooperativity (α) | IRAK4 Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) | IL-6 Inhibition (IC₅₀, nM) |
| PROTAC-01 | 70 | 5.2 | 4.6 | >95 | 10.5 |
| PROTAC-02 | 85 | 2.1 | 151 | 90 | 250 |
| Inhibitor-A | 75 | N/A | No Degradation | 0 | 350 |
| Vehicle | N/A | N/A | No Degradation | 0 | No Inhibition |
| Table based on representative data from literature to illustrate format. Actual results will vary.[7][8] |
Conclusion
Targeted degradation of IRAK4 represents a paradigm shift in treating inflammatory and oncologic diseases, offering a more comprehensive blockade of the pathway than traditional inhibition. Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as an excellent and versatile precursor for constructing the sophisticated linker architectures required for potent PROTACs. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and validate novel IRAK4 degraders, accelerating the journey from chemical concept to potential therapeutic.
References
-
Advances in Targeted Protein Degradation: PROTACs and Molecular Glues. American Association for Cancer Research.[Link]
-
Targeted protein degradation. Wikipedia.[Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed.[Link]
-
Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024). SciSpace.[Link]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. PubMed.[Link]
-
Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog.[Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central.[Link]
-
Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. PubMed.[Link]
-
Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers.[Link]
-
Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Academics.[Link]
-
Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. ResearchGate.[Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central.[Link]
-
A Rapid Matrix Approach for the Discovery of Potent IRAK4 Targeted Protein Degraders. Nurix Therapeutics.[Link]
-
Targeting IRAK4 for Degradation with PROTACs. ResearchGate.[Link]
-
PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. ACS Publications.[Link]
-
CAS RN 873924-07-3 | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Hoffman Fine Chemicals.[Link]
-
Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. ACS Publications.[Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem.[Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ResearchGate.[Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.[Link]
Sources
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 10. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 16. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Synthesis of Azaspirocyclic Compounds: A Practical Guide to Modern Experimental Procedures
An Application Guide for Researchers
Introduction: The Ascendancy of Three-Dimensional Scaffolds in Drug Discovery
Azaspirocyclic compounds, characterized by two rings sharing a single nitrogen-containing spirocenter, have emerged from the periphery of chemical curiosities to become central figures in modern medicinal chemistry.[1][2] Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic scaffolds by enabling more precise and selective interactions with biological targets. This unique topology often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, while decreasing lipophilicity—a combination of traits highly sought after in drug development.[3] The strategic incorporation of azaspirocyclic motifs can unlock novel chemical space, providing a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental strategies for the synthesis of these valuable compounds, emphasizing the underlying principles and practical execution of each protocol.
Core Synthetic Strategies: A Chemist's Toolkit for Azaspirocyclization
The construction of the sterically demanding quaternary spirocenter is the primary challenge in synthesizing azaspirocycles. A variety of robust methods have been developed, each with its own merits and ideal applications. This section details several field-proven strategies, from classic name reactions to modern transition-metal-catalyzed approaches.
Intramolecular Cyclization: Forging Rings from Linear Precursors
Intramolecular strategies are among the most powerful methods for creating spirocycles, leveraging a tethered nucleophile and electrophile to ensure an efficient ring-closing event.
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the cyclization of a β-arylethylamine with an aldehyde or ketone.[4] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aryl ring to form the spirocyclic core.[4][5] While traditionally requiring strong acids and high temperatures, modern variants offer milder and more selective conditions.
Causality Behind the Method: The driving force is the formation of a highly electrophilic iminium ion, which makes the subsequent intramolecular electrophilic aromatic substitution highly favorable.[4] Recent innovations, such as the iridium-catalyzed reductive Pictet-Spengler reaction, allow for the use of amides or lactams as precursors, expanding the reaction's scope and functional group tolerance under exceptionally mild conditions.[6][7] This catalytic approach avoids the need for pre-forming a sensitive tryptamine derivative and proceeds with high diastereoselectivity.[6]
Experimental Protocol: Iridium-Catalyzed Reductive Aza-Spirocyclization [6][7]
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the indole-tethered amide substrate (1.0 equiv.), Vaska's complex ([Ir(CO)Cl(PPh₃)₂]) (1-2 mol %), and a suitable dry solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Add tetramethyldisiloxane (TMDS) (2.0-3.0 equiv.) as the terminal reductant via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to afford the desired azaspiroindoline product.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude product.
| Substrate Type | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| Indole-tethered Lactam | 1.5 | 85-95 | >20:1 |
| Indole-tethered Amide | 2.0 | 70-88 | >20:1 |
| Electron-rich Indole | 1.0 | >90 | >20:1 |
| Electron-poor Indole | 2.0 | 65-80 | >15:1 |
| Table 1: Representative data for the Iridium-Catalyzed Reductive Pictet-Spengler reaction. Data synthesized from trends reported in the literature.[6] |
The semipinacol rearrangement provides a powerful method for ring expansion and the simultaneous creation of a spirocyclic center. This strategy has been effectively applied to the synthesis of complex azaspirocycles, such as the core of the marine alkaloid halichlorine.[8][9]
Causality Behind the Method: The reaction is typically initiated by treating a substrate containing a vicinal amino alcohol moiety (often derived from a piperidine or other cyclic amine) with an electrophile like N-bromosuccinimide (NBS). The electrophile activates the double bond or another nucleophilic site, triggering a cascade where the adjacent C-C bond migrates, expanding the ring and forming the spiro quaternary carbon center. The high diastereoselectivity observed is a result of a stereoelectronically controlled process occurring through a well-defined transition state.[8][9]
Experimental Protocol: NBS-Promoted Semipinacol Rearrangement [8]
-
Preparation: Dissolve the cyclobutanol precursor (1.0 equiv.) in a suitable solvent such as isopropanol.
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1-1.5 equiv.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield the azaspirocyclic ketone.
-
Validation: Confirm the structure, including the four newly established stereogenic centers, using ¹H NMR, ¹³C NMR, IR spectroscopy (noting the ketone stretch), and HRMS.[8]
Cycloaddition Reactions: Building Rings in a Single Step
Cycloaddition reactions are highly convergent and atom-economical processes that construct cyclic systems by joining two unsaturated molecules. They are particularly useful for generating five- and six-membered heterocyclic rings.
Causality Behind the Method: These reactions are governed by the principles of orbital symmetry (Frontier Molecular Orbital theory). A [3+2] dipolar cycloaddition, for instance, involves the reaction of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (an alkene). The HOMO of one component interacts with the LUMO of the other, leading to a concerted or stepwise formation of a five-membered ring.[10][11] This approach allows for the rapid assembly of complex pyrrolidine-containing spirocycles.[10]
Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide [10]
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, dissolve the unstabilized azomethine ylide precursor (e.g., benzyl(methoxymethyl)(trimethylsilylmethyl)amine) (1.2 equiv.) and the electron-deficient alkene (1.0 equiv.) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Initiation: Add a catalytic amount of an acid (e.g., trifluoroacetic acid, TFA) to initiate the formation of the azomethine ylide.
-
Reaction: Stir the mixture at room temperature. For less reactive alkenes, gentle heating may be required. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash chromatography to isolate the N-benzylpyrrolidine spirocycle.
-
Validation: Characterize via NMR and HRMS to confirm the regiochemistry and structure of the cycloadduct.
Transition-Metal-Catalyzed Cyclizations
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of azaspirocycles is no exception.[12][13] Palladium-catalyzed reactions, in particular, have enabled novel disconnections and convergent strategies.
Causality Behind the Method: A notable example is the dearomative azaspirocyclization of bromoarenes.[14] This reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by carbopalladation or a related insertion event with an N-tosylhydrazone (which serves as a carbene precursor). The final step is a reductive elimination or intramolecular amination that forms the spirocyclic product and regenerates the Pd(0) catalyst. This approach is highly convergent, as it combines three components (the bromoarene, the N-tosylhydrazone, and the internal amine) in a single operation.[14]
Experimental Protocol: Palladium-Catalyzed Dearomative Azaspirocyclization [14]
-
Preparation: In a glovebox or under an inert atmosphere, charge a vial with the bromoarene substrate (1.0 equiv.), N-tosylhydrazone (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), a suitable ligand (e.g., a phosphine ligand, 10 mol %), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 1-azaspirocycle.
-
Validation: Confirm the structure and purity of the product by NMR spectroscopy and HRMS.
| Strategy | Key Transformation | Ring Size(s) Formed | Pros | Cons |
| Pictet-Spengler | Iminium ion cyclization | 5, 6 | High diastereoselectivity, mild catalytic variants available | Substrate scope can be limited by electronics of the aryl ring |
| Semipinacol | Ring-expansion rearrangement | 5, 6 | Creates multiple stereocenters with high control | Requires specific functional group handles (vicinal diols/amino alcohols) |
| [3+2] Cycloaddition | Dipolar cycloaddition | 5 | High atom economy, rapid complexity generation | Control of regioselectivity can be challenging |
| Pd-Catalysis | Dearomative C-N/C-C coupling | 5, 6 | Convergent, broad substrate scope | Requires inert atmosphere, catalyst cost and screening |
| Table 2: Comparison of Selected Synthetic Strategies for Azaspirocycles. |
General Laboratory Procedures: Purification and Safety
Standard Purification Protocol
Regardless of the synthetic method employed, the purification and characterization steps are critical for ensuring the integrity of the final compound.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase (e.g., water, brine, or a mild acidic/basic solution) to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Chromatography: The primary method for purifying azaspirocycles is flash column chromatography on silica gel. The polarity of the eluent is chosen based on the polarity of the compound, as determined by preliminary TLC analysis.
-
Characterization: The structure and purity of the final compound are confirmed by a suite of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. High-resolution MS (HRMS) is essential for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups.
-
Safety Precautions: A Non-Negotiable Requirement
The synthesis of azaspirocycles often involves hazardous materials that demand strict adherence to safety protocols.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[17][18]
-
Fume Hood: All reactions involving volatile, toxic, or flammable solvents and reagents must be performed in a certified chemical fume hood.
-
Handling Reagents:
-
Strong Acids/Bases: Handle with extreme care, using appropriate containers and secondary containment.
-
Organometallic Reagents & Pyrophorics: These reagents (e.g., n-BuLi, Grignard reagents) are highly reactive with air and moisture and must be handled under an inert atmosphere (argon or nitrogen) using syringe and Schlenk techniques.
-
Transition Metal Catalysts: Many palladium and iridium catalysts are toxic and air-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
-
Emergency Preparedness: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.[18] All chemical waste must be disposed of according to institutional guidelines.[15]
Conclusion
The synthesis of azaspirocyclic compounds is a dynamic and evolving field that offers immense opportunities for innovation in drug discovery and beyond. The methods outlined in this guide—from the strategic intramolecular cyclizations of the Pictet-Spengler reaction and semipinacol rearrangements to the elegant efficiency of cycloadditions and transition-metal catalysis—provide a robust foundation for researchers. By understanding the causality behind each transformation and adhering to rigorous experimental and safety protocols, scientists can confidently construct these complex and valuable three-dimensional scaffolds, paving the way for the next generation of therapeutics.
References
-
Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[19][19]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Diversity-oriented synthesis of azaspirocycles. PubMed - NIH. Available at: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters - ACS Publications. Available at: [Link]
-
Transition metal catalyzed annulation of aza heterocycles with diazo compounds. ResearchGate. Available at: [Link]
-
A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Available at: [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Royal Society of Chemistry. Available at: [Link]
-
1‐Azaspirocycles contained in drugs and natural products. ResearchGate. Available at: [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC - PubMed Central. Available at: [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. Available at: [Link]
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. Available at: [Link]
-
Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. PubMed. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Princeton. Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis - ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. moravek.com [moravek.com]
- 19. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Abstract
Spirocyclic scaffolds are privileged structures in modern drug discovery, prized for the three-dimensional diversity they impart to molecular libraries. The 3-azaspiro[5.5]undecane core, in particular, serves as a versatile building block for novel therapeutics. This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The process is presented as a robust, two-step sequence commencing with the formation of the pivotal alcohol intermediate, Tert-butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, followed by a highly efficient Swern oxidation. The causality behind experimental choices, in-process controls, safety protocols, and scale-up considerations are discussed in detail to ensure scientific integrity and successful implementation by researchers in drug development and process chemistry.
Introduction: The Value of Spirocyclic Scaffolds
The rigidity and defined three-dimensional geometry of spirocyclic compounds make them highly attractive scaffolds in medicinal chemistry. By replacing a flexible aliphatic chain or a flat aromatic ring with a spiro-center, chemists can precisely control the spatial orientation of pharmacophoric elements, often leading to enhanced binding affinity, improved selectivity, and favorable ADME properties. The title compound, this compound, incorporates a protected piperidine ring and a cyclohexanone moiety, offering two distinct points for further chemical elaboration, making it a valuable intermediate for constructing complex molecular architectures.
This guide details a scalable and reliable synthetic route designed for implementation in a standard process chemistry laboratory. The chosen pathway prioritizes commercially available starting materials, high-yielding transformations, and purification methods amenable to scale-up.
Overall Synthetic Strategy
The synthesis is achieved via a two-step sequence. The first step constructs the core spirocyclic alcohol from N-Boc-4-piperidone. The second step is a mild and efficient oxidation to yield the target ketone.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of the Spirocyclic Alcohol Precursor
3.1. Principle and Rationale
The key challenge is the construction of the spirocyclic carbon framework. This protocol utilizes a one-pot reaction where a Grignard reagent, formed in situ from 1,3-dibromopropane and magnesium, adds to the carbonyl of N-Boc-4-piperidone. The resulting magnesium alkoxide intermediate then undergoes an intramolecular nucleophilic substitution, displacing the remaining bromide to form the new six-membered ring.[1] Using the tert-butyloxycarbonyl (Boc) protecting group is crucial as it renders the piperidine nitrogen non-nucleophilic, preventing side reactions, and can be readily removed under acidic conditions if desired for subsequent functionalization.[2]
3.2. Detailed Experimental Protocol: Tert-butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
-
Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried 2 L three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, with magnesium turnings (14.6 g, 600 mmol, 3.0 equiv).
-
Initiation: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation & Addition: In the dropping funnel, prepare a solution of 1,3-dibromopropane (80.8 g, 400 mmol, 2.0 equiv) in 400 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. Gentle warming may be required to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, maintain a gentle reflux by the dropwise addition of the remaining 1,3-dibromopropane solution over 90 minutes. After the addition is complete, continue to stir the grey suspension for an additional 60 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve N-Boc-4-piperidone (39.8 g, 200 mmol, 1.0 equiv) in 200 mL of anhydrous THF and add it dropwise to the Grignard reagent over 60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Intramolecular Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.[3] This step drives the intramolecular cyclization to form the spirocycle.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (250 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford the title alcohol as a white solid.
Part II: Scale-Up Swern Oxidation to the Target Ketone
4.1. Principle and Rationale
The Swern oxidation is an exceptionally mild and high-yielding method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] Its key advantage in a scale-up context is the avoidance of toxic heavy metals like chromium.[6] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures (-78 °C) to form the reactive chloro(dimethyl)sulfonium chloride species in situ.[7] The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) triggers an intramolecular elimination to yield the ketone, dimethyl sulfide (DMS), carbon monoxide, carbon dioxide, and triethylammonium chloride.[4]
Causality: The cryogenic temperature (-60 to -78 °C) is critical to prevent the decomposition of the unstable chloro(dimethyl)sulfonium chloride intermediate, which can lead to side reactions like Pummerer rearrangement.[7][8] The specific order of addition (activator, then alcohol, then base) is mandatory for the reaction's success.
Caption: Mechanistic workflow of the Swern Oxidation.
4.2. Detailed Experimental Protocol: this compound
-
Reactor Setup: Charge a flame-dried 2 L three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, with anhydrous dichloromethane (DCM, 800 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add oxalyl chloride (18.0 mL, 210 mmol, 1.5 equiv) dropwise to the cold DCM. To this solution, add a solution of dimethyl sulfoxide (DMSO, 20.0 mL, 280 mmol, 2.0 equiv) in 100 mL of DCM dropwise via a pressure-equalizing dropping funnel over 30 minutes, ensuring the internal temperature remains below -65 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Alcohol Addition: Dissolve the spirocyclic alcohol (37.7 g, 140 mmol, 1.0 equiv) in 200 mL of DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature below -65 °C. Stir for an additional 45 minutes at -78 °C after the addition is complete.
-
Elimination: Slowly add triethylamine (Et₃N, 97.5 mL, 700 mmol, 5.0 equiv) dropwise over 30 minutes. A thick white precipitate of triethylammonium chloride will form.
-
Warming and Quenching: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 90 minutes. Quench the reaction by adding 500 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 200 mL).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl (200 mL), saturated aqueous sodium bicarbonate solution (200 mL), and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically of high purity but can be further purified by recrystallization from a mixture of ethyl acetate and heptane or by passing through a short plug of silica gel.
4.3. Critical Safety Considerations for Swern Oxidation
-
Gas Evolution: The reaction of oxalyl chloride and DMSO generates carbon monoxide (CO) and carbon dioxide (CO₂), which can cause significant pressure buildup.[8] The reaction must be performed in a well-ventilated fume hood with an adequate nitrogen outlet (e.g., to an oil bubbler).
-
Exotherms: The initial activation step is highly exothermic. Maintaining cryogenic temperatures and performing slow, controlled additions are essential to prevent runaway reactions.
-
Malodorous Byproduct: The reaction produces dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor. All equipment should be quenched and cleaned in the fume hood with a bleach solution to oxidize the DMS to odorless dimethyl sulfoxide (DMSO).[4]
Data Summary and Characterization
| Step | Intermediate/Product | Starting Material | Scale (mmol) | Typical Yield | Purity (HPLC) |
| 1 | Tert-butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | N-Boc-4-piperidone | 200 | 65-75% | >95% |
| 2 | This compound | Spirocyclic Alcohol | 140 | 90-98% | >98% |
Characterization of Final Product (C₁₅H₂₅NO₃, MW: 267.36 g/mol ):
-
¹H NMR (400 MHz, CDCl₃): Peaks consistent with the spirocyclic ketone structure, including the characteristic signal for the t-butyl group (~1.45 ppm, 9H, s) and protons alpha to the ketone and nitrogen.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals including the ketone carbonyl (~210 ppm), carbamate carbonyl (~155 ppm), the quaternary spiro-carbon, and the carbons of the two rings.
-
Mass Spectrometry (ESI+): m/z = 268.19 [M+H]⁺, 290.17 [M+Na]⁺.
-
Appearance: White to off-white solid.
Scale-Up Workflow and Troubleshooting
Caption: Step-by-step laboratory workflow for the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Grignard reaction fails to initiate. | Inactive magnesium surface; wet THF or glassware. | Crush Mg turnings slightly before use. Ensure all glassware is rigorously flame-dried and THF is anhydrous. Add a small crystal of I₂ or a few drops of 1,2-dibromoethane to activate. |
| Step 1: Low yield of spirocyclic alcohol. | Incomplete cyclization; intermolecular side reactions. | Ensure the reflux period after substrate addition is sufficient (monitor by TLC/LC-MS). Maintain good dilution to favor intramolecular cyclization. |
| Step 2: Reaction turns black/brown at -78 °C. | Temperature rose too high during DMSO or alcohol addition. | Improve cooling bath efficiency. Add reagents more slowly to better dissipate the exotherm. Ensure efficient stirring. |
| Step 2: Low yield of ketone; starting material remains. | Insufficient oxidant; inactive reagents. | Ensure accurate stoichiometry of reagents. Use fresh, high-quality DMSO and oxalyl chloride. |
| Final product contains impurities. | Incomplete reaction or inefficient purification. | For Step 1, ensure complete cyclization. For Step 2, ensure complete oxidation. Optimize chromatography gradient or recrystallization solvent system. |
References
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support resource for the synthesis of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic building block. Our focus is on improving yield and purity by understanding the critical parameters of the reaction.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through an intramolecular Dieckmann condensation of a suitable diester precursor, typically a dialkyl ester of N-Boc-4,4-piperidinediacetic acid.[1][2] This reaction involves the base-mediated cyclization of the diester to form a β-keto ester.[2] While theoretically straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide will address these common pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering in your experiments.
Q1: My reaction yield is very low, and I am recovering a significant amount of my starting diester. What is going wrong?
A1: Recovering the starting diester is a common issue that can point to several root causes:
-
Inactive or Insufficient Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, initiating the cyclization.[3] If the base is old, has been improperly stored, or is not strong enough, the reaction will not proceed. For instance, sodium hydride (NaH) can develop an passivating layer of sodium hydroxide if exposed to moisture, rendering it ineffective.[3]
-
Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can lead to decomposition of the starting material or product. Conversely, if the temperature is too low, the reaction may be too slow to complete in a reasonable timeframe.
-
Reverse Dieckmann Condensation: The final, essentially irreversible step of a successful Dieckmann condensation is the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester.[4] This drives the reaction equilibrium towards the product. If the reaction conditions do not favor this final deprotonation, the reaction can stall or even reverse.
Solutions:
-
Base Selection and Handling: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1] Ensure the base is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
Temperature Optimization: The optimal temperature will depend on the specific base and solvent used. For NaH in toluene, reflux is often required.[3] For stronger bases like LDA, the reaction can often be run at lower temperatures. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous. The presence of water can quench the base and lead to hydrolysis of the esters.[3]
Q2: I am observing a significant amount of a carboxylic acid byproduct in my crude product mixture. What is causing this, and how can I prevent it?
A2: The formation of a carboxylic acid byproduct is a clear indication of ester hydrolysis. This occurs when water is present in the reaction mixture, leading to the saponification of either the starting diester or the desired β-keto ester product.[3]
Solutions:
-
Switch to an Aprotic Solvent System: The most effective way to prevent hydrolysis is to use a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).[1] Avoid using protic solvents like ethanol, especially when using alkoxide bases, as this can create an equilibrium that favors hydrolysis.
-
Use a Non-Hydroxide Generating Base: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferable to sodium ethoxide in ethanol because they do not introduce a protic solvent and minimize the presence of water.[3]
-
Rigorous Drying of Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use. Molecular sieves can be used to dry solvents, and reagents should be stored in a desiccator.
Q3: My reaction is producing a sticky, polymeric material that is difficult to purify. What is this, and how can I avoid it?
A3: The formation of a polymeric substance is likely due to intermolecular condensation competing with the desired intramolecular cyclization.[1] This is a common side reaction in cyclizations, especially if the reaction concentration is too high.
Solution:
-
Employ High-Dilution Conditions: To favor the intramolecular reaction, the concentration of the starting diester should be kept low. This can be achieved by slowly adding a solution of the diester to a larger volume of the solvent containing the base. This technique minimizes the probability of two different diester molecules reacting with each other.
Frequently Asked Questions (FAQs)
What is the recommended starting material for this synthesis?
The most common precursor is a dialkyl ester of N-Boc-4,4-piperidinediacetic acid, such as the diethyl or dimethyl ester.
What is the best base to use for this Dieckmann condensation?
While several strong bases can be used, sodium hydride (NaH) in an aprotic solvent like toluene is a robust and commonly used option that effectively minimizes hydrolysis.[3] Potassium tert-butoxide (KOtBu) is also an excellent choice.[1]
How do I purify the final product?
The crude product, after workup, is typically an oil or a solid. Purification is usually achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting diester should be observed to diminish over time, with the appearance of a new, typically more polar, spot for the β-keto ester product.
Experimental Protocols
Representative Protocol for Dieckmann Condensation using Sodium Hydride
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
Diethyl N-Boc-4,4-piperidinediacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Dry methanol (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, add sodium hydride to a solution of the diester in dry toluene.
-
Carefully add a catalytic amount of dry methanol to the mixture. Caution: Hydrogen gas will be evolved.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.[3]
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.[3]
Data Presentation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base/Solvent | Sodium Ethoxide in Ethanol | Sodium Hydride in Toluene | Reduced hydrolysis, higher yield of β-keto ester |
| Concentration | High (e.g., 1 M) | Low (e.g., 0.1 M, slow addition) | Minimized intermolecular polymerization |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevention of base deactivation |
Visualizations
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation for the synthesis of the spirocyclic β-keto ester.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
References
Purification of 3-Boc-7-oxo-3-azaspiro[5.5]undecane by column chromatography
An Application Scientist's Guide to the Purification of 3-Boc-7-oxo-3-azaspiro[5.5]undecane by Column Chromatography
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is dedicated to the purification of 3-Boc-7-oxo-3-azaspiro[5.5]undecane, a valuable spirocyclic building block in medicinal chemistry and drug development.
The structure of this molecule—containing a moderately polar ketone, a basic nitrogen atom shielded by a bulky, nonpolar Boc group, and a rigid spirocyclic core—presents a unique set of challenges for purification by normal-phase column chromatography. This guide provides a structured, question-and-answer approach to navigate these challenges, ensuring you can achieve high purity and yield.
A Note on Isomers: Specific purification data for the 7-oxo isomer is sparse in the literature. The guidance herein is based on the well-documented principles of chromatography, the known behavior of its constituent functional groups (Boc-protected amines, ketones), and available data for the structurally similar 3-Boc-9-oxo-3-azaspiro[5.5]undecane (CAS 873924-08-4)[1][2][3][4].
Part 1: Method Development & Optimization
This section focuses on the crucial preliminary steps required to develop a robust purification protocol. Proper method development is the key to avoiding common chromatographic pitfalls.
Q1: How do I select the best solvent system (mobile phase) for my purification?
A1: The optimal solvent system is almost always determined using Thin Layer Chromatography (TLC) before committing your bulk sample to a column.[5] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35.[5] This Rf range provides the best balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively long elution times.
-
Scientific Rationale: An Rf in this range indicates that the compound has a good partitioning equilibrium between the mobile phase and the stationary phase. If the Rf is too high (>0.5), the compound spends too much time in the mobile phase and will elute quickly with poor separation from nonpolar impurities.[5] If the Rf is too low (<0.15), the compound is too strongly adsorbed to the silica and may require a very large volume of solvent to elute, leading to band broadening and potential co-elution with polar impurities.[6]
Experimental Protocol: TLC Solvent System Screening
-
Prepare Stock Solution: Dissolve a small amount of your crude 3-Boc-7-oxo-3-azaspiro[5.5]undecane in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the Plate: Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate. It's good practice to also spot the starting materials if they are available to aid in identification.[7]
-
Develop the Plate: Place the plate in a TLC chamber containing your test solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
Visualize: View the plate under a UV lamp (if your compound is UV active). Staining with a potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) dip can also be used for visualization.[7]
-
Analyze and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of your solvent system until the desired Rf is achieved.
| Starting Solvent Systems for TLC Screening | Polarity | Typical Use Case for 3-Boc-7-oxo-3-azaspiro[5.5]undecane |
| 20% Ethyl Acetate in Hexanes | Low | A good starting point. May be too nonpolar, resulting in a low Rf. |
| 40% Ethyl Acetate in Hexanes | Medium | Often a suitable polarity for moderately polar compounds like this.[9] |
| 60% Ethyl Acetate in Hexanes | Medium-High | Use if the compound shows low mobility in less polar systems. |
| 5% Methanol in Dichloromethane | High | For compounds that remain at the baseline even in 100% EtOAc.[6][9] |
Q2: My compound streaks badly on the TLC plate. What does this mean for my column, and how can I fix it?
A2: Streaking, or tailing, is a common problem with amines on silica gel.[10] It is caused by the basic nitrogen atom of the piperidine ring interacting too strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This leads to poor peak shape, reduced separation efficiency, and often lower recovery from the column.
-
The Solution: To mitigate this, add a small amount of a competitive base, such as triethylamine (Et₃N), to your solvent system. A concentration of 0.5-1% Et₃N is typically sufficient.[7] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your target compound to travel through the column more uniformly.
Part 2: Troubleshooting Common Purification Problems
Even with careful planning, issues can arise during the column run. This section addresses the most frequent problems and their solutions.
Q3: I've started running my column, but my compound is not coming off, even after collecting many fractions. What happened?
A3: There are several possibilities when a compound fails to elute as expected:
-
Insufficient Solvent Polarity: The mobile phase may not be polar enough to displace your compound from the silica gel. This is the most common reason.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 30% EtOAc/Hexanes, try switching to 50% or 70%. Perform this change slowly to avoid cracking the silica bed.
-
-
Compound Decomposition: The compound may be unstable on silica gel.[6] Acidic silica can sometimes degrade sensitive molecules, especially those with acid-labile protecting groups like Boc.
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[6] In this case, you can try using deactivated silica (by pre-flushing the column with a solvent containing 1-2% triethylamine) or switching to a different stationary phase like alumina or Florisil.[6][11]
-
-
Dilute Fractions: It's possible the compound has eluted, but the fractions are too dilute to be detected by your TLC visualization method.[6]
-
Solution: Combine several fractions where you expected your compound to be, concentrate them on a rotary evaporator, and re-run the TLC on the concentrated sample.
-
Q4: My separation is very poor. The fractions are all mixed, even though the spots looked well-separated on the TLC plate. Why?
A4: This frustrating issue often stems from the technique used to pack the column or load the sample.
-
Poor Column Packing: If the silica gel bed has cracks, channels, or is not level, the solvent will flow unevenly, causing your compound band to become distorted and mix with impurities.
-
Improper Sample Loading: Loading too much sample or loading it in a solvent that is too strong (more polar than the mobile phase) is a primary cause of poor separation.[12] If the sample is dissolved in a strong solvent, it will wash down the column in a diffuse band before the chromatography can even begin.
Experimental Protocol: Dry Loading the Sample
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM, Acetone).
-
Add a portion of silica gel (typically 2-3 times the mass of your crude material) to the solution.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.[12]
-
Carefully add this powder to the top of your pre-packed column.
-
Gently add a protective layer of sand on top before slowly adding your mobile phase.[12]
Workflow for Purification of 3-Boc-7-oxo-3-azaspiro[5.5]undecane
A decision tree for troubleshooting common column chromatography issues.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
VanVeller Lab, Iowa State University. VanVeller Lab Resources - Department of Chemistry. [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. (2025-01-17). [Link]
-
Reddit r/OrganicChemistry. TLC Seperation of N-Boc thiol. (2020-10-21). [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit r/OrganicChemistry. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022-09-06). [Link]
-
Organic Syntheses. tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
-
ResearchGate. Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. (2016-01-20). [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]
-
Chemical & Pharmaceutical Bulletin. Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. [Link]
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (2025-08-06). [Link]
-
ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. (2019-02-05). [Link]
-
SAGE Journals. Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. (2025-08-07). [Link]
-
Boron Molecular. CAS RN 873924-07-3 | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. [Link]
-
chemdad. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
Scholars Research Library. An improved synthesis of Tazobactam and its related impurities. [Link]
Sources
- 1. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 2. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane Derivatives
Welcome to the technical support center for the synthesis of 3-azaspiro[5.5]undecane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The unique spirocyclic nature of this scaffold, while offering novel chemical space for drug discovery, can also present specific synthetic hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your synthetic success.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of 3-azaspiro[5.5]undecanes often relies on established methodologies such as reductive amination, intramolecular Mannich reactions, and the Pictet-Spengler reaction. Each of these routes is susceptible to specific side reactions that can complicate purification and reduce yields. This section details these potential pitfalls and offers strategies for mitigation.
Reductive Amination Approaches
Reductive amination is a widely used method for constructing the 3-azaspiro[5.5]undecane core, typically involving the reaction of a primary amine with a suitable diketone or a related precursor, followed by reduction.
Issue 1: Incomplete Reaction and Low Conversion
-
Observation: Significant amounts of starting materials (amine and/or carbonyl compound) remain in the reaction mixture, as observed by TLC or LC-MS.
-
Root Cause Analysis:
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl group is a reversible equilibrium. Inadequate removal of water can shift the equilibrium back towards the starting materials.
-
Steric Hindrance: The spirocyclic nature of the reactants or intermediates can sterically hinder the approach of the nucleophilic amine or the reducing agent.
-
Deactivation of Reducing Agent: Certain reducing agents are sensitive to acidic or basic conditions and may decompose before the reduction of the imine/enamine intermediate is complete.
-
-
Troubleshooting & Preventative Measures:
-
Promote Imine/Enamine Formation:
-
Use dehydrating agents like molecular sieves (3Å or 4Å) to sequester water.
-
Azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) can be effective.
-
Mildly acidic catalysis (e.g., acetic acid, p-toluenesulfonic acid) can accelerate imine formation, but pH control is crucial to avoid side reactions.[1]
-
-
Optimize Reaction Conditions:
-
Increase the reaction temperature to overcome steric barriers, but monitor for potential side reactions.
-
Use a less sterically hindered or more reactive carbonyl precursor if possible.
-
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure.[2]
-
For more challenging reductions, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control (typically pH 6-7) to be effective and to avoid the release of toxic HCN gas.
-
-
Issue 2: Formation of Over-Alkylated or Dimeric Byproducts
-
Observation: Mass spectrometry reveals the presence of species with molecular weights corresponding to the addition of more than one carbonyl-containing unit to the amine or dimerization of the product.
-
Root Cause Analysis:
-
Secondary Amine Reactivity: If the starting amine is primary, the resulting secondary amine product can be more nucleophilic than the starting amine and react with another molecule of the carbonyl compound, leading to a tertiary amine byproduct.
-
Intermolecular Reactions: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers.
-
-
Troubleshooting & Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine to favor the formation of the desired product and minimize over-alkylation.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the intermediate imine/enamine low, which can disfavor side reactions.
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions, particularly in the formation of the spirocyclic ring.
-
Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a powerful tool for the construction of the piperidine ring of the 3-azaspiro[5.5]undecane system. This reaction involves the cyclization of an amino-ketone or a related precursor, often generating an iminium ion intermediate.
Issue 3: Formation of Elimination Products (Enamines)
-
Observation: The presence of a product with a double bond within the newly formed piperidine ring, often detected by ¹H NMR (vinylic protons) and mass spectrometry (loss of two mass units compared to the expected product).
-
Root Cause Analysis:
-
Deprotonation of the Iminium Ion: The intermediate iminium ion can be deprotonated by a base present in the reaction mixture, leading to the formation of a stable enamine.[3]
-
Thermodynamic vs. Kinetic Control: Under certain conditions, the formation of the conjugated enamine may be thermodynamically favored over the desired saturated piperidine ring.
-
-
Troubleshooting & Preventative Measures:
-
pH Control: Maintain a slightly acidic pH to favor the protonated iminium ion and disfavor deprotonation.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation of the iminium intermediate.
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled formation of the desired product.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinoline and related heterocyclic systems, which can be adapted for the synthesis of certain 3-azaspiro[5.5]undecane derivatives. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Issue 4: Rearrangement and Aromatization Side Products
-
Observation: Formation of unexpected isomers or fully aromatized products.
-
Root Cause Analysis:
-
Harsh Reaction Conditions: The use of strong acids and high temperatures, often required for less activated aromatic systems, can lead to undesired rearrangements or oxidation to the fully aromatic species.[4][5]
-
Substrate Reactivity: The electronic nature of the aromatic ring and the substituents on the amine and carbonyl components can influence the propensity for side reactions.
-
-
Troubleshooting & Preventative Measures:
-
Milder Acid Catalysts: Explore the use of milder Brønsted or Lewis acids (e.g., TFA, Sc(OTf)₃, Bi(OTf)₃) to promote cyclization under less forcing conditions.
-
Enzyme Catalysis: For certain substrates, enzymatic Pictet-Spengler reactions can offer high stereoselectivity and avoid harsh conditions.[6]
-
Protecting Groups: Judicious use of protecting groups on sensitive functionalities can prevent side reactions.
-
Frequently Asked Questions (FAQs)
Q1: My 3-azaspiro[5.5]undecane derivative is difficult to purify by column chromatography. What are some alternative strategies?
A1: Purification of spirocyclic amines can be challenging due to their basicity and potential for tailing on silica gel. Consider the following:
-
Acid-Base Extraction: Utilize the basic nature of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl, citric acid) to extract the amine into the aqueous layer as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH, NaHCO₃) and extract the purified amine back into an organic solvent.[7]
-
Salt Formation and Recrystallization: Convert the amine product to a crystalline salt (e.g., hydrochloride, tartrate) which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative to normal-phase silica gel chromatography.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful technique.
Q2: I am observing the formation of an N-oxide impurity during my reaction or work-up. How can I avoid this?
A2: N-oxidation can occur, especially with tertiary amines, in the presence of oxidizing agents or even air over time.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen, argon) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents and conditions to ensure no unintended oxidizing agents are present.
-
Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent degradation over time.
Q3: How can I confirm the spirocyclic structure of my product and rule out isomeric byproducts?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹³C NMR: The presence of a quaternary carbon signal in the aliphatic region is a key indicator of the spirocenter.
-
¹H NMR: The proton signals and their coupling patterns will be characteristic of the two distinct ring systems.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for confirming the connection between the two rings through the spiro carbon.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction | Inefficient imine formation, steric hindrance, deactivated reducing agent. | Use dehydrating agents, optimize temperature, choose appropriate reducing agent (e.g., STAB). |
| Over-alkylation/Dimerization | High reactivity of product amine, intermolecular reactions. | Control stoichiometry, slow addition of reagents, use high dilution. |
| Enamine Formation | Deprotonation of iminium ion. | Maintain slightly acidic pH, use non-nucleophilic base, lower reaction temperature. |
| Rearrangement/Aromatization | Harsh acidic conditions, high temperature. | Use milder acid catalysts, consider enzymatic methods, use protecting groups. |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination using STAB
-
To a solution of the primary amine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Diagram 1: General Reductive Amination Pathway and Common Side Reactions
Caption: Reductive amination pathway and potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield in 3-Azaspiro[5.5]undecane Synthesis
Caption: Troubleshooting workflow for low reaction yield.
References
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4877. Retrieved from [Link]
-
G. A. Burley, et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7334-7342. Retrieved from [Link]
-
D. B. C. Williams, et al. (2017). Ruthenium Catalyzed Tandem Pictet-Spengler Reaction. Organic Letters, 19(18), 4892-4895. Retrieved from [Link]
-
H. M. H. Salleh, et al. (2020). Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis. Catalysts, 10(9), 1064. Retrieved from [Link]
-
J. S. Yadav, et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2964-2974. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved from [Link]
-
S. Khan, et al. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. RSC Advances, 12(45), 29331-29353. Retrieved from [Link]
-
L. F. Phillips. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Medicinal Chemistry, 13(9), 1045-1060. Retrieved from [Link]
-
Y. Li, et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 406. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile | C12H13N3O2 | CID 20366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. reddit.com [reddit.com]
Navigating the Steric Maze: A Technical Guide to the Optimization of Boc-Protection for Spirocyclic Amines
For Immediate Release
[City, State] – [Date] – In the intricate world of medicinal chemistry and drug development, the synthesis of complex molecules often hinges on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. However, its application to sterically demanding structures like spirocyclic amines presents a significant synthetic challenge. To address this, we have developed a comprehensive technical support center to guide researchers through the nuances of optimizing Boc-protection for this unique class of compounds. This guide, presented in a practical question-and-answer format, offers troubleshooting strategies and detailed protocols to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection of a spirocyclic amine is sluggish and gives low yields. What are the primary reasons for this?
A1: The primary culprit is almost always steric hindrance. The rigid, three-dimensional architecture of spirocycles can severely restrict access to the nitrogen's lone pair of electrons, making it a poor nucleophile. This is in contrast to more flexible acyclic or simple cyclic amines. The bulky nature of the Boc-protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), further exacerbates this issue, leading to slow reaction rates and incomplete conversions.
Q2: How can I enhance the nucleophilicity of my spirocyclic amine to improve reaction rates?
A2: While the intrinsic nucleophilicity is a property of the molecule, you can optimize the reaction conditions to favor the nucleophilic attack. The choice of base is critical. A non-nucleophilic, yet sufficiently strong base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to deprotonate the amine, thereby increasing its nucleophilicity.[1] However, for particularly hindered spirocyclic amines, a more potent catalyst may be necessary.
Q3: I've heard of using 4-dimethylaminopyridine (DMAP) as a catalyst. How does it work, and is it suitable for spirocyclic amines?
A3: Yes, DMAP is an excellent nucleophilic catalyst for this transformation. It works by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[2][3] This intermediate is a much more potent acylating agent than (Boc)₂O itself. The sterically hindered spirocyclic amine can then more readily attack this activated intermediate, releasing the DMAP catalyst.[2] For many challenging spirocyclic amine protections, catalytic DMAP is the key to achieving reasonable reaction times and yields.[4]
Q4: What are the optimal solvent and temperature conditions for the Boc-protection of a hindered spirocyclic amine?
A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5] The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. For particularly stubborn reactions, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully to avoid potential side reactions or decomposition of the starting material or product.[6]
Q5: I'm observing side products in my reaction. What are they likely to be, and how can I minimize them?
A5: With highly hindered amines, prolonged reaction times or elevated temperatures can lead to the formation of N,N-di-Boc protected amines or urea derivatives, although this is less common with secondary amines.[4] If using DMAP, it's crucial to use it in catalytic amounts (typically 5-10 mol%), as excess DMAP can promote side reactions.[2] Ensuring the quality of your (Boc)₂O is also important, as it can degrade over time.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low to No Conversion | 1. Severe steric hindrance. 2. Low nucleophilicity of the amine. 3. Deactivated (Boc)₂O. | 1. Add catalytic DMAP (5-10 mol%). 2. Increase the equivalents of (Boc)₂O (e.g., 1.5-2.0 eq.). 3. Gently heat the reaction to 40-50 °C. 4. Use fresh (Boc)₂O. |
| Reaction Stalls | 1. Insufficient base to neutralize acidic byproducts. 2. Poor solubility of starting material. | 1. Add an additional equivalent of a non-nucleophilic base (e.g., TEA, DIPEA). 2. Screen different aprotic solvents (DCM, THF, Acetonitrile, Dioxane). |
| Formation of Byproducts | 1. Reaction temperature is too high. 2. Excess of a reactive catalyst (e.g., DMAP). 3. Prolonged reaction time. | 1. Run the reaction at room temperature or 0 °C. 2. Reduce the amount of catalyst. 3. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Standard Boc-Protection of a Spirocyclic Amine
This protocol is a good starting point for moderately hindered spirocyclic secondary amines.
Materials:
-
Spirocyclic amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the spirocyclic amine in DCM.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: DMAP-Catalyzed Boc-Protection for Highly Hindered Spirocyclic Amines
This protocol is recommended for challenging substrates where the standard conditions fail.
Materials:
-
Spirocyclic amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the spirocyclic amine in THF.
-
Add TEA and DMAP to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature, or gently warm to 40 °C if no reaction is observed. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Caption: A decision workflow for the Boc-protection of spirocyclic amines.
References
- Iermolenko, I. A., et al. (2025). Concise Practical Avenues Toward 5,5-Spiro-α-Prolines. Org. Biomol. Chem., 23, 3601–3611.
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17394-17413.
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
National Institutes of Health. (2017). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. [Link]
-
Common Organic Chemistry. Boc Protection (Boc2O + Base + DMAP) Examples. [Link]
-
Common Organic Chemistry. Boc Protection (Boc2O + DMAP) Examples. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
National Institutes of Health. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]
-
White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. [Link]
-
ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate. While this specific isomer is addressed, the principles and techniques described herein are broadly applicable to related structures, such as the more commonly cited Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4).[1][2][3]
The purity of this spirocyclic building block is critical for its successful application in the synthesis of complex pharmaceutical agents, including IRAK degraders.[1][2] This guide is designed to help you navigate common purification challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: Impurities can originate from various sources throughout the synthetic sequence. The most common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like N-Boc-piperidine derivatives.[1][2] Incomplete reactions are a frequent source of contamination.
-
Reaction By-products: Side reactions can lead to structurally similar impurities that may be difficult to separate. For instance, in reactions involving the Boc-protecting group, side products from tert-butylation can occur.[4]
-
Reagents and Catalysts: Residual reagents, such as coupling agents or catalysts used in preceding steps, may carry through the work-up.
-
Degradation Products: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions.[5] Accidental exposure to strong acids during work-up or storage can lead to premature deprotection, generating the corresponding free amine.
-
Residual Solvents: Solvents used in the reaction or extraction, such as dichloromethane (DCM), ethyl acetate, or methanol, may be present in the final product.
Q2: How can I effectively assess the purity of my compound?
A: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude product mixture.[4] The presence of multiple spots indicates impurities. It is also the primary tool for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Impurities are often visible as small, unassignable peaks in the spectrum. The disappearance of signals from starting materials and the appearance of expected product signals can confirm reaction completion.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the number of components in a sample and their molecular weights, helping to identify by-products and impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. It can separate closely related impurities and determine their percentage relative to the main product.[6]
Q3: My initial work-up is complete. What is the best general strategy for purification?
A: A logical, stepwise purification strategy is most effective. The choice of technique depends on the nature of the impurities and the physical state of your product (which is expected to be a solid with a melting point around 70-73°C for the 9-oxo isomer).[2]
Caption: General purification strategy workflow.
Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying moderately complex mixtures.
Q4: How do I select the optimal solvent system (mobile phase) for my column?
A: The ideal solvent system is developed using TLC. The goal is to find a solvent or solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for the desired compound.
-
Causality: An Rƒ in this range ensures that the compound spends sufficient time interacting with the stationary phase (silica gel) to separate from impurities, but not so long that it leads to excessive band broadening and long elution times.
-
Protocol:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity. A common starting point for compounds like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Visualize the spots (e.g., using a UV lamp or a potassium permanganate stain).
-
Adjust the solvent ratio until the desired Rƒ is achieved. For example, if the Rƒ is too low (spot doesn't move far), increase the proportion of the polar solvent (Ethyl Acetate).
-
| TLC Observation | Interpretation | Action for Column Eluent |
| Rƒ ≈ 0 | Compound is too polar for the eluent. | Increase the polarity of the eluent (e.g., increase % Ethyl Acetate). |
| Rƒ ≈ 0.3 | Good separation potential. | Use this solvent system for the column. |
| Rƒ ≈ 1.0 | Compound is not retained. | Decrease the polarity of the eluent (e.g., decrease % Ethyl Acetate). |
| Streaking of spots | Compound may be acidic/basic or interacting too strongly. | Consider adding a modifier (e.g., 0.5-1% triethylamine for basic compounds). |
Q5: My compound is not separating from an impurity. What are my options?
A: When two compounds co-elute, you need to change the separation conditions to exploit different chemical properties.
-
Optimize the Mobile Phase: Switch one of the eluent components to a solvent with different properties. For example, if you are using Hexane/Ethyl Acetate, try switching to DCM/Methanol. This changes the nature of the interactions between the analytes, the mobile phase, and the stationary phase.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help sharpen peaks and improve the separation of compounds with very different polarities.
-
Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) is not working, consider using a different adsorbent. Alumina (basic or neutral) can be effective for basic compounds. For very non-polar compounds, reverse-phase silica (C18) might be an option, using polar solvents like water/acetonitrile as the eluent.
Caption: Troubleshooting workflow for poor column chromatography separation.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.
Q6: My compound "oils out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.
-
Causality: This typically happens when the solution is supersaturated to a very high degree or cooled too quickly. It is also common if the solvent is too non-polar for the compound.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Agitate the Solution: Gentle swirling or scratching the inside of the flask with a glass rod at the solution surface can induce nucleation and promote crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the solvent may be unsuitable. Try a more polar solvent or a different solvent pair.
-
Q7: I can't find a single good solvent for recrystallization. What is my next step?
A: When no single solvent is ideal, a binary solvent system (a "solvent pair") is the solution. This involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.
| Common Solvent Pairs | Polarity |
| Methanol / Water | Polar |
| Acetone / Water | Polar |
| Ethyl Acetate / Hexanes | Medium to Non-polar |
| Dichloromethane / Hexanes | Medium to Non-polar |
| Toluene / Hexanes | Non-polar |
-
Protocol for Solvent Pair Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Selected eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Glass column with stopcock
-
Collection tubes/flasks
-
Air pressure source (optional, for flash chromatography)
Procedure:
-
Column Packing ("Dry Packing"):
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Fill the column with dry silica gel to the desired height (typically about 15-20 cm for a 1g sample).
-
Gently tap the column to settle the silica. Add another thin layer of sand on top.
-
-
Equilibration:
-
Run the chosen eluent through the column until the entire silica bed is wetted and equilibrated. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the solvent through the column, applying gentle air pressure to achieve a flow rate of about 2 inches/minute.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool. The best solvent will result in the formation of abundant crystals upon cooling.
-
-
Recrystallization:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, scratch the inner wall with a glass rod.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum to remove all traces of solvent.
-
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
- ElectronicsAndBooks. (n.d.). Mercury(II)-Catalyzed Synthesis of Spiro[4.5]decatrienediones from Allenyl Ketones and Comparison with Silver(I).
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.5]nonan-2-ol Enantiomers.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2019, 96, 283-300. Retrieved from [Link]
-
Organic Syntheses. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Org. Synth. 2002, 79, 199. Retrieved from [Link]
Sources
- 1. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 2. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Stability of 3-Azaspiro[5.5]undecane-7-ones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the 3-azaspiro[5.5]undecane-7-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their work. The unique three-dimensional architecture of spirocycles offers significant advantages in drug discovery, but the inherent reactivity of the constituent functional groups—a secondary amine within a piperidine ring and a ketone on a cyclohexane ring—can present stability challenges.
This document provides in-depth, experience-driven guidance to help you anticipate, diagnose, and resolve common stability issues. Our approach is rooted in the fundamental principles of organic chemistry to explain the causality behind experimental observations and troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of 3-azaspiro[5.5]undecane-7-one derivatives.
Q1: What are the primary chemical stability concerns associated with the 3-azaspiro[5.5]undecane-7-one core structure?
The main stability liabilities arise from the two key functional groups:
-
Secondary Amine (Piperidine Ring): Secondary amines are susceptible to oxidation, particularly in the presence of air, light, or trace metal impurities. This can lead to the formation of colored byproducts, including nitroxide radicals or imines, compromising sample purity and activity.
-
Ketone (Cyclohexanone Ring): The ketone functionality is prone to various reactions. Under basic conditions, deprotonation of the α-carbons can lead to enolate formation, potentially causing epimerization or side-reactions like aldol condensation. Under acidic conditions, the ketone can be protonated, activating it for nucleophilic attack.
-
Interaction of Functional Groups: While not directly adjacent, the amine's basicity can influence the local environment, potentially catalyzing ketone-related side reactions under certain conditions.
Q2: What are the best practices for the long-term storage of these compounds?
To ensure maximum shelf-life and prevent degradation, proper storage is critical. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Physical State | Solid / Crystalline | Minimizes mobility and reactivity compared to oils or solutions. |
| Temperature | -20°C to -80°C | Reduces the rate of potential decomposition reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine. |
| Light | Amber vials / Store in the dark | Protects against light-induced degradation pathways. |
| Purity | High Purity (>95%) | Impurities, especially acidic or basic residues from synthesis, can catalyze degradation. |
Q3: Which solvents are recommended for preparing stock solutions and for use in experiments?
Solvent choice is paramount to prevent compound degradation. The stability of related heterocyclic compounds is often highest in aprotic, non-nucleophilic solvents.[2]
-
Most Stable (Recommended): Anhydrous aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). These solvents do not have protons to donate and are not strong nucleophiles, minimizing reactivity with the scaffold.
-
Least Stable (Use with Caution): Protic and nucleophilic solvents like methanol, ethanol, and water can pose a risk.[2] Alcohols can potentially form ketals with the ketone under acidic catalysis, and water can participate in various degradation pathways. If aqueous buffers are required for assays, solutions should be prepared fresh and their stability verified.
Troubleshooting Guide: Experimental Issues & Solutions
This guide provides solutions to specific problems you may encounter during your research.
Issue 1: My purified compound develops a yellow or brown tint over time, even when stored as a solid.
-
Underlying Cause: This is a classic indicator of amine oxidation. The secondary amine in the piperidine ring is likely reacting with atmospheric oxygen to form colored impurities.
-
Troubleshooting Workflow:
-
Re-purify: Purify a small sample of the discolored material using column chromatography or recrystallization to remove oxidized species.
-
Confirm Identity: Use analytical techniques like LC-MS and NMR to confirm that the purified material is the correct compound and that the discoloration is due to minor impurities.
-
Improve Storage: After purification, immediately store the compound under an inert atmosphere (e.g., blanket with argon) in a tightly sealed vial wrapped in foil or in an amber vial at -20°C or below.
-
Issue 2: I observe new peaks or a drifting baseline in my HPLC/LC-MS analysis of a sample that was pure yesterday.
-
Underlying Cause: The compound is likely degrading in the sample solvent or, in some cases, on the HPLC column itself. This is common when using reactive solvents or mobile phases with incompatible pH.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC instability.
Issue 3: My reaction yield is low when performing chemistry on the ketone (e.g., Wittig, reductive amination).
-
Underlying Cause: The secondary amine can interfere with the reaction. As a base, it can deprotonate reagents or starting materials. As a nucleophile, it can compete with the desired reaction pathway. For example, in a reductive amination, the scaffold's own amine can react with another molecule's ketone, leading to oligomerization.
-
Solution: Amine Protection.
-
Protecting Group Selection: Protect the secondary amine with a suitable protecting group before performing chemistry on the ketone. The Boc (tert-butyloxycarbonyl) group is often ideal as it is stable to many reaction conditions and can be easily removed with acid.
-
Reaction: Perform the desired transformation on the ketone of the N-Boc protected spirocycle.
-
Deprotection: Remove the Boc group in the final step to yield the desired product. This strategic use of protecting groups isolates the reactivity of the ketone and prevents unwanted side reactions.
-
Issue 4: I'm observing unexpected diastereomers or epimerization at a stereocenter alpha to the ketone.
-
Underlying Cause: The protons on the carbons alpha to the ketone (C6 and C8) are acidic. Exposure to base (e.g., residual catalysts from synthesis, basic reagents, or even the secondary amine of another molecule under certain conditions) can form an enolate intermediate. Re-protonation of this planar enolate can occur from either face, leading to racemization or epimerization of any stereocenter at that position.
-
Potential Degradation/Side-Reaction Pathways:
Caption: Potential degradation pathways for the scaffold.
-
Preventative Measures:
-
pH Control: Scrupulously avoid basic conditions during workup and purification if you have a stereocenter alpha to the ketone. Use neutral or slightly acidic washes.
-
Chromatography: Use silica gel for chromatography, which is acidic. Avoid basic alumina unless necessary to prevent other forms of degradation.
-
Reagent Choice: When performing reactions, use non-nucleophilic bases or carefully control stoichiometry to minimize excess base that could cause epimerization.
-
Experimental Protocol: Assessing Compound Stability in Solution
This protocol describes a general method using HPLC to quantify the stability of a 3-azaspiro[5.5]undecane-7-one derivative in a chosen solvent or buffer.
Objective: To determine the percent of the parent compound remaining over time under specific conditions.
Materials:
-
Test Compound (e.g., your specific derivative)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
High-purity solvents for stock solution (e.g., anhydrous ACN or DMSO) and test conditions (e.g., assay buffer, methanol)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mg/mL) in anhydrous acetonitrile or DMSO. This solution serves as the stable reference.[2]
-
Preparation of Test Solutions: Dilute the stock solution to a final working concentration (e.g., 100 µg/mL) in the solvent or buffer system you wish to test (e.g., phosphate-buffered saline pH 7.4).
-
Time-Point Analysis:
-
T=0: Immediately after preparation, inject an aliquot of the test solution into the HPLC system. This serves as the 100% reference point.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., 25°C, 37°C).
-
Subsequent Time Points: Inject additional aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound.
-
Calculate the percentage of compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics.
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
- BenchChem. (2025). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents.
- BenchChem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1.
- MedChemExpress. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride.
-
PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. National Center for Biotechnology Information. [Link]
Sources
Robinson Annulation Technical Support Center: A Guide to Preventing Byproduct Formation
Welcome to the technical support center for the Robinson annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful ring-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can anticipate and mitigate common issues, particularly the formation of unwanted byproducts.
The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a common motif in natural products like steroids and terpenes.[1][2][3] The reaction ingeniously combines a Michael addition with an intramolecular aldol condensation.[1][3][4][5] However, the same reactive intermediates that make this reaction so useful can also lead to a variety of side reactions. This guide provides in-depth, experience-driven advice to help you achieve clean, high-yielding annulations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Robinson annulation experiments. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: Low Yield Due to Polymerization of the Michael Acceptor
Symptoms:
-
A significant amount of insoluble, often colored, material is observed in the reaction flask.
-
TLC analysis shows a streak of baseline material.
-
Desired product is obtained in low yield, if at all.
Causality: The most common Michael acceptor, methyl vinyl ketone (MVK), is highly susceptible to self-polymerization under both basic and acidic conditions. This is a frequent cause of low yields and difficult purifications.
Troubleshooting Protocol:
-
Use a Precursor to the α,β-Unsaturated Ketone: Instead of adding MVK directly, employ a precursor that generates the reactive species in situ. This keeps the steady-state concentration of the polymerizable enone low.[6]
-
β-Chloroketones: For example, 4-chlorobutan-2-one can be used in place of MVK. The base in the reaction mixture promotes an elimination reaction to form MVK, which is then immediately consumed in the Michael addition.[6][7]
-
Mannich Bases: Precursors like β-amino ketones (Mannich bases) can also be used.[7]
-
-
Control the Rate of Addition: If using MVK directly is unavoidable, add it slowly to the reaction mixture containing the enolate of the Michael donor. This ensures that the MVK is more likely to react with your substrate than with itself.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired reaction.
Issue 2: Formation of Multiple Isomeric Products
Symptoms:
-
NMR and/or GC-MS analysis of the crude product shows a mixture of isomers.
-
The isolated product has a broad melting point or appears as multiple spots on TLC.
Causality: The formation of isomeric products can arise from a lack of regioselectivity in either the Michael addition or the intramolecular aldol condensation step.
-
Michael Addition Regioselectivity: If the ketone Michael donor is unsymmetrical, deprotonation can occur at two different α-carbons, leading to two different enolates (the kinetic and thermodynamic enolates).[7]
-
Aldol Condensation Regioselectivity: The 1,5-dicarbonyl intermediate formed after the Michael addition may have multiple enolizable positions, potentially leading to the formation of different-sized rings or regioisomeric cyclohexenones.[8][9][10]
Troubleshooting Protocol:
-
Control Enolate Formation:
-
Thermodynamic vs. Kinetic Control: To favor the more substituted (thermodynamic) enolate, use a protic solvent and a weaker base (e.g., NaOEt in EtOH) at a higher temperature. For the less substituted (kinetic) enolate, use a strong, bulky, aprotic base (e.g., LDA in THF) at a low temperature.[7]
-
Use of Pre-formed Enolates: For maximum control, pre-form the desired enolate under specific conditions before adding the Michael acceptor.
-
-
Favor Six-Membered Ring Formation: The intramolecular aldol condensation overwhelmingly favors the formation of five- and six-membered rings due to their greater stability.[5][11] In most cases, the reaction will naturally proceed to form the six-membered ring. However, if alternative cyclizations are possible, careful analysis of the 1,5-dicarbonyl intermediate is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for a Robinson annulation?
The choice of base is critical and depends on the specific substrates and desired outcome.
-
For simple, symmetrical ketones: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are common choices.
-
To control regioselectivity with unsymmetrical ketones: As discussed above, the choice between a hindered base like LDA and a smaller alkoxide can direct the initial deprotonation.
-
For sensitive substrates: Milder bases like triethylamine or DBU may be sufficient, particularly if the Michael donor is highly acidic (e.g., a β-dicarbonyl compound).
Q2: Can the Michael addition product be isolated before proceeding to the aldol condensation?
Yes, and this is often a good strategy to improve yields and minimize byproducts.[2][7] By isolating the 1,5-dicarbonyl intermediate, you can then subject it to different reaction conditions that are optimized specifically for the intramolecular aldol condensation, without the presence of the potentially problematic Michael acceptor.
Q3: Are there alternatives to the Robinson annulation for synthesizing cyclohexenones?
Yes, several other methods exist.
-
Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[15][16][17][18][19] While it typically forms five-membered rings, variations exist.
-
Diels-Alder Reaction: A [4+2] cycloaddition can be a powerful way to form six-membered rings with high stereocontrol.
-
Wichterle Reaction: This is a variant of the Robinson annulation that uses 1,3-dichloro-cis-2-butene instead of MVK to avoid polymerization.[2]
Visualizing the Process: Reaction Mechanisms and Troubleshooting
To better understand the intricacies of the Robinson annulation and how to troubleshoot it, the following diagrams illustrate the core mechanism and a decision-making workflow.
Caption: The two-stage mechanism of the Robinson annulation.
Caption: A decision tree for troubleshooting common Robinson annulation issues.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the ratio of desired product to byproducts. The following table provides a conceptual summary of how different parameters can influence the outcome.
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Base/Solvent | LDA / THF, -78°C | Favors Kinetic Enolate | NaOEt / EtOH, RT | Favors Thermodynamic Enolate |
| Michael Acceptor | MVK added at once | Higher risk of polymerization | MVK precursor used | Lower risk of polymerization |
| Reaction Sequence | One-pot reaction | Faster, but more side reactions | Stepwise (isolate intermediate) | Higher overall yield, fewer byproducts |
Experimental Protocol: A General Procedure for Minimizing Byproducts
This protocol outlines a two-step approach that first forms and isolates the Michael adduct, then proceeds with the cyclization.
Step 1: Michael Addition
-
To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq) at 0°C.
-
Stir the mixture for 30 minutes to allow for complete enolate formation.
-
Slowly add a solution of the α,β-unsaturated ketone precursor, such as 4-chlorobutan-2-one (1.2 eq), in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography.
Step 2: Intramolecular Aldol Condensation
-
Dissolve the purified 1,5-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of base (e.g., NaOEt, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
Purify the final α,β-unsaturated cyclic ketone by column chromatography or recrystallization.
References
- 1. byjus.com [byjus.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 15. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 16. Nazarov Cyclization [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nazarov-like cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Labyrinth of Complex Spirocycle Synthesis
Welcome to the Technical Support Center for the synthesis of complex spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of constructing these unique three-dimensional scaffolds. Spirocycles, with their inherent rigidity and novel chemical space, offer immense potential in medicinal chemistry and materials science.[1] However, their synthesis is often fraught with challenges, from controlling stereochemistry to achieving satisfactory yields.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental endeavors.
Section 1: Reaction Yield and Efficiency
Low yields are a common frustration in spirocycle synthesis. This section addresses the primary culprits and provides systematic approaches to enhance reaction efficiency.
Q1: My spirocyclization reaction is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
A1: A low or non-existent yield in a spirocyclization reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks & Causality:
-
Starting Material Purity: Impurities in your starting materials can act as catalyst poisons or introduce competing side reactions.[4] Even seemingly minor impurities can have a significant impact.
-
Protocol: Always ensure the purity of your starting materials. Recrystallization, column chromatography, or distillation are essential preliminary steps. Verify purity by NMR and/or melting point analysis.
-
-
Reagent and Solvent Integrity: Anhydrous and oxygen-free conditions are often critical, especially for transition-metal-catalyzed reactions. Trace amounts of water or oxygen can deactivate sensitive catalysts and reagents.
-
Protocol: Use freshly distilled and degassed solvents. Employ Schlenk techniques or a glovebox for reactions sensitive to air and moisture.[5]
-
-
Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion or the formation of undesired byproducts.
-
Protocol: Double-check all calculations and ensure accurate weighing and transfer of all reagents.[6]
-
Troubleshooting Workflow:
If the initial checks do not resolve the issue, a more in-depth investigation is required. The following workflow can help pinpoint the problem:
Caption: Troubleshooting workflow for low-yield spirocyclization reactions.
Advanced Optimization Strategies:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different ligands can dramatically affect both yield and enantioselectivity.[4]
-
Recommendation: Screen a panel of catalysts and ligands with varying steric and electronic properties.
-
-
Solvent Effects: The solvent can influence reaction rates and equilibria. For intramolecular reactions, high dilution is often necessary to favor the desired cyclization over intermolecular polymerization.[7]
-
Temperature and Concentration: These parameters are interdependent. Lower temperatures may improve selectivity but decrease the reaction rate, while higher concentrations might favor undesired intermolecular reactions.[5]
Q2: My catalyst appears to be deactivating during the reaction. What are the common deactivation mechanisms and how can I mitigate them?
A2: Catalyst deactivation is a significant challenge in many synthetic transformations, including spirocyclization.[8][9] Understanding the potential deactivation pathways is key to developing a robust catalytic system.
Common Deactivation Mechanisms:
| Deactivation Mechanism | Description | Mitigation Strategies |
| Poisoning | Strong binding of impurities or byproducts to the active sites of the catalyst.[8] | Ensure high purity of all reagents and solvents. Use of a scavenger resin can sometimes be effective. |
| Fouling/Coking | Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[8] | Optimize reaction temperature and time to minimize decomposition. Consider a different catalyst that is less prone to coking. |
| Sintering/Aging | Loss of active surface area due to crystal growth at high temperatures.[8] | Operate at the lowest effective temperature. Choose a catalyst with higher thermal stability. |
| Leaching | Dissolution of the active metal species from the solid support into the reaction medium. | Use a more robust support or a different solvent system. Consider a homogeneous catalyst if leaching is a persistent issue. |
Experimental Protocol for Diagnosing Catalyst Deactivation:
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable technique (e.g., GC, LC-MS, NMR) to monitor the conversion of starting material and formation of the product. A plateau in the conversion rate before completion suggests deactivation.
-
Catalyst Recycling Study: If using a heterogeneous catalyst, recover the catalyst after the reaction, wash it, and reuse it in a fresh reaction. A significant drop in activity indicates deactivation.
-
Visual Inspection: For heterogeneous catalysts, a change in color or morphology can be an indicator of fouling or structural changes.
Section 2: Stereoselectivity Control
The three-dimensional nature of spirocycles makes stereocontrol a critical aspect of their synthesis. This section delves into the complexities of achieving high diastereoselectivity and enantioselectivity.
Q3: I am struggling with poor diastereoselectivity in my spirocyclization reaction. How can I improve the stereochemical outcome?
A3: Achieving high diastereoselectivity in spirocycle synthesis is a formidable challenge, as the formation of the spirocenter often creates at least one new stereocenter.[10][11] The relative orientation of substituents is influenced by a delicate interplay of steric and electronic factors in the transition state.
Key Factors Influencing Diastereoselectivity:
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the cyclization. Bulky substituents can effectively shield one face of the molecule, favoring attack from the less hindered side.
-
Reagent Control: The choice of reagents, including catalysts and ligands, can have a profound impact on diastereoselectivity. Chiral ligands can create a chiral environment around the metal center, influencing the approach of the substrate.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio.[4]
-
Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).
-
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Strategies for Enhancing Diastereoselectivity:
| Strategy | Rationale | Example Application |
| Use of Chiral Auxiliaries | A chiral auxiliary attached to the substrate directs the stereochemical course of the reaction and is subsequently removed. | Asymmetric alkylation using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries.[12] |
| Organocatalysis | Chiral organocatalysts can activate the substrate and control the stereochemistry of the cyclization. | Asymmetric [4+2] cycloaddition of methyleneindolinones catalyzed by chiral secondary amines.[13] |
| Metal Catalysis with Chiral Ligands | Chiral ligands coordinate to a metal center, creating a chiral pocket that dictates the stereochemical outcome. | Cobalt-catalyzed asymmetric radical bicyclization of 1,6-enynes using D2-symmetric chiral amidoporphyrins.[14][15] |
Q4: My attempts at an asymmetric synthesis of a specific spirocycle enantiomer are yielding a racemic or nearly racemic mixture. What are the critical parameters to consider for achieving high enantioselectivity?
A4: The enantioselective synthesis of spirocycles, particularly those with an all-carbon quaternary stereocenter, is a significant synthetic challenge.[16] Achieving high enantiomeric excess (ee) requires careful selection of the chiral catalyst and optimization of reaction conditions.
Critical Considerations for Enantioselectivity:
-
Catalyst-Substrate Matching: The "lock and key" principle is paramount. The chiral catalyst must effectively differentiate between the two prochiral faces of the substrate.
-
Mechanism of Enantioselection: A thorough understanding of the reaction mechanism is crucial for rational catalyst design and optimization. For example, in chiral phosphoric acid-catalyzed spiroketalization, a syn-selective protonation/nucleophile addition mechanism has been proposed, ruling out long-lived oxocarbenium intermediates.[17]
-
Ligand Design: The steric and electronic properties of the chiral ligand are critical. Fine-tuning the ligand structure can lead to significant improvements in enantioselectivity.
Caption: Workflow for optimizing enantioselective spirocyclization reactions.
Section 3: Reaction-Specific Challenges
Different synthetic strategies for constructing spirocycles come with their own unique sets of challenges. This section provides troubleshooting advice for some of the most common and powerful methods.
Q5: I am attempting a [3+2] cycloaddition to form a spirocycle, but the reaction is sluggish and gives a mixture of regioisomers. How can I improve the efficiency and selectivity?
A5: [3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered spirocycles.[18] However, challenges such as low reactivity, poor regioselectivity, and decomposition of the dipole can arise.[3]
Troubleshooting [3+2] Cycloadditions:
-
Dipole Generation: The in-situ generation of the 1,3-dipole is often a critical step. For nitrile oxides, pre-forming the dipole at a low temperature before adding it to the alkene can prevent decomposition at higher reaction temperatures.[3]
-
Reaction Conditions: For sluggish reactions, microwave irradiation can sometimes be effective in accelerating the reaction rate. However, care must be taken to avoid decomposition.
-
Substrate Electronics: The electronic nature of both the dipole and the dipolarophile influences the regioselectivity of the cycloaddition. Modifying substituents on either component can alter the frontier molecular orbital energies and direct the regiochemical outcome.
-
Catalysis: Lewis acid or organocatalysis can be employed to activate the dipolarophile and control both the rate and selectivity of the reaction.
Q6: My ring-closing metathesis (RCM) reaction to form a spiro-macrocycle is primarily yielding oligomers and polymers. What strategies can I employ to favor macrocyclization?
A6: Ring-closing metathesis (RCM) is a versatile method for forming cyclic structures, including spiro-macrocycles.[19][20] The primary challenge in macrocyclization is suppressing intermolecular reactions that lead to oligomerization and polymerization.[7]
Strategies to Promote Macrocyclization via RCM:
-
High Dilution Principle: Conducting the reaction at very low substrate concentrations (typically 0.001–0.05 M) is the most effective way to favor intramolecular cyclization over intermolecular reactions.[7]
-
Slow Addition: Adding the substrate slowly to the reaction mixture containing the catalyst can maintain a low instantaneous concentration of the diene, further promoting the desired intramolecular pathway.
-
Catalyst Choice: The choice of ruthenium catalyst is crucial. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts often exhibit higher activity and stability.[21]
-
Conformational Constraints: Introducing conformational rigidity into the diene precursor can pre-organize the molecule for cyclization, thereby increasing the effective molarity and favoring the intramolecular reaction.
Section 4: Product Isolation and Purification
The unique structural features of complex spirocycles can present significant challenges during isolation and purification.
Q7: I am having difficulty purifying my target spirocycle from the reaction mixture. Standard column chromatography is ineffective. What alternative purification techniques should I consider?
A7: The purification of complex spirocycles can be non-trivial due to similar polarities of isomers, byproducts, and the starting materials. When standard silica gel chromatography fails, a range of other techniques can be explored.
Advanced Purification Strategies:
| Purification Technique | Principle | Best Suited For |
| Reverse-Phase Chromatography | Separation based on hydrophobicity. | Polar to moderately nonpolar compounds. Useful for separating compounds that are difficult to resolve on normal-phase silica. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase. Offers fast separations and easy solvent removal. | Chiral separations and purification of thermally labile compounds. |
| Preparative HPLC | High-resolution separation on a larger scale. | Difficult separations of isomers and impurities with very similar retention times.[22] |
| Solid-Phase Extraction (SPE) | Used for sample cleanup and fractionation before final purification.[22] | Removing highly polar or nonpolar impurities from the crude reaction mixture. |
| Crystallization | Exploits differences in solubility to obtain a pure crystalline solid. | Compounds that are crystalline and have a suitable solvent system for recrystallization. Can be highly effective for obtaining very pure material. |
Troubleshooting Purification:
-
TLC Analysis: Before attempting large-scale purification, thoroughly analyze the crude mixture by TLC using various solvent systems to find optimal separation conditions.
-
Solvent Screening: For column chromatography, a systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
-
Detector Wavelength: In preparative HPLC, selecting a specific UV wavelength where the product absorbs strongly but impurities do not can aid in selective fraction collection.[22]
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - NIH.
- Spirocyclization and dearomatization of electron‐poor heteroarenes. - ResearchGate.
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI.
- Electrochemical synthesis of spirocyclic morpholines and tetrahydrofurans via an oxidative dearomatisation strategy - Organic & Biomolecular Chemistry (RSC Publishing).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate.
-
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. Available at: [Link]
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC - NIH. Available at: [Link]
-
Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles. … - ResearchGate. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]
-
Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed. Available at: [Link]
-
Synthesis of the spirastrellolide A, B/C spiroketal: enabling solutions for problematic Au(I). Available at: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH. Available at: [Link]
-
Synthesis of spiro compounds by [3+2] cycloaddition reaction. - ResearchGate. Available at: [Link]
- An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds - Benchchem.
-
Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I - YouTube. Available at: [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. Available at: [Link]
-
Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations | Request PDF - ResearchGate. Available at: [Link]
-
Enantio- and diastereo-selective synthesis of spirocyclic compounds - RSC Publishing. Available at: [Link]
-
Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines - Frontiers. Available at: [Link]
-
Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center | Organic Letters - ACS Publications. Available at: [Link]
-
[3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism - MDPI. Available at: [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. Available at: [Link]
-
How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Available at: [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. Available at: [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed. Available at: [Link]
-
Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles - Chemical Science (RSC Publishing). Available at: [Link]
-
Catalyst deactivation - YouTube. Available at: [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC - NIH. Available at: [Link]
-
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC - NIH. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Ring-closing metathesis as a tool for the efficient preparation of chiral spirocyclic ethers from homoallylic alcohols Tetrahedr - ElectronicsAndBooks. Available at: [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Available at: [Link]
-
A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings - ACS Publications. Available at: [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Semantic Scholar. Available at: [Link]
-
Asymmetric synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
-
New Modes of Activation for Enantioselective Catalysis and the Synthesis of Spirocyclic Oxindoles | UCI Department of Chemistry. Available at: [Link]
-
Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds - ResearchGate. Available at: [Link]
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - CoLab.
-
Spirocyclic Motifs in Natural Products - PMC - NIH. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. Available at: [Link]
Sources
- 1. chembridge.com [chembridge.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Electrochemical synthesis of spirocyclic morpholines and tetrahydrofurans via an oxidative dearomatisation strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apeiron-synthesis.com [apeiron-synthesis.com]
- 21. drughunter.com [drughunter.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The spirocyclic scaffold, in particular, has garnered significant interest due to its conformational rigidity and three-dimensional topology, which can lead to enhanced target specificity and improved pharmacokinetic properties. Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its structural integrity is foundational to the success of subsequent synthetic steps and the biological activity of the final products.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available experimental spectrum, we present a detailed theoretical analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This approach not only offers a robust prediction of the expected spectrum but also serves as a valuable educational tool for understanding the nuances of ¹H NMR in the context of complex spirocyclic systems.
Predicted ¹H NMR Spectrum Analysis of this compound
The structure of this compound presents a fascinating case for ¹H NMR analysis due to its rigid, bicyclic nature and the presence of various electronic environments. The molecule's asymmetry dictates that protons on the same carbon atom can be diastereotopic, leading to distinct chemical shifts and complex coupling patterns.
Below is a detailed breakdown of the predicted chemical shifts (δ), multiplicities, and integration values for each proton environment. These predictions are derived from established chemical shift ranges and analysis of the electronic effects within the molecule, such as the deshielding effect of the carbonyl group and the influence of the N-Boc protecting group.[1][2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1, H-5 (axial & equatorial) | 1.50 - 1.70 | Multiplet | 4H | These protons are on the cyclohexane ring and are relatively far from the electron-withdrawing groups, placing them in the typical aliphatic region. |
| H-2, H-4 (axial & equatorial) | 3.20 - 3.50 | Multiplet | 4H | These protons are adjacent to the nitrogen atom of the Boc-protected piperidine ring. The electronegativity of the nitrogen atom causes a downfield shift. The restricted rotation due to the spirocyclic system can lead to complex splitting patterns. |
| H-6, H-8 (axial & equatorial) | 2.20 - 2.40 | Multiplet | 4H | These protons are alpha to the carbonyl group, which exerts a significant deshielding effect, shifting them downfield compared to other methylene protons on the cyclohexane ring. |
| Boc (CH₃)₃ | 1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted ¹H NMR spectrum, a comparative analysis with experimentally determined spectra of structurally similar compounds is invaluable. This comparison allows us to observe the influence of specific structural modifications on the chemical shifts of neighboring protons.
| Compound | Protons α to Nitrogen | Protons α to Carbonyl | Boc Protons (ppm) | Reference |
| This compound (Predicted) | 3.20 - 3.50 | 2.20 - 2.40 | 1.45 | N/A |
| N-(tert-Butoxycarbonyl)-4-piperidone | ~3.6 | ~2.4 | ~1.5 | [Sigma-Aldrich Catalog] |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | ~3.4 (H-2, H-4), ~2.6 (H-8, H-10) | N/A | ~1.46 | [3] |
| 3-Azaspiro[5.5]undecane | ~2.6 | N/A | N/A | [4] |
This comparison highlights several key trends. The protons alpha to the nitrogen in N-Boc protected piperidine rings typically resonate in the 3.2-3.6 ppm range. Similarly, protons alpha to a carbonyl group in a six-membered ring are consistently found around 2.2-2.4 ppm. The chemical shift of the Boc group's protons remains highly consistent at approximately 1.45 ppm. These observations lend strong support to our predicted chemical shifts for the target molecule.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a sample of this compound.
1. Sample Preparation:
-
Materials: this compound (5-10 mg), Deuterated Chloroform (CDCl₃, 0.6-0.7 mL), NMR tube (5 mm, high precision), Pasteur pipette, small vial.
-
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the compound is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1 second
-
-
Procedure:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample in the magnet.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using the specified parameters.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
Visualizing Molecular Structure and Proton Environments
To aid in the understanding of the ¹H NMR spectral assignments, a clear visualization of the molecular structure with labeled proton environments is essential.
Caption: Predicted proton environments in this compound.
Logical Workflow for Spectroscopic Analysis
The systematic approach to analyzing a novel compound like this compound is crucial for unambiguous structure determination. The following workflow illustrates the logical progression from sample preparation to final structural confirmation.
Sources
A Comparative Guide to the ¹³C NMR Assignment of 3-Boc-7-oxo-3-azaspiro[5.5]undecane
This guide provides a comprehensive framework for the unambiguous ¹³C NMR assignment of 3-Boc-7-oxo-3-azaspiro[5.5]undecane. Given the absence of published experimental data for this specific molecule, we present a robust methodology combining computational prediction, comparative analysis with structural analogs, and a multi-dimensional NMR workflow. This approach serves as a definitive protocol for researchers working with novel spirocyclic systems, ensuring structural elucidation with the highest degree of scientific integrity.
The Challenge: Assigning a Spirocyclic System
The structure of 3-Boc-7-oxo-3-azaspiro[5.5]undecane presents a unique challenge for NMR analysis. The molecule comprises a piperidine ring fused to a cyclohexanone ring through a shared quaternary spiro carbon (C5). This rigid, three-dimensional architecture leads to a complex magnetic environment where subtle differences in spatial orientation can significantly influence chemical shifts. Simple 1D ¹³C NMR is insufficient as it only reveals the number of unique carbon environments, leaving the specific assignment ambiguous, particularly for the numerous aliphatic signals.
To overcome this, a multi-faceted approach is essential. We will first establish a hypothesis using predictive methods and data from known substructures, then detail the experimental procedure to rigorously test and confirm this hypothesis.
Comparative Analysis: Predicted vs. Analog-Based Chemical Shifts
In the absence of direct literature precedents, a combination of computational prediction and data from well-characterized structural fragments provides a powerful starting point.
Computational Chemical Shift Prediction
Modern computational methods, such as those employing Density Functional Theory (DFT) or machine learning algorithms, can predict ¹³C NMR chemical shifts with remarkable accuracy.[1][2][3] These tools analyze the molecule's calculated three-dimensional structure to determine the electronic environment around each nucleus. For this guide, a predicted spectrum was generated to provide initial assignment targets.
Assignment Based on Structural Analogs
We can deconstruct the target molecule into two key fragments: an N-Boc-piperidine ring and a cyclohexanone ring. By examining the experimental data for these simpler systems, we can estimate the chemical shifts for the corresponding carbons in our spirocyclic structure.
-
N-Boc-piperidine: The carbons alpha to the nitrogen (C2, C4) are typically found in the 40-50 ppm range, while the beta carbon (C1, C5 in a simple piperidine) appears further upfield.[4][5][6][7] The Boc protecting group itself has highly characteristic signals: a quaternary carbon around 79-80 ppm and methyl carbons near 28.5 ppm.[4][5]
-
Cyclohexanone: The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (>200 ppm). The carbons alpha to the carbonyl (C6, C8) are found around 40-45 ppm, with the beta (C9, C11) and gamma (C10) carbons appearing progressively upfield.[8][9][10][11]
Predicted and Comparative Data Summary
The following table integrates the computationally predicted values with the expected ranges derived from structural analogs. This forms our primary hypothesis for the experimental assignment.
| Carbon Atom | Predicted δ (ppm) | Expected Range (ppm) & Justification | Multiplicity |
| C7 (C=O) | 209.5 | 205 - 215 (Ketone Carbonyl) | C |
| Boc C=O | 154.8 | 154 - 156 (Carbamate Carbonyl) | C |
| Boc C(CH₃)₃ | 79.8 | 79 - 81 (Boc Quaternary Carbon) | C |
| C2, C4 | 43.5 | 40 - 50 (Piperidine, α to N) | CH₂ |
| C6, C8 | 41.8 | 40 - 45 (Cyclohexanone, α to C=O) | CH₂ |
| C5 | 36.5 | 35 - 45 (Spiro Quaternary Carbon) | C |
| C1, C11 | 34.1 | 30 - 40 (Piperidine/Cyclohexanone, β to heteroatom/C=O) | CH₂ |
| Boc CH₃ | 28.4 | 28 - 29 (Boc Methyl Carbons) | CH₃ |
| C10 | 27.2 | 25 - 30 (Cyclohexanone, γ to C=O) | CH₂ |
| C9 | 21.1 | 20 - 25 (Cyclohexanone, β to C=O) | CH₂ |
Table 1: Comparison of predicted ¹³C NMR chemical shifts and expected ranges based on structural analogs.
Experimental Workflow for Unambiguous Assignment
The following protocol outlines a logical, self-validating sequence of NMR experiments designed to provide a complete and confident ¹³C NMR assignment.[12]
Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of 3-Boc-7-oxo-3-azaspiro[5.5]undecane in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.
-
1D ¹³C{¹H} NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. This provides the chemical shift for every unique carbon atom and confirms the number of distinct carbon environments.
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum. This experiment is crucial for differentiating carbon types based on the number of attached protons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
2D gHSQC Acquisition: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum. This is a proton-detected experiment that is more sensitive than carbon-detected experiments.[13][14] It generates a 2D map correlating each carbon atom with its directly attached proton(s) via their one-bond coupling. A multiplicity-edited HSQC can be used to obtain DEPT-like information in the same experiment.[12]
-
2D gHMBC Acquisition: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This experiment detects correlations between carbons and protons that are two or three bonds apart (and sometimes four in conjugated systems).[12] This is the key experiment for establishing the connectivity of the carbon skeleton and for assigning quaternary carbons, which have no directly attached protons.
Rationale of Experimental Choices
This sequence is designed for maximum information with high confidence. The 1D ¹³C experiment provides the foundational chemical shifts. The DEPT-135 experiment sorts these shifts by carbon type, significantly reducing ambiguity. The gHSQC experiment then definitively links the carbon framework to the proton framework, leveraging the typically better-resolved ¹H spectrum for assignment. Finally, the gHMBC provides the long-range connectivity information that pieces the entire puzzle together, confirming the spirocyclic structure and the relative positions of all atoms.
A Guide to Data Interpretation and Final Assignment
With the spectra acquired, the final assignment is achieved by logically integrating the information from each experiment.
Step-by-Step Interpretation Logic
-
Identify Key Quaternary Carbons (C, C=O):
-
Locate the three signals absent from the DEPT-135 spectrum.
-
Assign the most downfield signal (~210 ppm) to the ketone carbonyl C7 .
-
Assign the signal at ~155 ppm to the Boc carbonyl.
-
Assign the signal at ~80 ppm to the quaternary Boc carbon.
-
The remaining non-observed signal (~35-45 ppm) is the spiro carbon, C5 .
-
-
Classify Protonated Carbons (CH₂, CH₃):
-
Use the DEPT-135 spectrum to categorize all remaining signals.
-
The single positive signal (not already assigned to the Boc group) will be the CH₃ groups of the Boc moiety.
-
All negative signals correspond to CH₂ groups.
-
-
Correlate C-H via gHSQC:
-
Use the gHSQC spectrum to draw a direct line from each proton signal on the F2 axis to its attached carbon on the F1 axis. This creates unambiguous C-H pairs. For example, the protons alpha to the nitrogen can be used to identify their corresponding carbons, C2 and C4.
-
-
Assemble the Skeleton with gHMBC:
-
This is the final and most critical step. Look for key long-range correlations (²JCH, ³JCH) to confirm connectivity and assign the remaining ambiguous signals.
-
To Confirm C5 (Spiro): Look for cross-peaks between the protons on C2/C4 and C6/C8 to the quaternary signal of C5.
-
To Confirm C7 (Ketone): Look for cross-peaks from the protons on C6 and C8 to the carbonyl signal at ~210 ppm.
-
To Differentiate Piperidine Carbons: Protons on C2 should show an HMBC correlation to C4 (and vice-versa) across the nitrogen, and both should correlate to the spiro carbon C5.
-
To Differentiate Cyclohexanone Carbons: Protons on C6 should show correlations to C7, C5, and C11. Protons on C8 should correlate to C7, C5, and C9. This allows for the complete assignment of the cyclohexanone ring.
-
By following this comprehensive guide, researchers can confidently achieve a complete and accurate ¹³C NMR assignment for 3-Boc-7-oxo-3-azaspiro[5.5]undecane, a methodology that is broadly applicable to other complex small molecules.
References
-
CASPRE - ¹³C NMR Predictor . (n.d.). The Metabolomics Innovation Centre. Retrieved January 6, 2026, from [Link]
-
Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
NMR Prediction . (n.d.). ACD/Labs. Retrieved January 6, 2026, from [Link]
-
NMR Predictor . (n.d.). ChemAxon. Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts . (2021, October 20). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]
-
Decatur, J. (2020, September 16). HSQC and HMBC for Topspin . Mount Holyoke College. Retrieved January 6, 2026, from [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer . (n.d.). University of Missouri-St. Louis. Retrieved January 6, 2026, from [Link]
-
Common 2D (COSY, HSQC, HMBC) . (n.d.). SDSU NMR Facility. Retrieved January 6, 2026, from [Link]
-
Predict 13C carbon NMR spectra . (n.d.). NMRDB.org. Retrieved January 6, 2026, from [Link]
-
Macmillan Group Supplementary Information . (n.d.). Princeton University. Retrieved January 6, 2026, from [Link]
-
2D HMQC and HSQC (VnmrJ ChemPack) . (n.d.). Indiana University NMR Facility. Retrieved January 6, 2026, from [Link]
-
Simulate and predict NMR spectra . (n.d.). NMRDB.org. Retrieved January 6, 2026, from [Link]
-
2D Experiments . (n.d.). Bergische Universität Wuppertal. Retrieved January 6, 2026, from [Link]
-
Cyclohexanone at BMRB . (n.d.). Biological Magnetic Resonance Bank. Retrieved January 6, 2026, from [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . (2018). Molecules, 23(11), 2829. MDPI. Retrieved January 6, 2026, from [Link]
-
Hirsch, J. A., & Havinga, E. (1976). The 1-Hetera-4-cyclohexanone System. Proton and Carbon-13 Magnetic Resonance, Transannular Effects, and Conformational Analysis . The Journal of Organic Chemistry, 41(3), 455-462. ACS Publications. Retrieved January 6, 2026, from [Link]
-
2-Piperidine carboxylic acid N-BOC,TMS - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. Simulate and predict NMR spectra [nmrdb.org]
A Comparative Guide to the Mass Spectrometry of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Introduction
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a heterocyclic compound featuring a spirocyclic core, a ketone functional group, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Accurate analytical characterization is paramount for ensuring structural integrity, purity, and for elucidating metabolic pathways in drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.
This guide provides an in-depth comparison of the mass spectrometric behavior of this compound under two common ionization techniques: Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI), used with Gas Chromatography (GC-MS). We will explore the expected fragmentation pathways, supported by established principles of mass spectrometry, and present detailed experimental protocols for researchers in the field.
Analysis via Electrospray Ionization (LC-MS/ESI)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or non-volatile compounds.[1][2] For this compound (Molecular Formula: C15H25NO3, Monoisotopic Mass: 267.1834 Da), we primarily expect to observe protonated molecules and other adducts in the positive ion mode.[3]
Expected Molecular Ions:
Under typical ESI conditions, the molecule will readily form several adducts. The most common ions observed are:
-
[M+H]⁺: The protonated molecule, expected at m/z 268.1907.
-
[M+Na]⁺: A sodium adduct, often seen as a contaminant, at m/z 280.1726.
-
[M+K]⁺: A potassium adduct, at m/z 296.1465.
-
[M+NH₄]⁺: An ammonium adduct, particularly if ammonium salts are used in the mobile phase, at m/z 285.2172.
Key Fragmentation Pathways (ESI-MS/MS):
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 268.2) is used to elicit structural information. The Boc protecting group is notoriously labile and directs the primary fragmentation pathways.[4]
-
Loss of Isobutylene: The most characteristic fragmentation of a Boc-protected amine involves the loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring transition state, resulting in an unstable carbamic acid intermediate which may be observed.[5][6]
-
[M+H]⁺ → [M+H - 56]⁺ at m/z 212.1
-
-
Loss of the Boc Group: Following the loss of isobutylene, the carbamic acid intermediate readily loses carbon dioxide (CO₂, 44 Da) to yield the fully deprotected amine. This results in a combined loss of 100 Da.[4]
-
[M+H - 56]⁺ → [M+H - 100]⁺ at m/z 168.1
-
-
Formation of tert-Butyl Cation: Direct cleavage of the C-O bond can produce the highly stable tert-butyl cation.
-
[M+H]⁺ → [C₄H₉]⁺ at m/z 57.1
-
The spirocyclic ketone core is relatively stable under soft ESI conditions, and its fragmentation is less prominent compared to the loss of the Boc group.
Caption: Predicted EI-MS fragmentation pathways from the molecular ion.
Comparison of Techniques and Data Summary
| Feature | LC-MS / ESI | GC-MS / EI |
| Ionization Type | Soft Ionization [1] | Hard Ionization [7] |
| Sample State | Solution Phase | Gas Phase |
| Molecular Ion | Abundant [M+H]⁺ (m/z 268.2) | Weak or absent [M]⁺• (m/z 267.2) |
| Key Fragments | m/z 212.1 ([M+H-56]⁺) m/z 168.1 ([M+H-100]⁺) m/z 57.1 ([C₄H₉]⁺) | m/z 211.1 ([M-56]⁺•) m/z 210.1 ([M-57]⁺) m/z 57.1 ([C₄H₉]⁺, often base peak) |
| Structural Info | From MS/MS of parent ion | From reproducible fragmentation pattern |
| Primary Use Case | Molecular weight confirmation, quantification, analysis of complex mixtures | Structural elucidation, library matching, purity assessment |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
Experimental Protocols
Protocol 1: LC-MS/ESI Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL with 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (MS1): m/z 50-500.
-
MS/MS: Isolate the precursor ion at m/z 268.2 and apply collision energy (e.g., 10-30 eV) to generate a product ion spectrum.
-
Protocol 2: GC-MS/EI Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The compound's volatility should be confirmed; derivatization may be necessary if it is not sufficiently volatile.
-
Instrumentation:
-
GC System: Gas chromatograph with a suitable capillary column.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
-
Mass Spectrometer Settings (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. [7] * Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-500.
-
Conclusion
The mass spectrometric analysis of this compound provides distinct and complementary information depending on the ionization method used. LC-MS with ESI is the method of choice for robust molecular weight determination and for analyzing the compound in complex biological matrices, with fragmentation dominated by predictable losses from the Boc protecting group. In contrast, GC-MS with EI offers a detailed, reproducible fragmentation fingerprint that is invaluable for unambiguous structural confirmation, provided the analyte has sufficient volatility and thermal stability. The choice between these techniques should be guided by the specific analytical question, whether it is quantification, metabolite identification, or initial structural verification.
References
- Dole, M., et al. (1968). Journal of Chemical Physics. Molecular Beams of Macroions.
- Jackson, A. T., et al. (2000). Journal of the American Society for Mass Spectrometry. The Mechanism of the Loss of Isobutene and Carbon Dioxide from Protonated N-tert-Butoxycarbonyl (Boc) Protected Amino Acids and Peptides.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
- Kruve, A., et al. (2014). Journal of The American Society for Mass Spectrometry. Sodiation and Lithiation of Common LC-MS Solvents and Additives in ESI.
- Weringa, W. D. (1971). Organic Mass Spectrometry. The mass spectra of spiro-alkanones with five- and six-membered rings.
- Glish, G. L., & Vachet, R. W. (2003). Nature Reviews Drug Discovery. The basics of mass spectrometry in the twenty-first century.
-
NIST. (n.d.). NIST Chemistry WebBook. tert-Butyl carbamate. Retrieved from [Link]
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). Applied Spectroscopy. The Mass Spectra of Cyclic Ketones.
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Sridhar, M., et al. (2008). Rapid Communications in Mass Spectrometry. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]
- Fenn, J. B., et al. (1989). Science. Electrospray ionization for mass spectrometry of large biomolecules.
-
Abeywickrama, C. (2021). ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
- Yamashita, M., & Fenn, J. B. (1984). The Journal of Physical Chemistry. Electrospray ion source. Another variation on the free-jet theme.
- Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Clinical Biochemistry Review. Electrospray ionisation mass spectrometry: principles and clinical applications.
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Introduction: The Structural Imperative of Spirocyclic Scaffolds in Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of 3-Azaspiro[5.5]undecane Derivatives
The 3-azaspiro[5.5]undecane framework represents a class of spirocyclic compounds of escalating interest in medicinal chemistry. These molecules, characterized by two six-membered rings sharing a single carbon atom, offer a rigid, three-dimensional architecture that is highly attractive for drug design.[1][2] This sp³-rich core can improve drug-like properties by enabling precise spatial orientation of substituents to interact with biological targets, thereby optimizing potency, selectivity, and pharmacokinetic profiles.[3] Given that the therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, unambiguous determination of their atomic arrangement is not merely beneficial—it is critical.
This guide provides a comprehensive comparison of X-ray crystallography against other analytical techniques for the structural elucidation of 3-azaspiro[5.5]undecane derivatives. As Senior Application Scientists, our focus is on the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.
The Definitive Answer: Why Single-Crystal X-ray Diffraction is Paramount
While various spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver a complete and unambiguous three-dimensional map of a molecule.[4][5] This technique measures the diffraction pattern of X-rays passing through a single, highly ordered crystal.[4] By analyzing this pattern, we can determine the precise coordinates of every atom in the molecule, revealing definitive information on:
-
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
-
Absolute Configuration: The absolute stereochemistry at the spirocenter and any other chiral centers.
-
Conformational Analysis: The exact conformation of the cyclohexane and piperidine rings.
-
Intermolecular Interactions: How molecules pack together in the solid state, revealing hydrogen bonds and other non-covalent interactions that can be crucial for understanding physical properties and biological interactions.[6]
For spirocyclic systems like 3-azaspiro[5.5]undecane, where subtle conformational changes can drastically alter biological activity, the precision offered by SCXRD is indispensable.[7]
Experimental Workflow: From Synthesis to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution. Each stage is critical for the success of the next, forming a self-validating chain of experimental protocols.
Caption: High-level workflow for the structural elucidation of 3-azaspiro[5.5]undecane derivatives via X-ray crystallography.
Part 1: Synthesis and Purity
The synthesis of 3-azaspiro[5.5]undecane derivatives often involves multi-step reactions, such as Robinson annulation, to construct the spirocyclic core.[8] It is an absolute prerequisite that the compound be purified to the highest possible degree before attempting crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Part 2: The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly assemble into a highly ordered, three-dimensional lattice.[9] For 3-azaspiro[5.5]undecane derivatives, which are typically stable, organic-soluble small molecules, several methods are effective. The choice of solvent is paramount; an ideal solvent (or solvent system) is one in which the compound is sparingly soluble.[9][10]
Comparison of Common Crystallization Techniques
| Technique | Principle | Advantages | Causality & Considerations |
| Slow Evaporation | The solvent slowly evaporates from a near-saturated solution, increasing the compound concentration beyond its solubility limit to induce crystallization.[11] | Simple to set up. | Best for moderately volatile solvents. Evaporation rate must be slow and controlled to prevent the formation of many small, poorly-formed crystals. |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[12] | Excellent for small quantities (mg scale), highly controllable.[11] | The slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers the compound's solubility, promoting slow and ordered crystal growth.[12] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[12] | Can produce high-quality crystals at the solvent interface. | Crystallization occurs as the anti-solvent slowly diffuses into the solution layer. The quality of the interface and the rate of diffusion are critical.[12] |
Part 3: Data Collection, Solution, and Refinement
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer. The instrument bombards the crystal with a focused beam of X-rays and records the positions and intensities of the diffracted beams.[4] This dataset is then processed to solve the phase problem and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, highly precise atomic model.[13] The final structure is typically deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[14][15]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While SCXRD provides the definitive structure, it is crucial to understand how its capabilities compare to other common analytical methods used in chemical research.
| Technique | Information Provided | Advantages | Limitations for 3-Azaspiro[5.5]undecanes |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, packing.[5][6] | Unambiguous, highly precise, gold-standard for structural determination.[4] | Requires a single, diffraction-quality crystal; provides solid-state structure which may differ from solution. |
| ¹H & ¹³C NMR | Connectivity, chemical environment of atoms, relative stereochemistry (via NOE, etc.).[1] | Provides data on solution-state structure and dynamics; non-destructive. | Can be ambiguous for complex stereochemistry; conformational analysis is indirect and model-dependent. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS), fragmentation patterns.[3][1] | Highly sensitive, requires very little sample. | Provides no information on 3D structure, stereochemistry, or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H).[1] | Fast, simple, good for confirming functional groups. | Provides very limited information on the overall molecular skeleton and no stereochemical data. |
The synergy of these techniques is powerful. NMR and MS are essential for confirming the identity and purity of the bulk sample before crystallization, while IR can confirm the presence of key functional groups.[1] However, only X-ray crystallography can reveal the precise three-dimensional arrangement that governs the molecule's function.
Structural Insights: A Hypothetical Case Study
Consider two derivatives of 3-azaspiro[5.5]undecane whose structures have been determined by SCXRD. The crystallographic data allows for a direct and quantitative comparison.
Table of Comparative Crystallographic Data
| Parameter | Derivative A (N-H) | Derivative B (N-Benzyl) | Significance in Drug Design |
| Spiro C-N Bond Length | 1.475 Å | 1.482 Å | Subtle electronic effects of substituents can be quantified. |
| Spiro C-C Bond Length | 1.540 Å | 1.541 Å | Confirms the integrity of the core scaffold. |
| Piperidine Ring Conf. | Chair | Chair | Confirms the lowest energy conformation in the solid state. |
| Intermolecular H-Bond | N-H···O=C (2.85 Å) | None | Derivative A acts as a hydrogen bond donor, influencing solubility and potential receptor interactions. Derivative B lacks this ability. |
This level of detailed, quantitative comparison is impossible to achieve with other techniques and is fundamental for building robust structure-activity relationships (SAR).
Caption: Diagram of an intermolecular hydrogen bond observed in the crystal packing of a 3-azaspiro[5.5]undecane derivative.
Experimental Protocols
Protocol 1: Crystallization by Vapor Diffusion
This protocol is a reliable starting point for obtaining high-quality crystals from milligram quantities of a purified 3-azaspiro[5.5]undecane derivative.
-
Preparation: Dissolve 2-5 mg of the purified compound in 0.5 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol) in a small, narrow vial (e.g., a 2 mL glass vial). The solvent should be one in which the compound is readily soluble.
-
Setup: Place this inner vial into a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Carefully add 2-3 mL of a volatile anti-solvent to the outer vessel. The anti-solvent must be one in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether). Ensure the anti-solvent level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer vessel tightly with a cap or parafilm. Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Check for crystal growth over several days to a week. High-quality crystals should appear as clear, well-defined polyhedra.
Protocol 2: Data Quality Assessment
A self-validating system is essential. Before proceeding to a full data collection, it is critical to assess the quality of the crystal.
-
Mounting: Carefully mount a selected crystal onto the goniometer head of the diffractometer.
-
Initial Screening: Collect a few initial diffraction frames (e.g., 10-20 frames).
-
Unit Cell Determination: Use the diffractometer software to determine the unit cell parameters and Bravais lattice from the initial frames.
-
Quality Check: Analyze the diffraction spots. They should be sharp, single, and well-defined. Diffuse, split, or multiple spots indicate poor crystal quality (e.g., twinning, disorder, or polycrystallinity), and another crystal should be selected. A successful unit cell determination from sharp spots validates the crystal's suitability for full data collection.
Conclusion
For researchers and drug development professionals working with 3-azaspiro[5.5]undecane derivatives, X-ray crystallography is not just another analytical tool; it is the definitive method for structural elucidation. It provides an unparalleled level of detail, revealing the precise three-dimensional architecture, stereochemistry, and intermolecular interactions that govern a molecule's physicochemical properties and biological function. While techniques like NMR and MS are indispensable for routine characterization and purity assessment, the empirical and unambiguous data from a single-crystal structure analysis provides the authoritative foundation required for rational drug design, intellectual property protection, and advancing novel spirocyclic compounds toward clinical application.
References
-
A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs . (2017). MDPI. [Link]
-
Small Molecule Diffraction . Diamond Light Source. [Link]
-
Small molecule crystallography . Excillum. [Link]
-
Small Molecule Applications of X-Ray Diffraction | Request PDF . ResearchGate. [Link]
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization . PubMed Central. [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity . PubMed Central. [Link]
-
SOP: CRYSTALLIZATION . University of Florida. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements . International Scientific Organization. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3 . ChemistryViews. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno . ePrints Soton. [Link]
-
Synthesis of novel 3-heterospiro[5.5]undecanes . Semantic Scholar. [Link]
-
New insights and innovation from a million crystal structures in the Cambridge Structural Database . Semantic Scholar. [Link]
-
The Cambridge Structural Database in Retrospect and Prospect . Wiley Online Library. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor . MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. iscientific.org [iscientific.org]
- 11. unifr.ch [unifr.ch]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. iric.imet-db.ru [iric.imet-db.ru]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Apixaban (CAS 885272-40-0)
Introduction: The Analytical Imperative for Apixaban Purity
Apixaban (CAS 885272-40-0) is a potent, direct factor Xa inhibitor, pivotal in the prevention and treatment of thromboembolic events. As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for drug safety and efficacy. The presence of process-related impurities or degradation products can have significant clinical implications. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the gold standard for quantifying Apixaban and profiling its impurities.
This guide provides an in-depth comparison of two distinct Reverse-Phase HPLC (RP-HPLC) methodologies for the purity assessment of Apixaban. We will move beyond rote protocols to explore the scientific rationale behind the selection of chromatographic parameters. Our focus is on establishing a robust, self-validating analytical system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
The Chromatographic Rationale: Why Reverse-Phase HPLC for Apixaban?
Apixaban is a moderately polar molecule, making it an ideal candidate for RP-HPLC. In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar. The separation mechanism is governed by the hydrophobic interactions between the analyte and the C18-bonded silica particles.
The choice of a mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile, is critical. The buffer controls the pH, which in turn dictates the ionization state of the analyte and any impurities, profoundly affecting their retention and peak shape. Acetonitrile, the organic modifier, is varied to control the elution strength of the mobile phase. By carefully manipulating these conditions, we can achieve differential partitioning of Apixaban and its related substances between the stationary and mobile phases, resulting in a high-resolution separation.
Methodology Comparison: The Workhorse vs. The High-Performer
We will compare two robust methods: a conventional approach using a standard fully porous particle (FPP) column, and a high-efficiency method employing a modern core-shell particle column.
Method A: The Conventional C18 Workhorse
This method represents a classic, widely adopted approach for pharmaceutical analysis. It utilizes a standard C18 column with fully porous silica particles. These columns are known for their high loading capacity and proven reliability. The isocratic mobile phase, a simple mixture of phosphate buffer and acetonitrile, provides stable and reproducible results, making it ideal for routine quality control environments.[3]
Method B: High-Efficiency Core-Shell Technology
This method leverages a core-shell (also known as superficially porous particle or SPP) column. These particles consist of a solid, impermeable core surrounded by a thin, porous layer of silica.[4] This morphology significantly reduces the diffusion path for analytes, leading to much higher column efficiency compared to FPP columns of the same dimension. The primary benefits are sharper peaks, better resolution, and substantially faster analysis times, often with lower backpressure.[4] This makes the method particularly suitable for high-throughput analysis and for resolving closely eluting impurities.
Experimental Protocols
The following protocols are detailed to be self-validating by incorporating system suitability tests (SST) as mandated by pharmacopeial standards.[5][6] An analytical run is only considered valid if all SST criteria are met.
System Suitability Testing (SST)
Before sample analysis, a system suitability solution (containing Apixaban and known impurities) is injected in replicate (typically n=5 or 6). The following parameters must be within acceptable limits as per USP guidelines.[6]
-
Tailing Factor (T): Should be ≤ 2.0 for the Apixaban peak.
-
Resolution (R): Must be ≥ 2.0 between the Apixaban peak and the closest eluting impurity.
-
Precision (%RSD): The relative standard deviation of the peak area for replicate injections of Apixaban should be ≤ 2.0%.
Protocol for Method A (Conventional C18)
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Apixaban Reference Standard (RS) and sample
-
-
Chromatographic Conditions:
-
Column: Fully Porous C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of Phosphate Buffer and Acetonitrile. The buffer is prepared by dissolving 2.87 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH to 4.0 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 278 nm.[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution (20 µg/mL): Accurately weigh about 10 mg of Apixaban RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with diluent.
-
Test Solution (20 µg/mL): Prepare a solution of the Apixaban sample at the same concentration as the Standard Solution using the diluent.
-
Protocol for Method B (High-Efficiency Core-Shell)
-
Instrumentation: HPLC or UHPLC system with a PDA detector.
-
Reagents and Materials:
-
Acetonitrile (Gradient grade)
-
Ammonium Dihydrogen Orthophosphate (AR grade)
-
Water (HPLC grade)
-
Apixaban RS and sample
-
-
Chromatographic Conditions:
-
Column: Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm particle size.[4]
-
Mobile Phase A: Phosphate Buffer.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program: A gradient elution is employed for superior separation of multiple impurities.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile and Water mixture.
-
Standard and Test Solutions: Prepared similarly to Method A, ensuring the final concentration is appropriate for the method's sensitivity. Spiking with known impurities is necessary for validation and routine SST.[4]
-
Performance Comparison and Data Summary
The choice between a conventional and a high-efficiency method often involves a trade-off between speed, resolution, and upfront cost. The data below, synthesized from published studies, highlights these differences.[3][4]
| Performance Parameter | Method A (Conventional C18) | Method B (High-Efficiency Core-Shell) | Rationale & Advantage |
| Retention Time (Apixaban) | ~6.0 min[3] | ~15-20 min (within a longer gradient for impurity profiling) | Method A is faster for simple assay, but Method B provides a comprehensive impurity profile. |
| Total Run Time | ~8 min[3] | ~40 min[4] | Method A offers higher throughput for QC assay. Method B is a stability-indicating method. |
| Resolution (Apixaban/Impurities) | Good | Excellent | Core-shell particles provide superior efficiency, leading to sharper peaks and better separation of closely related compounds.[4] |
| Tailing Factor (Apixaban) | < 1.5 | < 1.3 | Both methods produce excellent peak symmetry, well within the USP limit of ≤ 2.0. |
| Theoretical Plates | Good | Very High | Higher plate count in Method B indicates superior column efficiency and separating power. |
| Solvent Consumption (per run) | ~8 mL | ~48 mL | The isocratic Method A is more economical for simple purity checks. |
Workflow Visualization
The following diagram illustrates the logical workflow for performing an HPLC purity analysis, from initial setup to the final report, ensuring a systematic and compliant process.
Caption: HPLC Purity Analysis Workflow.
Conclusion and Recommendations
Both the conventional and high-efficiency core-shell HPLC methods are valid and robust for the purity assessment of Apixaban, provided they are properly validated according to ICH Q2(R1) guidelines.[1][2]
-
Method A (Conventional C18) is highly recommended for routine quality control testing where the primary goal is to assay the main component and quantify a limited number of known impurities. Its shorter run time for a simple isocratic separation and lower solvent consumption make it a cost-effective and efficient choice for this purpose.
-
Method B (High-Efficiency Core-Shell) is the superior choice for stability studies, impurity profiling, and method development . Its enhanced resolving power is critical for separating potential degradation products and unknown impurities that might not be resolved by conventional columns.[4] The investment in core-shell technology is justified when a comprehensive understanding of the API's purity profile is essential.
Ultimately, the selection of the method should be aligned with its intended purpose. For drug development professionals, having access to both methodologies provides the versatility needed to address the analytical challenges across the entire lifecycle of the drug product, from development to final release.
References
-
Landge, S., Jadhav, S., Dahale, S., Solanki, P., & Bembalkar, S. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 6, 835-854. [Link]
-
Yadav, A. K., & Angala, P. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS. NeuroQuantology, 20(10), 75–82. [Link]
-
Reddy, B. P., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 158-166. [Link]
-
Haque, A., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF APIXABAN USING RP-HPLC METHOD AND ITS STRESS STABILITY STUDIES. International Journal of Current Pharmaceutical & Clinical Research, 8(3), 1-11. [Link]
-
Öztürk, E. A., & Özdemir, D. (2023). A green HPLC method for the determination of apixaban in pharmaceutical products: Development and validation. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 741-752. [Link]
-
PubChem. Apixaban. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
PubChem. Formaldehyde. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]
-
PubChem. Propane. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MZ-Analysentechnik GmbH. HPLC USP-Methods - Monographs. [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. (2025). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of Spirocyclic Ketone Intermediates
For the modern medicinal chemist, spirocyclic scaffolds are a treasure trove of structural diversity and novelty. Their rigid, three-dimensional architecture offers a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property. At the heart of many spirocyclic syntheses lies the spirocyclic ketone, a critical intermediate that dictates the stereochemical and functional outcome of subsequent transformations. The unambiguous identification of these intermediates is not merely a procedural step; it is the bedrock upon which a successful drug development campaign is built.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize spirocyclic ketone intermediates. Moving beyond a simple recitation of methods, we will explore the underlying principles that make each technique uniquely suited for interrogating specific structural features of these fascinating molecules. The focus here is on an integrated, logic-driven approach, ensuring that every piece of data contributes to a self-validating structural hypothesis.
Comparative Analysis of Spectroscopic Techniques
The challenge in identifying spirocyclic ketones lies in their compact and often sterically hindered nature. A multi-pronged analytical approach is therefore not just recommended, but essential. We will compare Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, highlighting their synergistic roles.
Infrared (IR) Spectroscopy: The Rapid Carbonyl Check
IR spectroscopy serves as the first-line, rapid diagnostic tool. Its primary utility is the unequivocal confirmation of the carbonyl (C=O) functional group. For a spirocyclic ketone, the position of the C=O stretching vibration provides the first clues about the ring systems involved.
Expertise & Experience: The C=O stretch in a standard acyclic or six-membered cyclic ketone appears around 1715 cm⁻¹[1][2][3]. However, ring strain is a dominant factor in spirocycles. As the ring size decreases, the bond angle compression forces more s-character into the C=O bond, resulting in a stronger bond and a shift to a higher wavenumber (a "blue shift"). This phenomenon is a powerful diagnostic indicator.[4][5]
Data Presentation: Effect of Ring Strain on C=O Stretching Frequency
| Ketone Type | Ring Size | Approximate C=O Stretch (cm⁻¹) | Causality |
| Acyclic Ketone | N/A | 1715 | Baseline, minimal strain |
| Cyclohexanone | 6-membered | 1715 | Similar to acyclic, chair conformation minimizes strain[5] |
| Cyclopentanone | 5-membered | ~1750 | Significant angle strain increases C=O bond strength[5] |
| Cyclobutanone | 4-membered | ~1785 | High ring strain leads to a pronounced blue shift[5] |
| Conjugated Ketone | (e.g., α,β-unsaturated) | 1685–1690 | Resonance delocalization weakens the C=O bond, causing a red shift[2][5] |
Trustworthiness: The absence of a strong absorption band in the 1700-1800 cm⁻¹ region can definitively rule out the presence of a spirocyclic ketone intermediate, saving valuable time and resources.[6] Conversely, observing a band at ~1750 cm⁻¹ is strong evidence for a five-membered ring being part of the spirocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While IR confirms the "what" (the carbonyl), NMR spectroscopy reveals the "where" and "how"—the complete atomic connectivity and stereochemistry. It is the most powerful tool for the unambiguous structural elucidation of novel spirocyclic compounds.
¹³C NMR Spectroscopy: This is often the most informative experiment. Key signals to look for include:
-
Carbonyl Carbon (C=O): This signal is unmistakable, appearing far downfield in the 190-220 ppm region due to the extreme deshielding by the electronegative oxygen atom.[6][7]
-
Spiro Carbon: The quaternary spiro carbon, a defining feature of the molecule, typically has a characteristic chemical shift that can be diagnostic of the ring sizes and substituents.[6][8]
-
Alpha-Carbons (α-C): The carbons adjacent to the carbonyl are also deshielded and appear at a lower field than other aliphatic carbons.[6]
¹H NMR Spectroscopy: The proton spectrum provides detailed information on the electronic environment and spatial relationships of protons.
-
Alpha-Protons (α-H): These protons are deshielded by the anisotropy of the carbonyl group and typically resonate in the 2.0-2.7 ppm range.[7][9]
-
Complex Splitting Patterns: The rigid conformational nature of spirocycles often leads to complex and well-resolved splitting patterns. Diastereotopic protons are common, and their coupling constants can be used to deduce stereochemical relationships.
Data Presentation: Typical NMR Chemical Shifts for Spirocyclic Ketones
| Nucleus | Structural Position | Typical Chemical Shift (δ, ppm) | Rationale |
| ¹³C | Carbonyl (C=O) | 200 - 220 | Strong deshielding by oxygen atom[6] |
| ¹³C | Spiro (Quaternary C) | 40 - 70 | Dependent on substitution and ring size[8] |
| ¹³C | Alpha (CH₂/CH) | 30 - 50 | Deshielded relative to other sp³ carbons |
| ¹H | Alpha (α-H) | 2.0 - 2.7 | Anisotropic effect of the C=O group[7][10] |
| ¹H | Other Aliphatic | 1.2 - 2.0 | Standard range for saturated systems[9] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the crucial molecular weight of the intermediate and offers structural insights through its characteristic fragmentation patterns.
Expertise & Experience: The fragmentation behavior of spiro ketones is notably different from that of simple acyclic or monocyclic ketones.[11] While acyclic ketones often undergo a characteristic McLafferty rearrangement, this pathway is less common in rigid spirocyclic systems.[5][11][12] Instead, fragmentation is often initiated by cleavage of the bonds adjacent to the spiro center.
Key Fragmentation Pathways for Spiro Ketones:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon is a common pathway, yielding a resonance-stabilized acylium ion.[5]
-
Ring Fragmentation: A key characteristic of spiro ketones is the fragmentation of one of the rings. The preferred pathway—loss of the ketone-containing ring versus the non-ketone ring—can be diagnostic of the relative ring stabilities.[11][13] This is a critical distinction from simple cyclohexanone, where the base peak often arises from a different mechanism.[11]
Trustworthiness: A high-resolution mass spectrometry (HRMS) experiment provides an exact mass, which can be used to determine the elemental composition. This is a self-validating system; if the exact mass does not match the proposed molecular formula, the structural hypothesis is incorrect.
UV-Vis Spectroscopy: A Tool for Conjugated Systems
UV-Vis spectroscopy is less universally applicable than IR or NMR but becomes highly valuable when the spirocyclic ketone contains a conjugated system (e.g., an α,β-unsaturated enone).
-
n→π* Transition: This is a weak, longer-wavelength absorption (λ_max ≈ 270-300 nm) arising from the promotion of a non-bonding electron (from the oxygen lone pair) to the antibonding π* orbital of the carbonyl.[14][15] Its presence is a good indicator of an isolated carbonyl group.
-
π→π* Transition: This is a strong, shorter-wavelength absorption (λ_max < 250 nm for simple ketones) corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[14][16] In conjugated systems, the λ_max for this transition shifts to a longer, more easily observable wavelength and its intensity increases significantly.[14][15]
Integrated Spectroscopic Workflow
A logical, tiered approach ensures efficient and accurate characterization. The following workflow minimizes instrument time and maximizes data quality.
Caption: Integrated workflow for spirocyclic ketone identification.
Experimental Protocols
Authoritative and reproducible data begins with meticulous sample preparation and standardized acquisition parameters.
Protocol 1: FT-IR Sample Preparation and Analysis
-
Sample Preparation:
-
Neat (Liquid): Place one drop of the purified liquid intermediate between two NaCl or KBr plates. Gently press the plates together to form a thin film.
-
Solid (Thin Film/ATR): If using a Diamond ATR accessory, place a small amount of the solid sample directly on the crystal. Apply pressure to ensure good contact. Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., CH₂Cl₂), spot onto a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty spectrometer.
-
Place the sample in the beam path.
-
Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the data by subtracting the background and performing baseline correction.
-
-
Self-Validation: The presence of a sharp, intense peak between 1700-1800 cm⁻¹ validates the presence of a carbonyl. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) can confirm the removal of any alcohol starting materials.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified intermediate into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have peaks that will obscure important regions of the spectrum.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the instrument for the specific sample.
-
Acquire the spectrum using a standard pulse program. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Collect 8 to 16 scans for a standard concentration.
-
-
Data Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (~0-220 ppm).
-
-
Self-Validation: Integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The presence of the C=O peak in the ¹³C spectrum provides cross-validation with IR data.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source.
-
-
Data Acquisition (e.g., ESI-TOF):
-
Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Infuse the sample directly or via an LC system.
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight.
-
Use an internal calibrant to ensure high mass accuracy.
-
-
Self-Validation: The measured mass should be within 5 ppm of the calculated theoretical mass for the proposed elemental composition. This provides extremely high confidence in the molecular formula.
Conclusion
The structural characterization of spirocyclic ketone intermediates is a critical task that demands a rigorous and integrated analytical strategy. IR spectroscopy offers a rapid and indispensable check for the key carbonyl functionality, with the frequency providing initial clues about ring strain. Mass spectrometry delivers the non-negotiable molecular formula and unique fragmentation patterns that differ from simpler ketones. Finally, NMR spectroscopy provides the definitive, high-resolution structural map, revealing the complete connectivity and stereochemistry of the molecule. By leveraging the strengths of each technique in a logical workflow, researchers can confidently and efficiently validate these vital intermediates, paving the way for successful downstream applications in drug discovery and development.
References
-
Mass spectral fragmentation of spiro ketones and olefins. The Journal of Organic Chemistry.[Link]
-
INFRARED SPECTROSCOPY. University of Calgary.[Link]
-
The features of IR spectrum. SlideShare.[Link]
-
IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder.[Link]
-
Mass spectral fragmentation of spiro ketones and olefins. The Journal of Organic Chemistry.[Link]
-
Infrared Spectrometry. Michigan State University Chemistry.[Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). National Institutes of Health.[Link]
-
Infrared spectroscopy. Chemistry LibreTexts.[Link]
-
UV-Vis Spectroscopy. SlidePlayer.[Link]
-
Fragmentation and Interpretation of Spectra. Scholars' Mine, Missouri S&T.[Link]
-
UV-VIS spectroscopy. SlideShare.[Link]
-
UV-Vis. Molecular Absorption Spectroscopy. University of Anbar.[Link]
-
Fragmentation and mass spectra of Ketone. Chemistry!!! Not Mystery Blog.[Link]
-
UV/VIS Spectroscopy. University of Szeged.[Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.[Link]
-
Spectroscopy of Aldehydes and Ketones. NC State University Libraries.[Link]
-
NMR chemical shifts of spiro-carbon of compounds. ResearchGate.[Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.[Link]
-
Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.[Link]
-
Synthesis of spirocyclic ketone intermediates. ResearchGate.[Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.[Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry.[Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.[Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. szerves.chem.elte.hu [szerves.chem.elte.hu]
A Comparative Guide to the Conformational Analysis of the 3-Azaspiro[5.5]undecane Ring System
This guide provides an in-depth, comparative analysis of the conformational landscape of the 3-azaspiro[5.5]undecane scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental and computational choices. We will explore the unique stereochemical features of this sp³-rich framework, compare its properties to other relevant cyclic systems, and provide validated protocols for its comprehensive analysis.
Introduction: The Strategic Value of the 3-Azaspiro[5.5]undecane Scaffold
The quest for novel therapeutics with improved pharmacological profiles has led to a resurgence of interest in three-dimensional, sp³-rich molecular scaffolds. Among these, spirocyclic systems—characterized by two rings sharing a single carbon atom—have gained prominence. The 3-azaspiro[5.5]undecane framework, which fuses a piperidine and a cyclohexane ring through a spiro-junction, offers a compelling architecture for drug design.[1] Its rigid, yet conformationally dynamic nature provides a unique platform to orient substituents in precise three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the introduction of such spirocenters is a recognized strategy to improve physicochemical properties like solubility and metabolic stability by moving away from flat, aromatic structures.[1]
Understanding the conformational preferences of this ring system is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its target receptor, and subtle changes in conformation can lead to dramatic differences in biological activity. This guide provides the foundational knowledge and practical methodologies to dissect and leverage the conformational behavior of this privileged scaffold.
Foundational Principles: Conformations of the Constituent Rings
The conformational behavior of the 3-azaspiro[5.5]undecane system is fundamentally derived from its constituent six-membered rings: cyclohexane and piperidine.
-
Cyclohexane: To alleviate angle and torsional strain inherent in a planar structure, cyclohexane predominantly adopts a non-planar chair conformation .[3][4] This staggered arrangement is the most stable form, with all C-C-C bond angles near the ideal tetrahedral 109.5° and minimal torsional strain.[5] The chair can undergo a "ring flip" to an alternative, isoenergetic chair conformation, passing through higher-energy intermediates like the half-chair and twist-boat.[4][6] In this process, all axial substituents become equatorial, and vice versa.[6]
-
Piperidine: As a saturated six-membered heterocycle, piperidine also strongly prefers a chair conformation.[7] The presence of the nitrogen atom introduces additional complexity. The nitrogen lone pair can be considered a substituent, and its orientation (axial or equatorial) influences the conformational equilibrium, as do substituents on the nitrogen atom itself.[8]
The spirocyclic fusion in 3-azaspiro[5.5]undecane locks these two rings together, creating a more complex and constrained system where the conformational preferences of one ring directly influence the other.
The Conformational Landscape of 3-Azaspiro[5.5]undecane
The 3-azaspiro[5.5]undecane system exists primarily in a double-chair conformation. The key conformational process is the ring inversion of each of the two rings. Due to the spirocyclic linkage, the inversion of one ring is often coupled with the other, although the energy barriers may differ.
The stability of a given conformer is dictated by the minimization of steric interactions. A critical factor is the avoidance of 1,3-diaxial interactions, where axial substituents on the same face of the ring cause significant steric strain.[6] In the 3-azaspiro[5.5]undecane system, this principle dictates the preferred orientation of substituents on both the piperidine and cyclohexane rings. For instance, large substituents will overwhelmingly favor an equatorial position to avoid these destabilizing interactions.
Comparative Analysis with Alternative Scaffolds
To appreciate the unique properties of the 3-azaspiro[5.5]undecane scaffold, it is useful to compare it with other common ring systems used in drug discovery.
| Feature | 3-Azaspiro[5.5]undecane | Monosubstituted Piperidine | Decalin (Decahydronaphthalene) |
| Scaffold Type | Spirocyclic Heterocycle | Monocyclic Heterocycle | Fused Carbocycle |
| Core Structure | Piperidine ring fused to a cyclohexane ring via a spiro center | Single piperidine ring | Two fused cyclohexane rings |
| 3D Shape | Globular, spherical | More planar/extended | Globular, but with distinct cis and trans isomers |
| Conformational Flexibility | Moderately rigid; coupled ring inversions possible. | Highly flexible; rapid ring inversion.[7] | cis-decalin is flexible; trans-decalin is conformationally locked. |
| Key Conformational Feature | Two interconnected chair conformations. | Single chair conformation equilibrium.[8] | cis and trans fusion dictates overall shape and flexibility. |
| Impact on Drug Design | Precise 3D positioning of substituents off a rigid core.[1] | Common scaffold for introducing a basic nitrogen; flexible linker. | Rigid scaffold for mimicking steroid or terpene structures. |
This comparison highlights that the 3-azaspiro[5.5]undecane system offers a balance of structural rigidity and conformational dynamism, providing a more defined three-dimensional character than a simple piperidine ring while avoiding the rigid, locked nature of systems like trans-decalin.
Methodologies for Conformational Elucidation
A robust conformational analysis relies on the synergy between experimental techniques that probe the molecule's structure in solution and in the solid state, and computational methods that provide a detailed energetic landscape.
Integrated Workflow for Analysis
The most trustworthy conformational models are derived from a self-validating system where experimental data and computational predictions converge. The following workflow illustrates this principle.
Caption: Integrated workflow for conformational analysis.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular conformation in solution.[9] By analyzing chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can deduce the relative orientation of atoms.
Protocol: Determining the Dominant Conformer of a 3-Azaspiro[5.5]undecane Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[10]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess purity and observe general features.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. Causality: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which is essential for assigning signals to specific positions on the rings.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment with a mixing time of 300-500 ms. Causality: This is the key experiment for determining spatial proximity. Cross-peaks appear between protons that are close in space (< 5 Å), regardless of whether they are bonded. This allows for the differentiation between axial and equatorial substituents. For example, a strong NOE between two protons in a 1,3-diaxial relationship is a hallmark of a chair conformation.
-
-
Data Analysis:
-
Assign Signals: Use the COSY spectrum to trace the connectivity of protons around each ring, allowing for unambiguous assignment.
-
Measure Coupling Constants (³JHH): Analyze the multiplicity of signals in the high-resolution 1D ¹H spectrum. Large coupling constants (³J ≈ 10-13 Hz) between vicinal protons are indicative of a diaxial relationship, while smaller couplings (³J ≈ 2-5 Hz) suggest axial-equatorial or diequatorial relationships.
-
Interpret NOEs: Identify key NOE cross-peaks. For example, an NOE between a proton at C2 and C4 of the piperidine ring would strongly support a conformation where these protons are on the same face of the ring.
-
Construct the Model: Combine the coupling constant and NOE data to build a 3D model of the dominant solution-state conformation.
-
B. Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11] While it represents a single, static conformation, it is the gold standard for structural validation and provides an essential reference point for computational and solution-phase studies.
Protocol: Obtaining the Solid-State Structure
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[12]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[12] The output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles that define the conformation of the spirocyclic system.
-
Analysis: Analyze the resulting structure to confirm the ring conformations (e.g., chair, boat) and the orientation of all substituents. This solid-state structure serves as a crucial benchmark for validating the lowest-energy conformers predicted by computational methods.
Computational Chemistry Workflow
Computational methods are indispensable for exploring the full conformational space and quantifying the relative energies of different conformers.[13]
Protocol: In Silico Conformational Search and Energy Profiling
-
Structure Preparation: Build a 2D or 3D model of the 3-azaspiro[5.5]undecane derivative using molecular modeling software.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS). Causality: MM methods are computationally inexpensive and allow for the rapid exploration of thousands of potential conformations, ensuring that no low-energy structures are missed.[14]
-
Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further analysis.
-
-
Quantum Mechanics (QM) Optimization:
-
For each unique low-energy conformer identified in the MM search, perform a geometry optimization and frequency calculation using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13] Causality: DFT provides a much more accurate description of electronic effects and energies compared to MM. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Energy Analysis:
-
Calculate the relative free energies (ΔG) of all optimized conformers, including thermal corrections from the frequency calculations.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to predict the equilibrium distribution of conformations.
-
-
Validation: Compare the computationally predicted data with experimental results. For example, the geometry of the lowest-energy calculated conformer should closely match the X-ray crystal structure. Furthermore, population-weighted average NMR parameters (coupling constants, chemical shifts) can be calculated and compared directly with the experimental NMR data.
Case Study: 3-Azaspiro[5.5]undecane as an M2 Proton Channel Inhibitor
The utility of this scaffold is exemplified by its application in developing inhibitors for the M2 proton channel of the influenza A virus. A derivative, 3-azaspiro[5.5]undecane hydrochloride, was found to be a potent inhibitor with an IC₅₀ of 0.92 µM, significantly more active than the established drug amantadine.[15]
Docking studies revealed that the spiro-piperidine compound binds inside the M2 channel.[15] The specific, rigid three-dimensional arrangement of the spirocycle is crucial for making extensive and favorable contacts within the channel pore, leading to its enhanced inhibitory potency. This highlights how the defined conformational properties of the 3-azaspiro[5.5]undecane scaffold can be leveraged to achieve superior biological activity compared to less structurally defined inhibitors.
Conclusion
The 3-azaspiro[5.5]undecane ring system is a valuable scaffold in modern drug discovery, offering a unique combination of structural rigidity and conformational control. A thorough understanding of its conformational landscape is paramount for optimizing its interactions with biological targets. By employing an integrated approach that combines the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the detailed energetic and geometric information from computational modeling, researchers can confidently elucidate and engineer the three-dimensional properties of this important molecular framework. The protocols and comparative data presented in this guide provide a robust foundation for the rational design of next-generation therapeutics based on the 3-azaspiro[5.5]undecane core.
References
-
Title: Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. Source: YouTube.
-
Title: Conformation of cyclohexane. Source: BYJU'S.
-
Title: 4.3: Conformation Analysis of Cyclohexane. Source: Chemistry LibreTexts.
-
Title: A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives. Source: Benchchem.
-
Title: Cyclohexane Conformations. Source: Master Organic Chemistry.
-
Title: Cyclohexane conformation. Source: Wikipedia.
-
Title: Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Source: Indian Academy of Sciences.
-
Title: Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Source: Hong Lab MIT.
-
Title: Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Source: PubMed.
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Source: Wiley Online Library.
-
Title: Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. Source: ElectronicsAndBooks.
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Source: ResearchGate.
-
Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: ACS Omega.
-
Title: A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Source: Arkivoc.
-
Title: 3-Azaspiro[5.5]undecane-2,4-dione | 1130-32-1. Source: Benchchem.
-
Title: Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. Source: ACS Publications.
-
Title: Synthesis of novel 3-heterospiro[5.5]undecanes. Source: Semantic Scholar.
-
Title: Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Source: PMC - NIH.
-
Title: Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Source: ResearchGate.
-
Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Source: ePrints Soton.
-
Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: PMC - PubMed Central.
-
Title: NMR Spectroscopy: a Tool for Conformational Analysis. Source: auremn.
-
Title: X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Source: MDPI.
-
Title: A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. Source: PubMed.
-
Title: Synthesis of novel 3-heterospiro(5.5)undecanes. Source: Semantic Scholar.
-
Title: Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Source: ACS Publications.
-
Title: Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Source: NIH.
-
Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Source: MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. auremn.org.br [auremn.org.br]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss | CoLab [colab.ws]
- 15. meihonglab.com [meihonglab.com]
A Guide to Spirocyclic Scaffolds: Escaping Flatland for Superior Drug Properties
As Senior Application Scientists, we frequently observe a recurring challenge in drug discovery programs: the struggle to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties simultaneously. A common culprit is the over-reliance on flat, aromatic systems. While synthetically accessible, these planar scaffolds limit exploration of three-dimensional chemical space, often leading to suboptimal drug candidates.
This guide provides a comprehensive comparison of spirocyclic scaffolds against simpler cyclic and aromatic systems. We will delve into the structural and conceptual advantages of spirocycles, supported by experimental data, to illustrate why these rigid, three-dimensional architectures are increasingly valuable tools for developing next-generation therapeutics.
The Spirocyclic Solution: A Leap into the Third Dimension
Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spiro atom.[1] This unique arrangement forces the rings into perpendicular orientations, creating a rigid, well-defined three-dimensional structure. This contrasts sharply with simple monocyclic rings, which have limited conformational flexibility, and fused aromatic systems, which are inherently planar.
The primary advantage of this architecture is the introduction of a higher fraction of sp³-hybridized carbons (Fsp³).[2][3] An increased Fsp³ count is a well-established indicator of success in clinical development, as it correlates with improved physicochemical properties essential for a viable drug.[3]
Caption: Structural comparison of a planar aromatic ring versus a spirocycle.
Advantage 1: Superior Physicochemical Properties for "Drug-Likeness"
The true power of spirocycles lies in their ability to predictably and favorably modulate key physicochemical properties that dictate a compound's success. Shifting from planar structures to sp³-rich spirocycles often leads to simultaneous improvements in solubility, lipophilicity, and metabolic stability.[4]
Enhanced Aqueous Solubility
Poor solubility is a primary cause of failure in drug development.[5] The rigid, non-planar nature of spirocycles disrupts the efficient crystal lattice packing that is common with flat molecules. This disruption can lead to lower lattice energy, which in turn significantly improves aqueous solubility.[1][6]
In a compelling example, researchers developed a series of oxa-spirocycles and compared them to their direct spirocyclic and cycloalkane counterparts. The incorporation of the oxygen atom into the spirocyclic framework led to a dramatic, up to 40-fold increase in water solubility.[7]
Reduced Lipophilicity (LogP/LogD)
High lipophilicity is associated with a host of problems, including poor solubility, high metabolic turnover, and off-target toxicity.[8][9] The introduction of spirocyclic scaffolds, particularly those containing heteroatoms (azaspirocycles, oxaspirocycles), has been shown to effectively reduce lipophilicity.[4][10]
For instance, during the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a traditional morpholine ring with various azaspirocycles successfully lowered LogD values, contributing to a better overall ADME profile.[2][3]
Improved Metabolic Stability
Metabolic instability leads to rapid clearance and poor bioavailability. Spirocycles can enhance metabolic stability by "blocking" potential sites of metabolism. The quaternary spiro-carbon and adjacent atoms are sterically shielded from metabolic enzymes. Furthermore, replacing metabolically labile groups (like a piperazine) with a more stable spirocyclic isostere can drastically reduce clearance.[10]
A study comparing spirocyclic oxetanes to parent amino heterocycles (azetidines, pyrrolidines) found that the spirocycles exhibited far lower intrinsic clearance in human and rat liver microsomes.[10]
Data Summary: Spirocycles vs. Non-Spirocyclic Analogues
The following table summarizes experimental data from studies directly comparing spirocyclic compounds to their simpler cyclic or acyclic counterparts.
| Compound Pair / Target | Scaffold Comparison | Key Property Change | Result | Reference |
| MCHr1 Antagonists | Morpholine vs. Azaspirocycle | Lipophilicity (LogD) | Lower LogD with spirocycle, improving ADME profile. | [2][3] |
| PARP Inhibitor (Olaparib) | Piperazine vs. Diazaspiro[3.3]heptane | Selectivity | Increased selectivity for PARP-1 over other family members. | [2][3][4] |
| Antibacterial (Ciprofloxacin) | Piperazine vs. Spiro-piperazine analogue | Metabolic Stability | Parent showed metabolism; spiro-analogue showed no metabolism in HLM. | [10] |
| Antihypertensive (Terazosin) | Acyclic vs. Oxa-spirocycle | Potency (in vivo) | Oxa-spirocyclic analogue showed significantly higher potency . | [7] |
| FFA1 Agonist (AM-1638) | Unconstrained vs. Spiro-constrained | Off-Target Selectivity | Spiro-analogue inhibited only 1/101 off-targets vs. 4/101 for parent. | [11] |
Advantage 2: Pre-organization for Enhanced Binding Affinity and Selectivity
A fundamental principle of molecular recognition is that a ligand must adopt a specific conformation to bind effectively to its protein target. Flexible molecules pay a significant entropic penalty to "freeze" into this bioactive conformation upon binding.[12]
Spirocycles, by their very nature, are rigid and conformationally "pre-organized".[11][13] Their structure locks key functional groups into well-defined spatial orientations that can be designed to perfectly match the topology of a binding site. This pre-organization minimizes the entropic loss upon binding, which can translate directly into higher binding affinity (potency) and improved selectivity.[14]
Caption: Spirocycles minimize the entropic penalty for target binding.
In the development of allosteric SHP2 inhibitors, for example, X-ray crystallography revealed the importance of a primary amine's orientation. Introducing a spirocyclic scaffold successfully locked the amine into the precise vector required for three critical H-bond interactions, leading to improved cellular efficacy.[2]
Experimental Protocols
To translate theory into practice, we provide validated, high-level protocols for the synthesis of a representative spirocyclic scaffold and for a critical ADME assay.
Protocol 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold
This protocol describes a multicomponent reaction to generate a medicinally relevant spiro-oxindole scaffold, a core found in numerous bioactive molecules.
Methodology:
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and an amino ester (e.g., methyl sarcosinate, 1.2 mmol) in anhydrous methanol (10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Azomethine Ylide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate azomethine ylide. Monitor by TLC.
-
Cycloaddition: Add an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours until the starting materials are consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay provides a quantitative measure of a compound's intrinsic clearance, a key indicator of metabolic stability.
Caption: Workflow for a Human Liver Microsome (HLM) metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute to 100 µM in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
HLM Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in assay buffer.
-
NADPH Solution: Prepare a 40 mM solution of NADPH in assay buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the 100 µM test compound solution to the HLM suspension to achieve a final concentration of 1 µM.
-
Immediately add the NADPH solution to start the metabolic process.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quench solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the line.
-
Conclusion
Spirocyclic scaffolds offer a robust and validated strategy to overcome the limitations of traditional "flat" medicinal chemistry. By providing a rigid, three-dimensional framework, they enable medicinal chemists to achieve a more favorable balance of physicochemical and pharmacological properties. The demonstrated ability of spirocycles to simultaneously improve solubility, reduce lipophilicity, enhance metabolic stability, and increase binding affinity through conformational pre-organization makes them a privileged scaffold class. For research teams aiming to develop differentiated drug candidates with superior properties, the strategic incorporation of spirocyclic motifs is not just an option, but a competitive necessity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Ligand preorganization may be accompanied by entropic penalties in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Scrutinizing the Certificate of Analysis for Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
<
In the realm of drug discovery and development, the starting materials' quality is not merely a parameter—it is the bedrock of reproducible and reliable results. For complex scaffolds like Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a spirocyclic building block prized for its ability to impart three-dimensional complexity to novel drug candidates, the Certificate of Analysis (CoA) is the first and most critical gatekeeper of quality.[1][2][3] This guide provides an in-depth comparison of how to interpret a CoA for this specific molecule, empowering researchers to distinguish between a high-purity batch suitable for sensitive downstream applications and a standard-grade batch that may require further purification.
The Indispensable Role of the Certificate of Analysis
A Certificate of Analysis is a formal declaration from a manufacturer or testing laboratory that a specific batch of a product meets predetermined quality and safety standards.[3][4] For drug development professionals, the CoA serves multiple crucial functions:
-
Quality Assurance: It verifies that the chemical meets the required purity and identity specifications, which is essential for regulatory compliance and ensuring the efficacy of the final drug product.[1][3]
-
Reproducibility: Using well-characterized starting materials is fundamental to achieving reproducible experimental outcomes, a cornerstone of scientific integrity.
-
Traceability: Batch-specific CoAs allow for complete traceability throughout the supply chain, which is vital in the event of a product recall or investigation into unexpected results.[4]
This guide will compare two hypothetical lots of this compound to illustrate how to extract maximum value from the data presented in a CoA.
-
Lot A (High Purity): Purity >99%, intended for late-stage development and GMP processes.
-
Lot B (Standard Purity): Purity >95%, suitable for early-stage discovery and route scouting.
The Analytical Gauntlet: A Workflow for Purity and Identity Confirmation
A robust CoA for a complex organic molecule is the product of a multi-technique analytical workflow. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound's identity and purity.
References
Safety Operating Guide
Navigating the Safe Handling of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a key building block in modern medicinal chemistry. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the safety protocols.
Hazard Identification and Risk Assessment
This compound (CAS No. 873924-08-4) is a solid compound that, while not classified as acutely toxic, presents tangible hazards that necessitate careful handling. A thorough risk assessment is the foundation of safe laboratory practice.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
The primary routes of exposure are ingestion, skin contact, and eye contact. The solid nature of the compound minimizes the risk of inhalation under standard handling conditions; however, the generation of dust during weighing or transfer must be controlled.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of skin and eye irritation. The following PPE is mandatory when handling this compound.
Hand Protection
-
Requirement: Chemical-resistant gloves (Nitrile or Neoprene).
-
Rationale: To prevent skin contact and subsequent irritation. Nitrile gloves offer excellent resistance to a wide range of chemicals and are a standard in most laboratory settings. Always inspect gloves for tears or punctures before use.[1]
Eye and Face Protection
-
Requirement: Safety glasses with side shields or chemical splash goggles.[2]
-
Rationale: To protect the eyes from accidental splashes or contact with airborne particles. Given the serious eye irritation hazard, standard prescription glasses are insufficient.[2]
Body Protection
-
Requirement: A fully buttoned laboratory coat.
-
Rationale: To protect the skin and personal clothing from contamination.
Respiratory Protection
-
Requirement: Generally not required for handling small quantities in a well-ventilated area. However, if there is a potential for significant dust generation (e.g., large-scale transfers), a NIOSH-approved N95 respirator should be used.
-
Rationale: To prevent the inhalation of airborne particles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the potential for exposure and cross-contamination.
Preparation
-
Designate a Workspace: All handling of the compound should occur in a designated area, such as a chemical fume hood, especially when manipulating the solid.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within arm's reach inside the designated workspace.
-
Don PPE: Put on all required PPE as outlined in Section 2.
Weighing and Transfer
The following diagram illustrates the recommended workflow for weighing and transferring the solid compound.
Caption: Workflow for weighing and transferring solid this compound.
Dissolution
-
Add Solvent: In the fume hood, add the desired solvent to the reaction vessel containing the solid.
-
Ensure Complete Dissolution: Gently swirl or stir the mixture until all the solid has dissolved.
Spill and Emergency Procedures
Minor Spill (Solid)
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: If safe to do so, prevent the spread of the powder.
-
Clean-up: Gently sweep the solid material into a designated waste container. Avoid creating dust. Use a damp paper towel to wipe the area, and place the towel in the solid waste container.
-
Decontaminate: Clean the spill area with soap and water.
Skin Contact
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove Contaminated Clothing: Remove any clothing that has come into contact with the chemical.
-
Seek Medical Attention: If irritation persists, seek medical attention.
Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek Medical Attention: Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[3][4]
Waste Segregation
-
Solid Waste: Any unused compound, contaminated weigh boats, gloves, and paper towels should be placed in a clearly labeled solid chemical waste container.[5]
-
Liquid Waste: Solutions containing the compound and any solvent used for rinsing should be collected in a labeled liquid chemical waste container. Do not pour chemical waste down the drain.[4]
The following diagram outlines the disposal workflow.
Caption: Decision-making workflow for the disposal of this compound waste.
Container Labeling
All waste containers must be clearly labeled with the full chemical name of the contents, including solvents and their approximate concentrations.
By implementing these detailed safety and handling procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Handling and Disposal of Chemicals. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved January 6, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 6, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 6, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1983). Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press (US). Retrieved from [Link]
-
Health and Safety Executive. (2024, December 16). Using personal protective equipment (PPE) to control risks at work. Retrieved January 6, 2026, from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved January 6, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 6, 2026, from [Link]
-
Capot Chemical. (2025, December 24). MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 873924-07-3 | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Retrieved January 6, 2026, from [Link]
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
